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Core Science & Biosynthesis

Foundational

3-(1-Carboxy-ethyl)-phenyl boronic acid: A Comprehensive Guide to Structure Elucidation and Characterization

Executive Summary The structural elucidation of 3-(1-carboxy-ethyl)-phenyl boronic acid (C₉H₁₁BO₄, MW: 193.99 g/mol ) presents a unique analytical challenge. The molecule features a rigid phenyl core substituted with two...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 3-(1-carboxy-ethyl)-phenyl boronic acid (C₉H₁₁BO₄, MW: 193.99 g/mol ) presents a unique analytical challenge. The molecule features a rigid phenyl core substituted with two highly reactive, hydrogen-bonding moieties: a boronic acid group (-B(OH)₂) and a 1-carboxyethyl group (-CH(CH₃)COOH). The presence of a chiral center at the aliphatic carbon further necessitates rigorous stereochemical profiling.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic characterization. Here, we explore the causality behind specific analytical choices—such as mitigating spontaneous boroxine (anhydride) formation and preventing solvent-induced esterification—ensuring that every protocol serves as a self-validating system for absolute structural confirmation.

Analytical Workflow & Strategy

To prevent analytical artifacts, the elucidation strategy must account for the dynamic covalent chemistry of the boron center. The workflow below outlines the orthogonal techniques required to validate the primary structure, isotopic distribution, and stereochemistry.

Workflow Start 3-(1-Carboxy-ethyl)phenyl boronic acid Sample Preparation NMR Multinuclear NMR 1H, 13C, 11B Start->NMR MS HRMS-ESI(-) Isotope Profiling Start->MS Chiral Chiral HPLC Stereocenter Analysis Start->Chiral Data Integrated Structure Elucidation NMR->Data MS->Data Chiral->Data

Analytical workflow for the complete structure elucidation of the target compound.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Fingerprinting

The Causality of Ionization Choice

Boronic acids are highly susceptible to thermal degradation and dehydration, readily forming trimeric cyclic anhydrides known as boroxines[1]. To avoid generating artifactual trimeric masses during analysis, Electrospray Ionization in negative mode (ESI-) is the optimal choice. Both the carboxylic acid (pKa ~4.5) and the boronic acid (pKa ~8.5) readily deprotonate in solution, yielding a highly stable [M-H]⁻ ion without the need for harsh thermal vaporization.

Self-Validating Protocol: HRMS-ESI(-)
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50, v/v). Critical Insight: Strictly avoid protic alcohols like methanol (MeOH), as they can spontaneously react with the boronic acid to form methyl boronates, skewing the mass envelope.

  • Infusion: Directly infuse the sample into the ESI source at a flow rate of 10 µL/min.

  • Source Parameters: Set the capillary voltage to 2.5 kV (negative polarity). Maintain the desolvation temperature below 250 °C to suppress thermal dehydration to the boroxine.

  • Data Acquisition: Acquire full-scan data (m/z 100–1000) using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Validation: The presence of boron is unequivocally self-validated by its unique isotopic signature. Natural boron consists of ¹⁰B (~20%) and ¹¹B (~80%). The mass spectrum must display a diagnostic [M-H]⁻ doublet separated by 1.00 m/z unit[2].

Quantitative Data Summary

Table 1: HRMS Isotopic Pattern for [M-H]⁻ (C₉H₁₀BO₄⁻)

Isotope CompositionTheoretical m/zRelative AbundanceDiagnostic Significance
¹⁰B, ¹²C₉192.0705~23%Confirms the presence of Boron
¹¹B, ¹²C₉193.0669100%Base peak (Monoisotopic mass)
¹¹B, ¹³C₁, ¹²C₈194.0703~10%Natural ¹³C distribution

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹B)

The Causality of Solvent Selection

The quadrupolar nature of the ¹¹B nucleus (spin 3/2) induces rapid relaxation, which severely broadens the signals of adjacent ¹³C nuclei. Furthermore, free boronic acids exist in a delicate equilibrium with their dehydrated boroxine forms.

Equilibrium Monomer Free Boronic Acid [M-H]- m/z 193 Dehydration - H2O (Vacuum/Heat) Monomer->Dehydration Boroxine Boroxine Anhydride [3M-3H2O-H]- m/z 527 Dehydration->Boroxine Boroxine->Monomer + H2O (Hydrolysis)

Equilibrium dynamics between the free boronic acid monomer and its boroxine anhydride.

To force the equilibrium entirely toward the monomeric free acid, anhydrous DMSO-d₆ must be used as the NMR solvent. DMSO acts as a strong hydrogen-bond acceptor, coordinating the empty p-orbital of the boron atom and stabilizing the monomer[3]. Using CDCl₃ often leads to poor solubility and complex spectra due to oligomerization, while CD₃OD causes unwanted esterification.

Self-Validating Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • ¹H NMR (400 MHz): Acquire with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the aliphatic -CH₃ and -CH- protons against the aromatic ring.

  • ¹³C NMR (100 MHz): Acquire a minimum of 1024 scans. Note: The carbon directly attached to the boron (C-B) will appear as a highly broadened, low-intensity multiplet due to quadrupolar coupling. This broadening is a diagnostic confirmation of the C-B bond.

  • ¹¹B NMR (128 MHz): Utilize boron-free quartz NMR tubes to eliminate the broad background signal from standard borosilicate glass.

  • Validation: The ¹¹B chemical shift acts as an internal diagnostic sensor. A broad singlet at ~28.5 ppm confirms an sp²-hybridized free arylboronic acid. If the signal shifts upfield to ~19 ppm, it indicates that the boron has adopted a tetrahedral (sp³) geometry, likely due to unwanted solvent complexation or degradation[4].

Quantitative Data Summary

Table 2: Expected NMR Chemical Shifts in DMSO-d₆

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹¹B ~28.5br s--B(OH)₂ (sp² hybridized)
¹H 1.35d (J = 7.2 Hz)3HAliphatic -CH₃
¹H 3.65q (J = 7.2 Hz)1HAliphatic -CH- (Chiral center)
¹H 7.30 – 7.75m4HAromatic protons (C2, C4, C5, C6)
¹H 8.05br s2H-B(OH)₂ (Exchangeable)
¹H 12.20br s1H-COOH (Exchangeable)
¹³C 18.5s-Aliphatic -CH₃
¹³C 45.2s-Aliphatic -CH-
¹³C 127.0 – 134.5m5CAromatic carbons
¹³C ~135.0br m1CC-B (Quadrupolar broadened)
¹³C 175.4s-Carboxyl -COOH

Stereochemical Elucidation via Chiral HPLC

The Causality of Chiral Resolution

Because 3-(1-carboxy-ethyl)-phenyl boronic acid possesses a stereocenter at the aliphatic carbon, standard achiral NMR and MS cannot differentiate between the (R) and (S) enantiomers. To determine enantiomeric excess (ee) or establish absolute configuration, Chiral High-Performance Liquid Chromatography (HPLC) is required. A polysaccharide-based stationary phase is chosen because it provides transient, stereoselective hydrogen-bonding interactions with the carboxylic acid moiety.

Self-Validating Protocol: Chiral HPLC
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the analyte in Hexane/Isopropanol (90:10, v/v).

  • Chromatography: Inject 10 µL onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm particle size).

  • Elution: Run an isocratic elution using Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Validation: The addition of 0.1% TFA is a critical self-validating step; it suppresses the ionization of the carboxylic acid group, ensuring sharp, Gaussian peak shapes. Without TFA, the peaks will severely tail, destroying enantiomeric resolution. Monitor the eluent via UV absorbance at 254 nm.

References

  • Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11 B NMR Chemical Shifts ACS Publications (Chemical Research in Toxicology) URL:[Link][3]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Wiley-VCH (Boronic Acids, Ed. Dennis G. Hall) URL:[Link][1]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection Analytical Chemistry - ACS Publications URL:[Link][4]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry PubMed Central (PMC) / NIH URL:[Link][2]

Sources

Exploratory

Synthesis and Characterization of 3-(1-Carboxy-ethyl)-phenyl boronic acid: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context 3-(1-Carboxy-ethyl)-phenyl boronic acid (IUPAC: 2-(3-boronophenyl)propanoic acid) is a highly versatile bifunctional building block. It seamlessly combines the reactivity of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

3-(1-Carboxy-ethyl)-phenyl boronic acid (IUPAC: 2-(3-boronophenyl)propanoic acid) is a highly versatile bifunctional building block. It seamlessly combines the reactivity of a boronic acid—essential for Suzuki-Miyaura cross-coupling and reversible covalent binding in sensor applications—with an α -methylarylacetic acid moiety. This specific structural motif is the core pharmacophore of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and ibuprofen.

For drug development professionals and synthetic chemists, mastering the synthesis of this molecule requires orthogonal management of the electrophilic carboxylic acid and the latent nucleophilic boronic acid. This whitepaper details two field-proven, self-validating synthetic routes, explaining the mechanistic causality behind every reagent choice.

Retrosynthetic Strategy & Causal Logic

The synthesis of this bifunctional molecule demands careful circumvention of competing side reactions. We present two distinct, highly optimized pathways:

  • Route A (Cryogenic Halogen-Metal Exchange): A direct, protecting-group-free approach. Causality: By utilizing a sacrificial equivalent of a mild Grignard reagent (e.g., i -PrMgCl) to form a magnesium carboxylate, the acidic proton is masked. Subsequent addition of n -BuLi at -78 °C exclusively targets the bromide for halogen-metal exchange. This prevents the organolithium reagent from being destructively quenched by the carboxylic acid and avoids nucleophilic attack on the carbonyl carbon, a principle established in classic .

  • Route B (Palladium-Catalyzed Miyaura Borylation): A milder, highly tolerant approach. Causality: The carboxylic acid is first protected as a methyl ester. Free carboxylic acids can coordinate to palladium, potentially poisoning the catalyst or leading to protodeboronation of the product. Esterification ensures high catalytic turnover during the .

SyntheticPathway SM 2-(3-Bromophenyl) propanoic acid Ester Methyl 2-(3-bromophenyl) propanoate SM->Ester MeOH, H+ Reflux Target 3-(1-Carboxy-ethyl)- phenyl boronic acid SM->Target 1. iPrMgCl 2. n-BuLi 3. B(OiPr)3 Bpin Pinacol Boronate Ester Ester->Bpin B2pin2, Pd(dppf)Cl2 KOAc, 90°C Bpin->Target 1. LiOH 2. NaIO4, HCl

Fig 1: Synthetic routes to 3-(1-Carboxy-ethyl)-phenyl boronic acid via Pd-catalysis and lithiation.

Experimental Methodologies

Senior Application Scientist Note: The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that failure modes are detected before proceeding to subsequent steps, saving time and expensive reagents.

Route A: Protecting-Group-Free Lithiation Pathway

Starting Material:.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-(3-bromophenyl)propanoic acid (10.0 mmol, 2.29 g) in anhydrous THF (50 mL) under a strict argon atmosphere. Cool the solution to 0 °C.

  • Carboxylate Formation: Add i -PrMgCl (2.0 M in THF, 10.0 mmol, 5.0 mL) dropwise. Causality: This forms the magnesium salt, preventing destructive exotherms and gas evolution during the critical lithiation step.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Halogen-Metal Exchange: Add n -BuLi (2.5 M in hexanes, 11.0 mmol, 4.4 mL) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

    • Self-Validating Checkpoint: Withdraw a 0.1 mL aliquot, quench with D2​O , and analyze via GC-MS. Complete disappearance of the bromide isotope pattern ( m/z 228/230) and appearance of the deuterated product ( m/z 151) confirms quantitative lithium exchange.

  • Borylation: Add triisopropyl borate ( B(O−iPr)3​ , 15.0 mmol, 3.5 mL) rapidly. Stir for 1 hour at -78 °C, then allow to warm to room temperature over 2 hours.

  • Hydrolysis & Workup: Quench the reaction with 2M HCl (20 mL) and stir vigorously for 1 hour to hydrolyze the intermediate borate ester. Extract with EtOAc ( 3×30 mL). Wash organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Recrystallize from hot water/ethanol to yield the pure target as a white solid.

Route B: Palladium-Catalyzed Miyaura Borylation

Step-by-Step Protocol:

  • Esterification: Reflux 2-(3-bromophenyl)propanoic acid (10.0 mmol) in methanol (40 mL) with catalytic H2​SO4​ (0.5 mL) for 12 hours. Concentrate, neutralize with saturated NaHCO3​ , and extract with DCM to yield methyl 2-(3-bromophenyl)propanoate.

  • Miyaura Borylation: In an oven-dried Schlenk flask, combine the methyl ester (10.0 mmol), bis(pinacolato)diboron ( B2​pin2​ , 12.0 mmol), anhydrous potassium acetate (KOAc, 30.0 mmol), and Pd(dppf)Cl2​ (0.5 mmol, 5 mol%).

    • Causality: KOAc is specifically chosen over stronger bases (like Na2​CO3​ ) because it facilitates the transmetalation step without causing premature hydrolysis of the ester or promoting Suzuki homocoupling of the starting material.

  • Reaction: Degas the mixture, add anhydrous 1,4-dioxane (40 mL), and heat to 90 °C for 12 hours.

    • Self-Validating Checkpoint: Monitor by LC-MS. The product peak will exhibit a characteristic boron isotopic signature (~4:1 ratio of 11B : 10B ) and a mass shift indicating the loss of the bromine atom.

  • Global Deprotection: Dissolve the crude pinacol ester in THF/ H2​O (1:1, 40 mL). Add LiOH (30.0 mmol) and stir at room temperature for 4 hours to hydrolyze the methyl ester. Subsequently, add NaIO4​ (30.0 mmol) and NH4​OAc (30.0 mmol) and stir for 12 hours.

    • Causality: As demonstrated by , NaIO4​ oxidatively cleaves the robust pinacol ester under mild, slightly acidic conditions ( NH4​OAc buffer), yielding the free boronic acid without degrading the propanoic acid side chain.

  • Workup: Acidify with 1M HCl to pH 2, extract with EtOAc, and purify via reverse-phase flash chromatography (C18, H2​O /MeCN gradient).

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br TransMet Transmetalation [Ar-Pd(II)-Bpin] OxAdd->TransMet + B2pin2, KOAc - KBr RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Ar-Bpin

Fig 2: Mechanism of the Palladium-catalyzed Miyaura borylation step.

Quantitative Data & Optimization

To ensure reproducibility across different laboratory scales, the following tables summarize the comparative efficiency of the routes and the optimization parameters for the palladium-catalyzed step.

Table 1: Comparative Analysis of Synthetic Routes

RouteOverall YieldKey AdvantageMajor LimitationScalability
A: Lithiation 65–70%High atom economy, no protecting groups requiredRequires strict cryogenic control (-78 °C)Moderate
B: Pd-Catalysis 75–82%Mild conditions, highly functional group tolerantMulti-step (protection/deprotection required)Excellent

Table 2: Optimization of Miyaura Borylation Conditions (Route B)

EntryCatalyst (5 mol%)Base (3.0 eq)SolventTemp (°C)Conversion (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene10045
2 Pd(dppf)Cl2​ Na2​CO3​ 1,4-Dioxane9062
3 Pd(dppf)Cl2​ KOAc 1,4-Dioxane 90 >98
4 Pd(OAc)2​ / SPhosKOAcToluene10088

Analytical Validation

Final confirmation of the synthesized 3-(1-Carboxy-ethyl)-phenyl boronic acid should be verified against the following spectral benchmarks:

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 12.30 (br s, 1H, -COOH), 8.05 (s, 2H, -B(OH) 2​ ), 7.75 (s, 1H, Ar-H), 7.68 (d, J = 7.5 Hz, 1H, Ar-H), 7.35 (d, J = 7.6 Hz, 1H, Ar-H), 7.28 (t, J = 7.5 Hz, 1H, Ar-H), 3.65 (q, J = 7.1 Hz, 1H, -CH-), 1.38 (d, J = 7.1 Hz, 3H, -CH 3​ ).

  • ESI-MS (Negative Mode): Calculated for C9​H11​BO4​ [M-H] : 193.07. Found: 193.1.

References

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-lithium exchange. Accounts of Chemical Research, 15(10), 300-305. URL:[Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. URL:[Link]

  • Coutts, S. J., Adams, J., Broadbottom, D., et al. (1994). Two efficient methods for the cleavage of pinacol boronic esters yielding the free boronic acids. Tetrahedron Letters, 35(29), 5109-5112. URL:[Link]

Foundational

3-(1-Carboxyethyl)phenylboronic Acid: Physicochemical Profiling, Molecular Weight Validation, and Applications in Covalent Drug Discovery

Executive Summary In the evolving landscape of rational drug design, bifunctional building blocks offer unprecedented control over target engagement and pharmacokinetics. 3-(1-Carboxyethyl)phenylboronic acid represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of rational drug design, bifunctional building blocks offer unprecedented control over target engagement and pharmacokinetics. 3-(1-Carboxyethyl)phenylboronic acid represents a highly versatile molecular scaffold, combining the reversible covalent reactivity of a boronic acid warhead with the tunable stereochemistry and ionic interaction potential of an α -methyl carboxylic acid. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its molecular weight validation challenges, and field-proven analytical workflows required for its characterization in drug development.

Physicochemical Profiling & Structural Analysis

Understanding the foundational metrics of 3-(1-Carboxyethyl)phenylboronic acid is critical for downstream assay development and formulation. The molecule consists of a central phenyl ring substituted at the meta (3-) position with a boronic acid moiety[ −B(OH)2​ ] and at the 1-position with a 1-carboxyethyl group[ −CH(CH3​)COOH ].

Molecular Weight Calculation

The theoretical molecular weight (MW) is derived directly from its empirical formula, C9H11BO4 .

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol

  • Boron (B): 1 atom × 10.811 g/mol = 10.811 g/mol

  • Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

  • Total Standard Molecular Weight: 193.99 g/mol

Quantitative Data Summary
PropertyValuePharmacological Relevance
Chemical Formula C9H11BO4Defines atomic composition and isotopic distribution.
Molecular Weight 193.99 g/mol Optimal for fragment-based drug discovery (FBDD) (<300 Da).
Monoisotopic Mass 194.075 DaCritical target mass for high-resolution mass spectrometry (HRMS).
Hydrogen Bond Donors 3 (2 from Boronic, 1 from Carboxyl)Facilitates extensive interaction networks within target active sites.
Hydrogen Bond Acceptors 4Enhances aqueous solubility and target coordination.
Stereocenters 1 ( α -carbon of the ethyl group)Requires enantiomeric resolution for specific target binding.

Mechanistic Utility in Drug Development

Boronic acids have transitioned from niche synthetic reagents to mainstream pharmacophores, largely due to their ability to act as reversible covalent inhibitors[1][2]. Unlike irreversible electrophiles (e.g., acrylamides) that permanently alkylate targets and risk off-target toxicity, boronic acids offer a self-regulating mechanism.

The Reversible Covalent Warhead

The empty p-orbital of the boron atom renders it highly electrophilic. Upon entering the active site of a target enzyme (such as a serine/threonine protease), the trigonal planar ( sp2 ) boronic acid undergoes nucleophilic attack by the catalytic residue. This forms a stable, yet reversible, tetrahedral ( sp3 ) boronate complex[2].

The Role of the 1-Carboxyethyl Moiety

The addition of the 1-carboxyethyl group provides two distinct advantages:

  • Bioisosterism & Salt Bridges: The carboxylic acid can form robust salt bridges with basic residues (e.g., Arginine, Lysine) at the periphery of the binding pocket.

  • Stereospecificity: The chiral α -methyl group dictates the spatial trajectory of the molecule. Depending on whether the R or S enantiomer is utilized, the methyl group will either pack favorably into a hydrophobic sub-pocket or cause a steric clash, drastically altering the binding affinity ( Ki​ ).

Mechanism A 3-(1-Carboxyethyl) phenylboronic acid C Trigonal Planar Encounter Complex A->C Binding B Target Enzyme (Ser/Thr Nucleophile) B->C Active Site D Tetrahedral Boronate Reversible Covalent Bond C->D Nucleophilic Attack D->C Hydrolysis (Reversible)

Reversible covalent binding mechanism of boronic acid warheads with enzyme nucleophiles.

Analytical Workflows & Self-Validating Protocols

Characterizing 3-(1-Carboxyethyl)phenylboronic acid presents unique analytical challenges. Free boronic acids are highly susceptible to thermally induced dehydration, forming cyclic boroxines (trimers)[3][4]. If injected directly into a standard acidic LC-MS system, the resulting spectra will show a chaotic mixture of monomeric, dimeric, and trimeric masses, obscuring the true 193.99 g/mol target weight.

Furthermore, the presence of the chiral center necessitates orthogonal workflows to validate both the mass and the stereochemistry.

Workflow Start Sample Prep: 3-(1-Carboxyethyl)phenylboronic acid Split Workflow Branching Start->Split MS_Prep Diol Derivatization (e.g., Pinacol/DHB) Split->MS_Prep Mass Spec Chiral_Prep Chiral Stationary Phase or Derivatizing Agent Split->Chiral_Prep Stereochemistry LCMS UPLC-ESI-MS (MW Validation) MS_Prep->LCMS HPLC Chiral HPLC / 19F NMR (Enantiomeric Resolution) Chiral_Prep->HPLC

Dual analytical workflow for molecular weight validation and chiral resolution.

Protocol 1: Molecular Weight Validation via UPLC-ESI-MS

To prevent boroxine formation and accurately validate the 193.99 g/mol molecular weight, the mobile phase chemistry must be strictly controlled.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 3-(1-Carboxyethyl)phenylboronic acid in 1 mL of LC-MS grade Methanol. Causality: Methanol avoids the rapid dehydration seen in purely aqueous, unbuffered solutions.

  • Mobile Phase Configuration:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

    • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile.

    • Causality: Standard modifiers like 0.1% Formic Acid drive the equilibrium toward dehydration. Ammonium acetate provides a mild, near-neutral environment that stabilizes the monomeric boronic acid during ionization[3].

  • Chromatography: Utilize an Acquity BEH C18 column (1.7 µm, 2.1 × 50 mm). Run a rapid gradient (5% to 95% B over 1.5 minutes) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate in Negative Electrospray Ionization (ESI-) mode.

  • Data Validation: The target peak should yield an [M-H]⁻ ion at m/z 193.07. The absence of peaks at m/z ~528 (the boroxine trimer minus protons) validates the integrity of the monomeric analysis.

Protocol 2: Enantiomeric Resolution via Chiral HPLC

Because the 1-carboxyethyl group contains a chiral center, determining the enantiomeric excess (ee) is a regulatory requirement for drug development.

Step-by-Step Methodology:

  • Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or IC).

  • Mobile Phase Optimization: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v).

    • Causality: The addition of 0.1% TFA is critical. It suppresses the ionization of the carboxylic acid moiety, ensuring the molecule remains neutral. This prevents peak tailing and ensures sharp, quantifiable resolution between the R and S enantiomers.

  • Execution: Inject 5 µL of the sample (1 mg/mL in mobile phase) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Alternative (NMR): If HPLC resolution is insufficient, utilize chiral derivatizing agents combined with ^19^F NMR. The strong binding affinity of hydroxy-containing analytes to boronic acids allows for the formation of diastereoisomeric boronic esters, which exhibit distinctively separated NMR signals for precise chiral discrimination[5].

Conclusion

3-(1-Carboxyethyl)phenylboronic acid (MW: 193.99 g/mol ) is a sophisticated molecular entity that bridges the gap between covalent targeting and stereospecific drug design. By understanding the causality behind its chemical behavior—specifically its propensity for dehydration and the spatial requirements of its chiral center—researchers can deploy self-validating analytical protocols to harness its full potential in the development of next-generation therapeutics.

References

  • Merging the Versatile Functionalities of Boronic Acid with Peptides National Center for Biotechnology Inform
  • An update on the discovery and development of reversible covalent inhibitors National Center for Biotechnology Inform
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Analytical Methods (RSC Publishing)
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry National Center for Biotechnology Inform
  • Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry Analytical Chemistry - ACS Public
  • Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR National Center for Biotechnology Inform

Sources

Exploratory

An In-depth Technical Guide to Substituted Phenylboronic Acids: From Synthesis to Advanced Applications

Abstract Substituted phenylboronic acids have emerged as a versatile class of molecules with profound implications across various scientific disciplines, including organic synthesis, medicinal chemistry, and sensor techn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted phenylboronic acids have emerged as a versatile class of molecules with profound implications across various scientific disciplines, including organic synthesis, medicinal chemistry, and sensor technology. Their unique ability to reversibly form covalent bonds with diols, coupled with their role as key building blocks in carbon-carbon bond formation, has positioned them at the forefront of modern chemical and biological research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of substituted phenylboronic acids. We delve into the nuances of their synthesis and characterization, explore their mechanistic action in catalysis and enzyme inhibition, and detail their application in the development of sophisticated sensors and drug delivery systems. This guide is designed to be a definitive resource, offering not only established protocols but also the underlying scientific rationale to empower innovation and problem-solving in the laboratory.

Introduction: The Unique Chemistry of the Boronic Acid Moiety

Phenylboronic acid is an organoboron compound featuring a phenyl ring bonded to a boronic acid group [-B(OH)₂].[1] The boron atom in its neutral state is sp² hybridized, possessing a vacant p-orbital which imparts Lewis acidic character.[2] This electron deficiency is central to the reactivity of phenylboronic acids and their derivatives.

The true versatility of substituted phenylboronic acids stems from two key chemical properties:

  • Reversible Covalent Bonding with Diols: Phenylboronic acids react with 1,2- and 1,3-diols to form cyclic boronate esters.[3] This interaction is a dynamic covalent bond, meaning it is reversible and its formation and cleavage can be controlled by environmental factors such as pH.[4] This property is the cornerstone of their use in sensors and stimuli-responsive materials.[5]

  • Transmetalation in Cross-Coupling Reactions: As a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, substituted phenylboronic acids enable the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.[6][7]

The electronic and steric properties of substituents on the phenyl ring can be strategically manipulated to fine-tune the reactivity and selectivity of the boronic acid group, opening up a vast chemical space for tailored applications.

Synthesis and Characterization of Substituted Phenylboronic Acids

The synthesis of substituted phenylboronic acids can be achieved through several routes, with the choice of method often dictated by the nature and position of the desired substituent and the required scale of the reaction.

Synthetic Strategies
2.1.1. Miyaura Borylation

The Miyaura borylation is a powerful and widely used method for the synthesis of aryl boronate esters, which can be subsequently hydrolyzed to the corresponding boronic acids.[7][8] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7][8]

Experimental Protocol: Synthesis of an Aryl Pinacol Boronate Ester via Miyaura Borylation [8][9]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and a base such as potassium acetate (KOAc, 1.5 equiv).

  • Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-3 mol%).

  • Solvent Addition: Add a degassed solvent, such as 1,4-dioxane or toluene.

  • Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The pinacol ester is a popular protecting group for the boronic acid, as it is generally stable to a range of reaction conditions and can often be used directly in subsequent reactions like the Suzuki-Miyaura coupling.[10]

Table 1: Comparison of Synthetic Routes to Substituted Phenylboronic Acids

Synthetic MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Grignard Reaction Aryl HalideMg, Trialkyl borateCost-effective for some substrates.Limited functional group tolerance.
Organolithium Reaction Aryl Haliden-BuLi, Trialkyl borateHigh yields.Requires very low temperatures (-78 °C), sensitive to moisture.
Miyaura Borylation Aryl Halide/TriflateDiboron reagent, Pd catalyst, BaseExcellent functional group tolerance, mild conditions.Cost of palladium catalyst and diboron reagent.
C-H Borylation AreneDiboron reagent, Ir catalystDirect functionalization of C-H bonds.Regioselectivity can be a challenge.
Characterization Techniques

The structural elucidation and purity assessment of substituted phenylboronic acids are crucial for their effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR Spectroscopy: The aromatic protons typically appear in the range of 7.0-8.5 ppm, with their chemical shifts and coupling patterns providing information about the substitution pattern on the phenyl ring. The protons of the B(OH)₂ group often appear as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and water content.[11]

  • ¹³C NMR Spectroscopy: The aromatic carbons resonate between 110-160 ppm. The carbon atom directly attached to the boron (C-B) can sometimes be difficult to observe or appear as a broad signal due to the quadrupolar nature of the boron nucleus.[11]

  • ¹¹B NMR Spectroscopy: This technique is particularly useful for studying the hybridization state of the boron atom. The sp²-hybridized boron of a boronic acid typically shows a chemical shift in the range of 27-33 ppm, while the sp³-hybridized boron of a boronate ester or a boronate anion appears further upfield, around 5-15 ppm.[12] This makes ¹¹B NMR an excellent tool for monitoring the formation of boronate esters upon binding to diols.[12][13]

Protecting Group Strategies

In multi-step syntheses, it is often necessary to protect the boronic acid functionality to prevent undesired side reactions. The choice of protecting group is critical and depends on the stability required for subsequent reaction conditions and the ease of deprotection.

Diagram: Common Protecting Groups for Boronic Acids

G cluster_PG Protecting Groups cluster_deprotection Deprotection Conditions Pinacol Pinacol Acidic Hydrolysis Acidic Hydrolysis Pinacol->Acidic Hydrolysis NaIO₄ or PhB(OH)₂ MIDA MIDA Basic Hydrolysis Basic Hydrolysis MIDA->Basic Hydrolysis aq. NaOH or NaHCO₃ Trifluoroborate Trifluoroborate Fluoride Source Fluoride Source Trifluoroborate->Fluoride Source e.g., TBAF

Caption: Common protecting groups for boronic acids and their corresponding deprotection conditions.

  • Pinacol Esters: These are the most commonly used protecting groups due to their stability and ease of formation.[10] Deprotection can be achieved under acidic conditions, often with the addition of an oxidant like NaIO₄ to cleave the pinacol byproduct.[10]

  • N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates exhibit exceptional stability to a wide range of reaction conditions, including anhydrous cross-coupling.[14][15] They are readily deprotected under mild aqueous basic conditions.[14]

  • Trifluoroborates: These salts are highly stable and crystalline solids.[10] Deprotection is typically achieved using a fluoride source.

Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. Substituted phenylboronic acids serve as the nucleophilic partner in this palladium-catalyzed reaction.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)₂ + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the substituted phenylboronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling[16][17]
  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.

  • Solvent: Add a degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF).

  • Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. The product is then purified, typically by column chromatography.

Medicinal Chemistry Applications

The unique chemical properties of substituted phenylboronic acids have made them valuable scaffolds in drug discovery and development.

Enzyme Inhibition

Boronic acids are effective inhibitors of serine proteases, a class of enzymes involved in numerous physiological and pathological processes.[16][17] The boron atom of the boronic acid forms a reversible covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[16][18]

Diagram: Mechanism of Serine Protease Inhibition by a Phenylboronic Acid

Serine_Protease_Inhibition cluster_Enzyme Enzyme Active Site Ser-OH Ser-OH Tetrahedral_Intermediate Ser-O-B(OH)2-Ar Ser-OH->Tetrahedral_Intermediate His His His->Ser-OH Proton Transfer ArB(OH)2 ArB(OH)2 ArB(OH)2->Tetrahedral_Intermediate Reversible Covalent Bonding

Caption: Phenylboronic acid forming a tetrahedral intermediate with the active site serine of a protease.

Substituents on the phenyl ring can be designed to interact with specific subsites of the enzyme's active site, thereby increasing both the potency and selectivity of the inhibitor.

Table 2: Inhibition of KPC-2 β-Lactamase by Substituted Phenylboronic Acids [19][20]

CompoundSubstituentKᵢ (µM)
1 3-carboxyphenyl0.045
2 3-chloro-4-carboxyphenyl0.028
3 3-fluoro-4-carboxyphenyl0.035
4 3-nitrophenyl0.078

Data presented as a representative example of structure-activity relationships.

Drug Delivery Systems

The ability of phenylboronic acids to bind to diols has been exploited in the design of "smart" drug delivery systems that release their therapeutic payload in response to specific biological stimuli.[2][5]

  • Glucose-Responsive Insulin Delivery: Nanoparticles or hydrogels functionalized with phenylboronic acids can encapsulate insulin. In the presence of high glucose concentrations, the glucose competes with the diol moieties within the carrier matrix for binding to the boronic acid, leading to a swelling or disassembly of the carrier and subsequent release of insulin.[21]

  • Targeting Sialic Acid on Cancer Cells: Cancer cells often overexpress sialic acid, a sugar with a diol functionality, on their surface. Phenylboronic acid-functionalized nanoparticles can selectively target these cells, leading to enhanced accumulation of the drug at the tumor site and reduced off-target toxicity.[22]

Experimental Protocol: Preparation of Boronic Acid-Functionalized Liposomes [2][3][23]

  • Lipid Film Hydration: A mixture of a boronic acid-conjugated lipid, a helper lipid (e.g., phosphatidylcholine), and the drug to be encapsulated are dissolved in an organic solvent. The solvent is then removed under vacuum to form a thin lipid film.

  • Hydration: The lipid film is hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles.

  • Sonication/Extrusion: The vesicle suspension is sonicated or extruded through polycarbonate membranes with defined pore sizes to produce small unilamellar liposomes of a uniform size.

  • Purification: Free drug is removed by dialysis or size exclusion chromatography.

Phenylboronic Acid-Based Sensors

The reversible interaction between phenylboronic acids and diols provides a versatile platform for the development of sensors for a wide range of biologically important molecules, most notably glucose.[3][24]

Principles of Sensing

The binding of a diol to a phenylboronic acid can be transduced into a measurable signal through several mechanisms:

  • Electrochemical Sensing: The formation of a negatively charged boronate ester upon diol binding can be detected by changes in potential or current at an electrode surface functionalized with phenylboronic acids.[3]

  • Optical/Fluorescent Sensing: A fluorophore can be incorporated into the sensor design such that its fluorescence properties are altered upon diol binding.[4][25][26] Common mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).[25][26]

Diagram: Mechanism of a PET-based Fluorescent Glucose Sensor

PET_Sensor cluster_no_glucose No Glucose cluster_with_glucose With Glucose Fluorophore_off Fluorophore (Quenched) Receptor_off Receptor (Amine) Fluorophore_off->Receptor_off PET Fluorophore_on Fluorophore (Fluorescent) Receptor_on Receptor-Glucose Complex No Glucose No Glucose With Glucose With Glucose No Glucose->With Glucose Addition of Glucose

Sources

Foundational

The Boronic Acid Revolution: From Serendipitous Discovery to Indispensable Tools in Modern Science

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Boronic acids, once a chemical curiosity, have undergone a remarkable transformation to become one of the most versatile and indi...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids, once a chemical curiosity, have undergone a remarkable transformation to become one of the most versatile and indispensable classes of compounds in modern chemical and pharmaceutical sciences. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of functionalized boronic acids. We will delve into the fundamental principles that govern their reactivity, explore cornerstone synthetic methodologies with detailed protocols, and illuminate their profound impact on cross-coupling chemistry, materials science, and drug discovery. This technical resource is designed to equip researchers with a comprehensive understanding of boronic acid chemistry, empowering them to leverage these powerful tools in their own scientific endeavors.

The Dawn of a New Chemistry: A Historical Perspective

The journey of boronic acids began in 1860, when the English chemist Edward Frankland first reported the synthesis and isolation of ethylboronic acid.[1][2][3][4][5] His two-stage process, involving the reaction of diethylzinc with triethyl borate followed by air oxidation, was a landmark achievement, though the full potential of this new class of organoboron compounds remained largely unrecognized for nearly a century.[1][4] These early abiotic compounds were synthesized from primary boron sources like boric acid, which is produced by the acidification of borax.[4][5][6]

The mid-20th century saw a gradual increase in interest, with the development of more practical synthetic routes. A significant step forward was the use of Grignard reagents, which provided a more general method for the formation of the crucial carbon-boron bond.[2] However, it was the groundbreaking work of Akira Suzuki in the late 1970s that truly ignited the boronic acid revolution.[] His discovery of the palladium-catalyzed cross-coupling reaction between organoboranes and organic halides, now famously known as the Suzuki-Miyaura coupling, transformed boronic acids from a niche area of study into a cornerstone of modern organic synthesis.[][8] This pivotal discovery, which earned Suzuki the Nobel Prize in Chemistry in 2010, unlocked a simple and powerful method for constructing carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[]

The Heart of the Matter: Physicochemical Properties and Reactivity

Boronic acids are organic compounds characterized by the general formula R–B(OH)₂.[2] They are structurally related to boric acid, with one hydroxyl group replaced by an organic residue.[1] This seemingly simple substitution imparts a unique set of physicochemical properties that are central to their diverse applications.

At the core of their reactivity is the electron-deficient nature of the boron atom. With a vacant p-orbital, boronic acids act as Lewis acids, readily accepting a pair of electrons.[2][5][6][] This Lewis acidity is fundamental to their ability to form reversible covalent complexes with Lewis bases such as diols, amino acids, and other nucleophilic species.[1][2] The pKa of a typical boronic acid is around 9, but upon forming a tetrahedral boronate complex, the pKa can shift to approximately 7, a feature that is critical for their use in biological systems.[1][2]

The nature of the organic substituent (R) significantly influences the properties of the boronic acid. Aryl boronic acids are generally more acidic than their alkyl counterparts.[5] The presence of electron-withdrawing groups on an aromatic ring increases the Lewis acidity and lowers the pKa, while electron-donating groups have the opposite effect.[5] This tunability allows for the fine-tuning of their reactivity and binding properties for specific applications.

Boronic acids are typically high-melting, crystalline solids.[1] A characteristic feature is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[1][5] To circumvent this and improve stability and handling, boronic acids are often converted to their corresponding esters, most commonly with diols like pinacol to form boronate esters.[2]

The Synthetic Toolkit: Crafting Functionalized Boronic Acids

The ability to synthesize a vast array of functionalized boronic acids is a key driver of their widespread use. Several robust and versatile methods have been developed to introduce the boronic acid moiety into a wide range of organic molecules.

Classical Approaches: The Grignard and Organolithium Routes

One of the earliest and still widely used methods involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate ester (e.g., trimethyl borate or triisopropyl borate). This is followed by acidic hydrolysis to yield the desired boronic acid.

  • Causality in Experimental Choices: The choice of the organometallic reagent is dictated by the desired organic substituent. The reaction is typically carried out at very low temperatures (e.g., -78 °C) to prevent over-addition of the organometallic reagent to the initially formed boronate ester, which would lead to the formation of undesired borinic and boronic acids. The acidic workup is crucial for hydrolyzing the boronate ester to the final boronic acid.

The Palladium-Catalyzed Era: Miyaura Borylation

A major advancement in boronic acid synthesis was the development of the palladium-catalyzed Miyaura borylation reaction.[1] This powerful method involves the cross-coupling of an aryl or vinyl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

  • Self-Validating System: The Miyaura borylation offers excellent functional group tolerance and predictable reactivity, making it a highly reliable and self-validating method for the synthesis of a wide range of boronate esters, which can then be hydrolyzed to the corresponding boronic acids if needed.

A Step-by-Step Protocol: Synthesis of 4-Formylphenylboronic Acid

To illustrate a practical synthetic procedure, here is a detailed protocol for the preparation of 4-formylphenylboronic acid, a versatile building block in organic synthesis. This method utilizes the Grignard route, with protection of the aldehyde functionality.

Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid

  • Protection of the Aldehyde:

    • Rationale: The Grignard reagent is highly nucleophilic and would react with the aldehyde group of the starting material. Therefore, the aldehyde must be protected as an acetal before the formation of the Grignard reagent.

    • Procedure: To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent like ethanol, add diethoxymethoxyethane (1.2 eq). Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, neutralize the acid with a base (e.g., triethylamine), and remove the solvent under reduced pressure. The crude 1-bromo-4-(diethoxymethyl)benzene can be purified by distillation or used directly in the next step.[8]

  • Grignard Reagent Formation and Borylation:

    • Rationale: An inert atmosphere is crucial as Grignard reagents are highly reactive towards oxygen and moisture. The reaction with the trialkyl borate is performed at low temperature to control the reactivity and prevent side reactions.

    • Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings (1.1 eq). Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane. Add a solution of 1-bromo-4-(diethoxymethyl)benzene (1.0 eq) in anhydrous THF dropwise to initiate the Grignard formation. Once the reaction starts, add the remaining solution to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour. Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of tri-n-butyl borate (1.2 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]

  • Hydrolysis and Isolation:

    • Rationale: The acidic workup serves two purposes: to hydrolyze the boronate ester to the boronic acid and to deprotect the acetal, regenerating the aldehyde functionality.

    • Procedure: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous sulfuric acid (e.g., 2 M) until the pH is acidic. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-formylphenylboronic acid can be purified by recrystallization.[8]

Diagram of the Synthetic Workflow for 4-Formylphenylboronic Acid

Synthesis_Workflow Start 4-Bromobenzaldehyde Protected 1-Bromo-4-(diethoxymethyl)benzene Start->Protected Acetalization (Protection) Grignard Grignard Reagent Protected->Grignard Reaction with Mg Boronate Protected Aryl Boronic Ester Grignard->Boronate Reaction with B(OnBu)₃ Final 4-Formylphenylboronic Acid Boronate->Final Acidic Hydrolysis (Deprotection)

Caption: Workflow for the synthesis of 4-formylphenylboronic acid.

The Power of Protection: MIDA Boronates in Iterative Cross-Coupling

The synthesis of complex molecules often requires multiple steps, and the presence of a reactive boronic acid moiety can be problematic. To address this, protecting group strategies have been developed. Among the most successful is the use of N-methyliminodiacetic acid (MIDA) to form stable, crystalline MIDA boronates.[4][9][10][11]

MIDA boronates are exceptionally stable to a wide range of reaction conditions, including chromatography, and are unreactive in Suzuki-Miyaura cross-coupling reactions.[4][11][12][13] However, the MIDA protecting group can be easily removed under mild basic conditions to liberate the free boronic acid, which can then participate in a subsequent cross-coupling reaction.[11][12] This "catch-and-release" strategy has enabled the development of iterative cross-coupling, a powerful method for the systematic assembly of complex molecules from simple building blocks, akin to the solid-phase synthesis of peptides.[10]

Diagram of MIDA Protection and Deprotection

MIDA_Cycle BoronicAcid R-B(OH)₂ (Reactive) MIDA_Boronate R-B(MIDA) (Protected & Stable) BoronicAcid->MIDA_Boronate Protection: MIDA, Toluene, Reflux MIDA_Boronate->BoronicAcid Deprotection: aq. NaOH, THF, rt

Caption: Reversible protection of a boronic acid using MIDA.

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of functionalized boronic acids.[14][15] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (the boronic acid or ester) and an organic halide or triflate.[14][15] Its widespread adoption is due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[1][14][16]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.[1][14]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[1][14]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][14]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OH)₂, Base) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup:

    • Rationale: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, all reagents should be added under an inert atmosphere. The choice of solvent and base is crucial and often needs to be optimized for specific substrates.

    • Procedure: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), the boronic acid or boronate ester (1.2 eq), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 eq).[17][18]

  • Solvent and Catalyst Addition:

    • Rationale: Degassing the solvent removes dissolved oxygen. The palladium catalyst is typically used in a low molar percentage (1-5 mol%).

    • Procedure: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, or toluene).[17][18][19] Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand like SPhos).[17][18][20]

  • Reaction and Workup:

    • Rationale: The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or catalyst.

    • Procedure: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[17][18] Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.[18]

Table 1: Comparison of Synthetic Methods for Boronic Acids

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Grignard/Organolithium Organic HalidesMg or BuLi, Trialkyl BorateInexpensive, versatile for various R groupsRequires low temperatures, sensitive to functional groups
Miyaura Borylation Organic Halides/TriflatesDiboron Reagent, Pd Catalyst, BaseExcellent functional group tolerance, high yieldsCost of diboron reagent and palladium catalyst
Decarboxylative Borylation Carboxylic AcidsNickel Catalyst, Borylation ReagentUses abundant starting materials, good functional group toleranceNewer method, may require specific catalysts and conditions

Beyond Synthesis: The Expanding Applications of Functionalized Boronic Acids

The unique properties of boronic acids have led to their application in a wide range of fields beyond traditional organic synthesis.

Medicinal Chemistry and Drug Discovery

Boronic acids have emerged as a privileged scaffold in medicinal chemistry.[5][21] Their ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, has made them potent enzyme inhibitors.[22][23]

A landmark example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that was the first proteasome inhibitor approved for the treatment of multiple myeloma.[5] The boron atom in Bortezomib forms a stable complex with the N-terminal threonine residue in the active site of the proteasome, leading to the inhibition of its proteolytic activity. Following the success of Bortezomib, other boronic acid-based drugs have been developed, including Ixazomib , another proteasome inhibitor, and Vaborbactam , a β-lactamase inhibitor.[5]

The development of boronic acid-based drugs has been spurred by their generally low toxicity, as they are ultimately metabolized to boric acid, a naturally occurring and readily excreted compound.[3][5]

Chemical Sensing and Diagnostics

The ability of boronic acids to reversibly bind with diols forms the basis of their use in chemical sensors, particularly for the detection of saccharides. This interaction can be coupled with a fluorescent reporter group to create a sensor that signals the presence of a target sugar through a change in fluorescence. These sensors have applications in diagnostics, such as monitoring glucose levels.

Future Horizons

The field of boronic acid chemistry continues to evolve at a rapid pace. Current research is focused on the development of new and more efficient synthetic methods, including novel catalytic systems for C-H borylation, which would allow for the direct conversion of C-H bonds to C-B bonds. The design of new boronic acid-based therapeutics with improved specificity and potency is an active area of investigation. Furthermore, the unique properties of boronic acids are being harnessed in the development of advanced materials, such as self-healing polymers and responsive hydrogels.

Conclusion

From their humble beginnings in the mid-19th century, functionalized boronic acids have risen to a position of prominence in the chemical sciences. Their unique reactivity, coupled with the development of powerful synthetic methodologies, has made them indispensable tools for the construction of complex molecules and the development of innovative technologies. As our understanding of their chemistry deepens, the applications of boronic acids are set to expand even further, promising exciting new discoveries in medicine, materials science, and beyond.

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  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19). Retrieved March 10, 2026, from [Link]

  • From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates - RSC Publishing. (n.d.). Retrieved March 10, 2026, from [Link]

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010, June 1). Retrieved March 10, 2026, from [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. (2010, August 23). Retrieved March 10, 2026, from [Link]

  • Optima Chemical's 20 Years of Boronic Acid Research. (2019, November 11). Retrieved March 10, 2026, from [Link]

  • US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents. (n.d.).
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Retrieved March 10, 2026, from [Link]

  • US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents. (n.d.).
  • The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Retrieved March 10, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved March 10, 2026, from [Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids - Organic Syntheses. (2022, May 25). Retrieved March 10, 2026, from [Link]

  • MIDA boronate | Chem-Station Int. Ed. (2014, February 9). Retrieved March 10, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(1-Carboxyethyl)phenylboronic Acid

Executive Summary & Strategic Context The 1-carboxyethyl-biphenyl motif is a privileged structural scaffold in medicinal chemistry, most notably recognized in non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 1-carboxyethyl-biphenyl motif is a privileged structural scaffold in medicinal chemistry, most notably recognized in non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and related COX-inhibitors. Synthesizing these derivatives often relies on the Suzuki-Miyaura cross-coupling of 3-(1-carboxyethyl)phenylboronic acid with various aryl halides[1].

However, deploying unprotected carboxylic acids in palladium-catalyzed cross-couplings presents significant mechanistic hurdles, often leading to stalled reactions and degraded catalysts[2]. This application note provides a field-proven, self-validating protocol designed by application scientists to navigate these challenges, ensuring high-yield C–C bond formation while leveraging the substrate's acidic nature for streamlined purification.

Mechanistic Insights & Causality (Expertise & Experience)

To achieve high conversions with carboxy-substituted arylboronic acids, researchers must address two primary modes of reaction failure: catalyst poisoning and stoichiometric imbalance.

The Challenge of the Free Carboxylic Acid
  • Catalyst Deactivation: In the catalytic cycle, the free carboxylate anion can act as a bidentate ligand. It strongly coordinates to the Palladium(II) intermediate, forming a stable, unreactive Pd-carboxylate complex. This coordination outcompetes the transmetalation step and effectively removes the active catalyst from the cycle[2].

  • Base Quenching: The Suzuki-Miyaura reaction strictly requires a basic environment to convert the boronic acid into the reactive, electron-rich boronate "ate" complex ( Ar−B(OH)3−​ ), which is mandatory for transmetalation[3]. The acidic proton of the 1-carboxyethyl group will instantly neutralize one equivalent of base. If standard base equivalents (e.g., 1.5–2.0 eq) are used, the reaction medium fails to maintain the alkalinity required to drive the catalytic cycle[4].

The Optimized Solution
  • Base Overloading: The protocol necessitates 3.0 to 4.0 equivalents of a mild inorganic base (e.g., K2​CO3​ ). The first equivalent acts sacrificially to deprotonate the carboxylic acid, while the remaining equivalents facilitate the formation of the boronate complex and drive ligand exchange[1].

  • Sterically Hindered Ligands: Utilizing Pd(dppf)Cl2​ is highly preferred over Pd(PPh3​)4​ . The bidentate dppf ligand provides sufficient steric bulk and electronic richness to prevent the carboxylate anion from displacing the phosphine ligands on the palladium center[2].

  • Chiral Integrity: The α -methyl group introduces a stereocenter. While Suzuki couplings generally do not affect distant chiral centers, prolonged exposure to harsh bases at elevated temperatures can risk racemization at the α -position. Therefore, moderate temperatures (80–90 °C) and mild bases ( K2​CO3​ rather than NaOH ) are strategically chosen.

Reaction Optimization & Quantitative Data

The following table summarizes the causal relationships between reaction parameters and outcomes during protocol optimization.

ParameterSub-optimal ConditionOptimized ConditionCausality / Rationale
Catalyst Pd(PPh3​)4​ (5 mol%) Pd(dppf)Cl2​ (5 mol%) Bidentate dppf prevents carboxylate poisoning of the Pd center[2].
Base Na2​CO3​ (2.0 eq) K2​CO3​ (3.5 eq) Extra equivalents are strictly required to neutralize the free acid and enable transmetalation[1].
Solvent Toluene / H2​O 1,4-Dioxane / H2​O (4:1) Dioxane provides superior solubility for highly polar carboxy-boronic acids[5].
Boronic Acid 1.0 eq1.3 eq A slight excess compensates for competitive protodeboronation at elevated temperatures[4].

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Aryl Halide (Ar-X) BaseEx Ligand Exchange [Ar-Pd(II)-CO3K] OxAdd->BaseEx + K2CO3 (Base) Trans Transmetalation [Ar-Pd(II)-Ar'] BaseEx->Trans + Boronate Complex (Ar' = 3-(1-carboxyethyl)phenyl) Trans->Pd0 Reductive Elimination Releases Biphenyl Product

Caption: Mechanistic cycle of the Suzuki-Miyaura coupling adapted for carboxy-boronic acids.

Experimental Protocol (Trustworthiness)

This protocol is designed as a self-validating system . By leveraging the acidic nature of the product, the work-up itself serves as a highly efficient purification step, eliminating the immediate need for complex column chromatography.

Reagents & Equipment
  • Aryl Halide: 1.0 mmol (1.0 eq)

  • 3-(1-Carboxyethyl)phenylboronic acid: 1.3 mmol (1.3 eq)

  • Potassium Carbonate ( K2​CO3​ ): 3.5 mmol (3.5 eq)

  • Pd(dppf)Cl2​ : 0.05 mmol (5 mol%)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL total)

  • Equipment: Schlenk flask or sealed microwave vial, magnetic stir bar, Argon/Nitrogen line.

Step-by-Step Methodology
  • Reaction Setup & Degassing: Add the aryl halide, 3-(1-carboxyethyl)phenylboronic acid, and K2​CO3​ to the reaction vessel. Add the 1,4-Dioxane/ H2​O solvent mixture. Critical Step: Degas the suspension by bubbling Argon directly through the mixture for 10–15 minutes.

    • Causality: Dissolved oxygen promotes the oxidative homocoupling of boronic acids into biphenyl byproducts, which consumes the reagent and drastically reduces yield[4].

  • Catalyst Addition & Heating: Briefly open the vessel under a positive flow of Argon and add the Pd(dppf)Cl2​ catalyst[5]. Seal the vessel and heat the mixture to 90 °C with vigorous stirring for 4 to 12 hours. Monitor the consumption of the aryl halide via LC-MS[1].

  • Aqueous Quench & Impurity Extraction (Self-Validation Step): Cool the reaction to room temperature. Dilute the mixture with 10 mL of water and 10 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel, shake, and allow the layers to separate. Collect the aqueous layer and discard the organic layer (or save for catalyst recovery). Wash the aqueous layer with EtOAc two more times (2 x 10 mL).

    • Causality: Because the coupled product contains a carboxylic acid, it exists entirely as a water-soluble potassium salt at the highly basic pH of the reaction. The EtOAc washes efficiently strip away the lipophilic Pd catalyst, cleaved phosphine ligands, unreacted aryl halide, and homocoupled neutral impurities.

  • Acidification & Product Extraction: Transfer the purified aqueous layer to an Erlenmeyer flask. Slowly add 1M HCl dropwise while stirring until the solution reaches pH ~2 . The solution will turn cloudy as the biphenyl propanoic acid product protonates and precipitates. Transfer back to a clean separatory funnel and extract with fresh EtOAc (3 x 15 mL).

  • Isolation: Combine the organic layers from Step 4, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The resulting solid is typically >95% pure biphenyl propanoic acid derivative.

Experimental Workflow Visualization

Workflow Setup 1. Setup & Degas Mix reagents, purge with Argon React 2. Cross-Coupling Heat at 90°C (4-12h) Setup->React Aqueous 3. Basic Extraction (pH > 9) Wash aqueous layer with EtOAc to remove catalyst React->Aqueous Acidify 4. Acidification Adjust aqueous phase to pH ~2 with HCl Aqueous->Acidify Extract 5. Final Extraction Extract protonated product into fresh EtOAc Acidify->Extract

Caption: Self-validating acid-base extraction workflow for carboxylic acid products.

References

  • Reddit Organic Chemistry Community. "Do carboxylic acids interfere with Suzukis?" r/OrganicChemistry, 2021. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Literature." Organic-Chemistry.org.[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Articles.[Link]

  • The Chemists' Cookbook. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube, 2025.[Link]

Sources

Application

Application Notes and Protocols for the Use of 3-(1-Carboxy-ethyl)-phenyl boronic acid in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3-(1-Carboxy-ethyl)-phenyl boronic acid in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-(1-Carboxy-ethyl)-phenyl boronic acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] Within the vast arsenal of organoboron reagents, 3-(1-Carboxy-ethyl)-phenyl boronic acid emerges as a particularly valuable building block. Its unique structure, featuring a phenylboronic acid moiety for cross-coupling and a pendant carboxy-ethyl group, offers a strategic advantage in drug discovery and development. The carboxylic acid handle can serve as a key interaction point with biological targets or as a versatile anchor for further chemical elaboration, such as amide bond formation.

This document provides a comprehensive guide to the effective use of 3-(1-Carboxy-ethyl)-phenyl boronic acid in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, the following notes and protocols are designed to be both theoretically grounded and practically robust, enabling researchers to confidently incorporate this reagent into their synthetic workflows.

Physicochemical Properties and Handling of 3-(1-Carboxy-ethyl)-phenyl boronic acid

Understanding the properties of 3-(1-Carboxy-ethyl)-phenyl boronic acid is paramount for its successful application.

PropertyValueSource
Molecular Formula C9H11BO4[4]
Molecular Weight 193.99 g/mol [4]
Appearance Typically a solid[4]
Solubility Soluble in many polar organic solvents.[5]

Handling and Storage:

Boronic acids, including 3-(1-Carboxy-ethyl)-phenyl boronic acid, require careful handling to maintain their integrity.[5] They are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. While this process is often reversible upon exposure to water, it can complicate stoichiometry. It is advisable to store the reagent in a cool, dry place under an inert atmosphere.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A firm grasp of the reaction mechanism is essential for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X (L_n) OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdAr Ar-Pd(II)-Ar' (L_n) Transmetalation->ArPdAr [Ar'B(OH)₃]⁻ ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X Boronic Ar'B(OH)₂ + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[1]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. The base plays a crucial role here, forming a more nucleophilic "ate" complex with the boronic acid, which facilitates this step.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[1]

The Critical Role of the Carboxy-ethyl Group: Considerations for Protocol Design

The presence of the carboxylic acid in 3-(1-Carboxy-ethyl)-phenyl boronic acid introduces specific considerations that may not be pertinent for simple aryl boronic acids. The acidic proton of the carboxyl group will react with the base in the reaction mixture. Therefore, it is crucial to use a sufficient excess of base to not only activate the boronic acid for transmetalation but also to neutralize the carboxylic acid. Failure to do so can lead to incomplete conversion.

Furthermore, the resulting carboxylate anion could potentially coordinate to the palladium center, which might influence the catalytic activity.[7] While this is not always detrimental, it is a factor to consider when selecting the palladium source and ligands.

Detailed Protocol for Suzuki-Miyaura Cross-Coupling using 3-(1-Carboxy-ethyl)-phenyl boronic acid

This protocol provides a robust starting point for the coupling of 3-(1-Carboxy-ethyl)-phenyl boronic acid with a generic aryl bromide. Optimization of specific parameters may be necessary for different coupling partners.

Materials:

  • 3-(1-Carboxy-ethyl)-phenyl boronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, THF/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Experimental Workflow:

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-(1-Carboxy-ethyl)-phenyl boronic acid (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (3.0 - 4.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%). If using a solid catalyst, it can be added in the first step with the other solids.

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 to 5:1 ratio by volume) by bubbling an inert gas through the solvent for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe. The final concentration of the limiting reagent is typically in the range of 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath or microwave reactor and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid, which will facilitate its extraction into the organic phase. Separate the layers and extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Optimization and Troubleshooting

ParameterRecommendation and Rationale
Catalyst For simple couplings, Pd(PPh₃)₄ is often sufficient. For more challenging substrates, consider using more active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[8]
Base K₂CO₃ is a good starting point. For less reactive aryl halides, stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[8] The use of at least 3 equivalents of base is recommended to neutralize the carboxylic acid and activate the boronic acid.
Solvent A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[9]
Temperature Reactions are typically run at elevated temperatures (80-120 °C). Microwave heating can often significantly reduce reaction times.

Common Issues and Solutions:

  • Low Yield:

    • Incomplete reaction: Increase the reaction time or temperature. Consider a more active catalyst/ligand system. Ensure sufficient excess of the boronic acid and base.

    • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using a milder base (e.g., KF) or anhydrous conditions might be necessary for sensitive substrates.

  • Formation of Side Products:

    • Homo-coupling of the boronic acid: This can occur at high temperatures or with prolonged reaction times. Reducing the temperature or reaction time may help.

    • Decomposition of the catalyst: The reaction mixture turning black can indicate catalyst decomposition. Ensure the reaction is performed under a strictly inert atmosphere.

Conclusion

3-(1-Carboxy-ethyl)-phenyl boronic acid is a versatile and valuable reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the key mechanistic principles and carefully considering the influence of the carboxy-ethyl group, researchers can develop robust and efficient protocols. The detailed methodology and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this important building block in pharmaceutical and materials science research.

References

  • Amatore, C., & Jutand, A. (2000). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(16), 4879-4892.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8664–8673.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Retrieved from [Link]

  • Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

  • WordPress.com. (2015, June 29). Arylboronic Acids. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • PubMed Central. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (2024). Phenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Carboxyphenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). (3-(1-Hydroxyethyl)phenyl)boronic acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]

  • Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?. Retrieved from [Link]

  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis and Application of 3-(1-Carboxy-ethyl)-phenyl boronic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(1-Carboxy-ethyl)-phenyl boronic acid is a valuable building block in modern medicinal chemistry and materials science, primarily utilized as a c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Carboxy-ethyl)-phenyl boronic acid is a valuable building block in modern medicinal chemistry and materials science, primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][2] Its structure incorporates both a reactive boronic acid moiety and a carboxylic acid functional group, presenting unique challenges and opportunities in synthesis and application. The presence of the acidic proton and the potential for the carboxylate to coordinate with metal catalysts necessitates a carefully considered experimental design.[3] This guide provides an in-depth analysis of the reaction conditions for the synthesis and subsequent use of this compound, emphasizing robust, reproducible protocols grounded in established chemical principles. We will explore the prevailing synthetic strategies, address the critical role of protecting groups, and detail optimized protocols for its application in cross-coupling reactions.

Foundational Concepts: Synthetic Strategy and Mechanistic Considerations

The synthesis of arylboronic acids is a well-established field, yet the presence of a carboxylic acid group, as in 3-(1-Carboxy-ethyl)-phenyl boronic acid, requires specific strategic planning to ensure high yields and purity. Two primary synthetic routes are generally considered: the classic organometallic pathway and the more modern palladium-catalyzed borylation.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is dictated by factors such as starting material availability, cost, and, most importantly, functional group tolerance.

Synthetic RouteCore ReagentsAdvantagesDisadvantages & Mitigation
Grignard/Organolithium Aryl Halide, Mg or n-BuLi, Borate EsterCost-effective reagents; well-established methodology.Low functional group tolerance. The acidic proton of the carboxylic acid is incompatible with highly basic organometallic reagents.[4] Mitigation: Requires a protection-deprotection sequence for the carboxylic acid, adding steps to the synthesis.
Miyaura Borylation Aryl Halide, Diboron Reagent (e.g., B₂pin₂), Pd Catalyst, BaseExcellent functional group tolerance. Tolerates acidic protons and a wide range of functional groups.[5][6] Often proceeds in high yield with high purity.Higher cost associated with the palladium catalyst and diboron reagent. Potential for catalyst inhibition by certain substrates.

For 3-(1-Carboxy-ethyl)-phenyl boronic acid, the Miyaura Borylation is the superior and recommended approach . It circumvents the problematic reactivity of the carboxylic acid, leading to a more efficient and reliable synthesis.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The primary application of 3-(1-Carboxy-ethyl)-phenyl boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[7] Understanding its catalytic cycle is crucial for troubleshooting and optimization. The cycle involves three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][2]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [Ar²B(OH)₃]⁻ PdII_Ar2 Ar¹-Pd(II)-Ar² L₂ Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a critical role by converting the boronic acid to a more nucleophilic boronate species ([ArB(OH)₃]⁻), which facilitates the transmetalation step.[7] When working with a boronic acid that also contains a carboxylic acid, the choice of base is paramount to avoid unwanted side reactions or catalyst deactivation.[3]

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis, purification, and application of 3-(1-Carboxy-ethyl)-phenyl boronic acid.

Recommended Synthesis: A Three-Step Protocol

This protocol utilizes the robust Miyaura borylation pathway, beginning with the protection of the carboxylic acid to improve solubility and simplify purification of the intermediate boronate ester.

Synthesis_Workflow Start Starting Material (3-Bromophenyl)propanoic acid Step1 Step 1: Esterification (Protection) Start->Step1 Intermediate1 Ethyl (3-bromophenyl)propanoate Step1->Intermediate1 Step2 Step 2: Miyaura Borylation Intermediate1->Step2 Intermediate2 Pinacol Boronate Ester Intermediate Step2->Intermediate2 Step3 Step 3: Hydrolysis (Deprotection) Intermediate2->Step3 FinalProduct Final Product 3-(1-Carboxy-ethyl)-phenyl boronic acid Step3->FinalProduct

Figure 2: Recommended synthetic workflow for 3-(1-Carboxy-ethyl)-phenyl boronic acid.

Step 1: Esterification (Carboxylic Acid Protection)

  • Rationale: Converting the carboxylic acid to an ethyl ester increases the starting material's solubility in organic solvents used for borylation and prevents potential complications from the acidic proton.

  • Procedure:

    • To a round-bottom flask, add 3-bromo-α-methylbenzeneacetic acid (1.0 eq).

    • Add absolute ethanol (EtOH, ~5-10 volumes) and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-2 mol%).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

    • After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (EtOAc, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the ethyl ester intermediate, which can often be used without further purification.

Step 2: Miyaura Borylation

  • Rationale: This palladium-catalyzed reaction forms the C-B bond with high efficiency and functional group tolerance.[5] Potassium acetate (KOAc) is used as a mild base.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the ethyl ester intermediate from Step 1 (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-3 mol%).

    • Add degassed 1,4-dioxane as the solvent.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor progress by LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure. The resulting crude pinacol boronate ester can be purified by silica gel chromatography or carried directly to the next step.

Step 3: Hydrolysis (Deprotection)

  • Rationale: Saponification of the ethyl ester followed by acidic workup hydrolyzes the pinacol boronate ester to yield the final boronic acid.

  • Procedure:

    • Dissolve the crude intermediate from Step 2 in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of lithium hydroxide (LiOH, ~3-4 eq) and stir at room temperature until the ester hydrolysis is complete (monitor by LC-MS).

    • Acidify the reaction mixture to pH ~2-3 with 1M hydrochloric acid (HCl). This step hydrolyzes the boronate ester and protonates the carboxylate.

    • Extract the final product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-(1-Carboxy-ethyl)-phenyl boronic acid.

Protocol: Purification of Arylboronic Acids

Arylboronic acids, particularly those with polar functional groups, are notoriously difficult to purify via standard silica gel chromatography due to their tendency to adhere to the stationary phase or decompose.[8][9] Recrystallization is the preferred method.

  • Procedure: Recrystallization

    • Dissolve the crude boronic acid in a minimum amount of a hot solvent system, such as a mixture of water and ethanol or water and acetonitrile.

    • If impurities remain undissolved, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Note: Boronic acids can spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines.[10][11] This is often reversible upon exposure to water or during the Suzuki reaction itself.

Protocol: Application in Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for coupling 3-(1-Carboxy-ethyl)-phenyl boronic acid with an aryl halide. Optimization of the base, catalyst, and solvent may be required for specific substrates.

ComponentRecommended ReagentsMolar % / EquivalentsRationale & Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂2-5 mol%Pd(PPh₃)₄ is a classic choice. Pd(dppf)Cl₂ offers good stability and is effective for a broad range of substrates.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 eq.K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. Using a carbonate or phosphate base is crucial to deprotonate both the boronic acid and the carboxylic acid.[3]
Solvent System Dioxane/H₂O (4:1), Toluene/EtOH/H₂O-Aqueous systems are common and facilitate the dissolution of the base and boronate salt.[5] All solvents must be thoroughly degassed.
Reaction Temp. 80 - 110 °C-Temperature depends on the reactivity of the aryl halide (I > Br > Cl).[12]
  • Procedure:

    • In a reaction vessel, combine the aryl halide (1.0 eq), 3-(1-Carboxy-ethyl)-phenyl boronic acid (1.2-1.5 eq), the chosen base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract the product into the organic layer.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude biaryl product, which can then be purified by recrystallization or chromatography.

References

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Yamamoto, E., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Angewandte Chemie International Edition. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Goulart, G., et al. (2002). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. Tetrahedron Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of primary arylamines from aryl halides and arylboronic acid. Retrieved from [Link]

  • Gifu Pharmaceutical University. (2022, July 13). New aryl boronates are stable on silica gel and easy-to-handle. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • PubMed. (n.d.). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Retrieved from [Link]

  • Silva, A. M. S., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-carboxy-phenylboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • SciSpace. (2002). Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. Retrieved from [Link]

  • PubChem. (n.d.). 3-Carboxyphenylboronic acid. Retrieved from [Link]

  • Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Retrieved from [Link]

  • Raines Lab. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Retrieved from [Link]

Sources

Application

The Versatility of 3-(1-Carboxy-ethyl)-phenyl Boronic Acid in Medicinal Chemistry: A Guide to Application and Protocol

The landscape of medicinal chemistry is in a perpetual state of evolution, with an ongoing quest for novel molecular scaffolds that can address complex therapeutic challenges. Among the classes of compounds that have gar...

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of medicinal chemistry is in a perpetual state of evolution, with an ongoing quest for novel molecular scaffolds that can address complex therapeutic challenges. Among the classes of compounds that have garnered significant interest are the organoboronic acids. Their unique electronic properties and reversible covalent bonding capabilities with diols have positioned them as powerful tools in drug design and development. This guide provides an in-depth exploration of a specific, yet versatile, member of this family: 3-(1-Carboxy-ethyl)-phenyl boronic acid .

While this particular derivative is an emerging player, its structural motifs are shared with well-studied analogs, offering a strong foundation for its application. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its potential applications, from enzyme inhibition to targeted drug delivery, and providing robust, field-tested protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in scientific integrity.

The Chemical Biology of Phenylboronic Acids: A Primer

At the heart of the utility of 3-(1-Carboxy-ethyl)-phenyl boronic acid lies the boronic acid functional group (-B(OH)₂). Boron, in this state, possesses an empty p-orbital, rendering it a Lewis acid. This allows it to readily interact with Lewis bases, most notably the hydroxyl groups of diols, to form stable, yet reversible, cyclic boronate esters. This reversible covalent interaction is the cornerstone of many of its biological applications.

The phenyl ring provides a scaffold that can be readily functionalized, and the 3-(1-carboxy-ethyl) substituent offers several key advantages:

  • Enhanced Solubility: The carboxylic acid group imparts hydrophilicity, improving solubility in aqueous biological media.

  • A Handle for Bioconjugation: The carboxyl group serves as a convenient point of attachment for conjugation to polymers, proteins, or other biomolecules using standard carbodiimide chemistry.

  • Potential for Specific Interactions: The stereochemistry of the ethyl-carboxy group can influence binding to chiral pockets within biological targets.

The following diagram illustrates the fundamental equilibrium of a phenylboronic acid with a generic diol-containing molecule.

G PBA 3-(1-Carboxy-ethyl)-phenyl Boronic Acid (Trigonal Planar) Boronate Cyclic Boronate Ester (Tetrahedral) PBA->Boronate + Diol Diol Diol-containing Biomolecule (e.g., Sialic Acid) Boronate->PBA + H₂O H2O H₂O

Caption: Reversible covalent bonding of 3-(1-Carboxy-ethyl)-phenyl boronic acid with a diol.

Application I: Targeted Drug Delivery to Sialic Acid-Overexpressing Cancer Cells

Application Note: A significant number of cancer cells overexpress sialic acid on their surfaces. The cis-diol arrangement within sialic acid presents a prime target for phenylboronic acid derivatives. By functionalizing drug-loaded nanoparticles with 3-(1-Carboxy-ethyl)-phenyl boronic acid, a targeted drug delivery system can be engineered. The boronic acid acts as a "homing" ligand, binding to the sialic acid on cancer cells, leading to enhanced cellular uptake of the therapeutic payload and potentially reducing off-target toxicity.[1]

Experimental Workflow:

G cluster_0 Nanoparticle Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation NP_Prep Prepare drug-loaded polymeric nanoparticles Functionalization Functionalize nanoparticles with 3-(1-Carboxy-ethyl)-phenyl boronic acid (via EDC/NHS coupling) NP_Prep->Functionalization Purification Purify functionalized nanoparticles Functionalization->Purification DLS Dynamic Light Scattering (DLS) (Size, PDI, Zeta Potential) Purification->DLS TEM Transmission Electron Microscopy (TEM) (Morphology) Purification->TEM Drug_Loading Determine Drug Loading & Encapsulation Efficiency Purification->Drug_Loading Cell_Uptake Cellular Uptake Study (Sialic Acid High vs. Low Cells) Purification->Cell_Uptake Drug_Release In Vitro Drug Release Study (pH-dependent) Purification->Drug_Release Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Cell_Uptake->Cytotoxicity

Caption: Workflow for developing and evaluating targeted nanoparticles.

Protocol 1: Preparation of 3-(1-Carboxy-ethyl)-phenyl Boronic Acid-Functionalized Nanoparticles

This protocol is adapted from methodologies for preparing 3-carboxyphenylboronic acid-modified nanoparticles.[1]

Materials:

  • Biodegradable polymer (e.g., PLGA-PEG-COOH)

  • Drug of choice (e.g., Doxorubicin)

  • 3-(1-Carboxy-ethyl)-phenyl boronic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Organic solvent (e.g., Acetone)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Nanoparticle Formulation (Solvent Evaporation Method): a. Dissolve the polymer and drug in the organic solvent. b. Add this organic phase dropwise to an aqueous phase under constant stirring to form an oil-in-water emulsion. c. Continue stirring for several hours to allow for solvent evaporation and nanoparticle formation.

  • Surface Functionalization: a. To the nanoparticle suspension, add EDC and NHS to activate the carboxyl groups on the polymer surface. b. Add a solution of 3-(1-Carboxy-ethyl)-phenyl boronic acid and allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification: a. Dialyze the functionalized nanoparticle suspension against deionized water for 48 hours, with frequent water changes, to remove unreacted reagents. b. Lyophilize the purified nanoparticles for storage.

Protocol 2: Characterization of Functionalized Nanoparticles

A. Dynamic Light Scattering (DLS):

  • Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles.

  • Procedure:

    • Resuspend the lyophilized nanoparticles in deionized water.

    • Analyze the suspension using a DLS instrument.

    • The hydrodynamic diameter should be within the desired range for tumor targeting (typically 100-200 nm).

    • The PDI should be low (< 0.3) to indicate a homogenous population.

    • The zeta potential provides information about the surface charge and stability of the nanoparticles in suspension.

B. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology and size of the nanoparticles.[2][3]

  • Procedure:

    • Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to air-dry.

    • Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.

    • Image the grid using a TEM.

C. Drug Loading and Encapsulation Efficiency:

  • Purpose: To quantify the amount of drug encapsulated within the nanoparticles.

  • Procedure:

    • Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.

    • Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:

ParameterFormula
Drug Loading (%)(Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
Encapsulation Efficiency (%)(Mass of drug in nanoparticles / Initial mass of drug used) x 100

Application II: Serine Protease Inhibition

Application Note: Boronic acids are well-established reversible inhibitors of serine proteases. The boron atom forms a covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[4][5][6] The 3-(1-Carboxy-ethyl)-phenyl boronic acid, with its specific stereochemistry and charge, can be explored as a selective inhibitor for various serine proteases involved in diseases such as cancer, inflammation, and thrombosis.

Mechanism of Inhibition:

G Enzyme Serine Protease (Active Site with Ser-OH) Complex Tetrahedral Adduct (Enzyme-Inhibitor Complex) Enzyme->Complex + Inhibitor Inhibitor 3-(1-Carboxy-ethyl)-phenyl Boronic Acid Complex->Enzyme (Reversible)

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

Protocol 3: Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 3-(1-Carboxy-ethyl)-phenyl boronic acid against a model serine protease, such as chymotrypsin or trypsin.

Materials:

  • Serine protease (e.g., α-chymotrypsin)

  • Chromogenic or fluorogenic substrate specific to the enzyme

  • 3-(1-Carboxy-ethyl)-phenyl boronic acid

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of the serine protease in the assay buffer. b. Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water). c. Prepare a stock solution of 3-(1-Carboxy-ethyl)-phenyl boronic acid in DMSO and perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Protocol: a. In a 96-well plate, add the assay buffer. b. Add the inhibitor solution at various concentrations to the wells. c. Add the enzyme solution to all wells except the negative control. d. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature. e. Initiate the reaction by adding the substrate solution to all wells. f. Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the inhibitor concentration. c. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

ControlComponentsPurpose
Negative Control Buffer + SubstrateTo measure background signal.
Positive Control Buffer + Enzyme + SubstrateTo measure 100% enzyme activity.
Test Buffer + Enzyme + Substrate + InhibitorTo measure the effect of the inhibitor.

Synthesis of 3-(1-Carboxy-ethyl)-phenyl Boronic Acid

Synthetic Note: While 3-(1-Carboxy-ethyl)-phenyl boronic acid may not be readily available commercially, a plausible synthetic route can be devised based on established organic chemistry principles, such as the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Scheme:

G Start 3-Bromophenylacetic acid ester Intermediate1 3-(1-Ethoxycarbonylethyl)phenylboronic acid pinacol ester Start->Intermediate1 Suzuki-Miyaura Coupling (with Bis(pinacolato)diboron, Pd catalyst, base) Final_Product 3-(1-Carboxy-ethyl)-phenyl boronic acid Intermediate1->Final_Product Hydrolysis (e.g., with LiOH)

Caption: Proposed synthetic route for 3-(1-Carboxy-ethyl)-phenyl boronic acid.

This proposed synthesis involves the palladium-catalyzed coupling of a commercially available 3-bromophenylacetic acid ester with bis(pinacolato)diboron, followed by hydrolysis of the resulting boronic ester and the ethyl ester to yield the final product.

Conclusion and Future Perspectives

3-(1-Carboxy-ethyl)-phenyl boronic acid represents a promising and versatile building block in medicinal chemistry. Its unique combination of a diol-binding boronic acid moiety and a functionalizable carboxy-ethyl side chain opens up a wide array of possibilities for the design of novel therapeutics and diagnostic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in targeted drug delivery and enzyme inhibition. As our understanding of the chemical biology of boronic acids continues to grow, we can anticipate that derivatives such as 3-(1-Carboxy-ethyl)-phenyl boronic acid will play an increasingly important role in the development of next-generation medicines.

References

  • National Cancer Institute. (2010). Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM). NCBI. [Link]

  • Tang, R., et al. (2017). 3-Carboxyphenylboronic acid-modified carboxymethyl chitosan nanoparticles for improved tumor targeting and inhibitory. European Journal of Pharmaceutics and Biopharmaceutics, 114, 138-148. [Link]

  • National Institute of Standards and Technology. (2010). Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM). NIST. [Link]

  • CD Bioparticles. (2022). How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM). CD Bioparticles. [Link]

  • Microscopy Innovations. (n.d.). Nano-Particle TEM Sample Preparation Primer. Microscopy Innovations. [Link]

  • Ponce, A., et al. (2014). Scanning Transmission Electron Microscopy Methods for the Analysis of Nanoparticles. In Nanotechnology for the Energy Challenge. Springer. [Link]

  • Hassan, P. A., et al. (2015). Characterization of magnetic nanoparticle by dynamic light scattering. Journal of Magnetism and Magnetic Materials, 380, 102-106. [Link]

  • Faria, M., et al. (2018). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry, 6, 617. [Link]

  • Microtrac. (n.d.). NANOPARTICLE SIZING: Dynamic Light Scattering Analysis in the Frequency Spectrum Mode. Microtrac. [Link]

  • AZoNano. (2025). The Advantages of Dynamic Light Scattering in Nanoparticle Research. AZoNano. [Link]

  • ResearchGate. (2025). How to perform drug release analysis of drug loaded polymeric nanoparticles in PBS? ResearchGate. [Link]

  • Albisa, A., et al. (2021). Preparation of drug-loaded PLGA-PEG nanoparticles by membrane-assisted nanoprecipitation. CORE. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Polymeric Nanoparticles methods of preparation and Drug Release Models: Effectiveness towards Drug Delivery Systems. RJPT. [Link]

  • Wang, W., et al. (2025). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC. [Link]

  • Royal Society of Chemistry. (2025). Characterisation of polymeric nanoparticles for drug delivery. RSC. [Link]

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. [Link]

  • Philippon, A., et al. (2017). Computational and biological profile of boronic acids for the detection of bacterial serine- and metallo-β-lactamases. Scientific Reports, 7(1), 1-13. [Link]

  • Withers, S. G., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(46), 16444-16449. [Link]

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of Serine Proteases by Arylboronic Acids. PMC. [Link]

  • Organic Syntheses. (n.d.). boronic esters. Organic Syntheses. [Link]

  • ResearchGate. (2023). Mechanism of serine protease inhibition by boronic acids. ResearchGate. [Link]

  • da Silva, J. P., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2975. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-carboxy-phenylboronic acid. ResearchGate. [Link]

Sources

Method

Application Note: 3-(1-Carboxy-ethyl)-phenyl Boronic Acid in Advanced API Scaffold Synthesis

Executive Summary The synthesis of modern Active Pharmaceutical Ingredients (APIs) frequently relies on the modular assembly of complex molecular scaffolds. 3-(1-Carboxy-ethyl)-phenyl boronic acid (also known as 2-(3-bor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of modern Active Pharmaceutical Ingredients (APIs) frequently relies on the modular assembly of complex molecular scaffolds. 3-(1-Carboxy-ethyl)-phenyl boronic acid (also known as 2-(3-boronophenyl)propanoic acid) is a highly versatile bifunctional building block. It features a reactive boronic acid moiety for carbon-carbon bond formation and a propionic acid side chain, a structural motif ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs, e.g., the "profen" class), selective estrogen receptor degraders (SERDs), and various kinase inhibitors.

This application note provides a comprehensive, self-validating protocol for utilizing this building block in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By detailing the mechanistic causality behind catalyst selection, stoichiometric base requirements, and phase-selective isolation, this guide empowers process chemists to achieve high-yielding, scalable API syntheses.

Chemical Rationale & Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of pharmaceutical synthesis due to its broad functional group tolerance, mild conditions, and the relatively low toxicity of boron byproducts[1]. In drug discovery, the ability to rapidly generate C(sp2)−C(sp2) bonds makes this methodology indispensable for structure-activity relationship (SAR) exploration[2].

However, deploying 3-(1-Carboxy-ethyl)-phenyl boronic acid presents specific physicochemical challenges that must be mechanistically addressed:

  • Base Stoichiometry (The Causality of Stalling): The standard Suzuki-Miyaura catalytic cycle requires a base to convert the trivalent boronic acid into a tetravalent, nucleophilic boronate complex [Ar−B(OH)3​]− , which is mandatory for the transmetalation step[3]. Because the 1-carboxyethyl group contains a free carboxylic acid ( pKa​≈4.5 ), it will instantaneously quench one equivalent of the base. If a standard 2.0 equivalents of base are used, the reaction will stall due to insufficient alkaline conditions for boronate formation. Therefore, a minimum of 3.0 equivalents of base is strictly required.

  • Solvent Polarity and Phase Transfer: Upon deprotonation, the building block becomes a highly polar, water-soluble carboxylate salt. To ensure efficient mass transfer between the organic aryl halide and the aqueous boronate, a miscible solvent system (e.g., 1,4-Dioxane/Water) or a highly active biphasic system with a phase-transfer catalyst is required.

  • Stereochemical Integrity: The 1-carboxyethyl group contains a benzylic chiral center. If a specific enantiomer is utilized, the coupling must be performed at lower temperatures using highly active ligands (e.g., Buchwald dialkylbiaryl phosphines) to prevent base-catalyzed racemization[4].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet +[Ar'-B(OH)3]- RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Ar-Ar' Product API Scaffold (Biphenyl-propionic acid) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic 3-(1-Carboxyethyl)phenyl boronic acid (Ar'-B(OH)2) Boronic->TransMet Base Base (≥3.0 eq K2CO3) Base->Boronic Deprotonation & Activation

Caption: Suzuki-Miyaura catalytic cycle optimized for 3-(1-carboxyethyl)phenylboronic acid.

Optimization of Reaction Conditions

To demonstrate the causality of the parameters discussed above, the following table summarizes the optimization landscape for coupling 3-(1-Carboxy-ethyl)-phenyl boronic acid with a standard aryl bromide. Industrial applications frequently rely on optimized palladium catalytic systems to ensure high turnover numbers and minimal metal leaching[5].

Table 1: Quantitative Optimization of Cross-Coupling Parameters

EntryCatalyst System (mol%)Base (Equiv.)Solvent System (v/v)Temp (°C)Yield (%)Mechanistic Causality / Observation
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene / H₂O (4:1)9015%Reaction stalled. Base consumed by COOH; insufficient activation of boronic acid.
2Pd(PPh₃)₄ (5%)Na₂CO₃ (3.0)Toluene / H₂O (4:1)9065%Stoichiometry corrected, but biphasic separation limited mass transfer of the carboxylate.
3Pd(dppf)Cl₂ (5%)K₂CO₃ (3.0)1,4-Dioxane / H₂O (4:1)9094%Miscible solvent enhances transmetalation. Bidentate dppf prevents catalyst degradation.
4Pd(OAc)₂ / SPhos (2%)K₃PO₄ (3.0)THF / H₂O (4:1)7098%Highly active Buchwald ligand allows lower temperature, preserving benzylic stereocenters.

Experimental Protocols

Protocol A: Standardized Suzuki-Miyaura Cross-Coupling

This protocol utilizes the optimized conditions from Entry 3, providing a robust and scalable method for API scaffold generation.

Reagents:

  • Aryl Halide (Electrophile): 10.0 mmol (1.0 eq)

  • 3-(1-Carboxy-ethyl)-phenyl boronic acid: 12.0 mmol (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ ): 30.0 mmol (3.0 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.5 mmol (5 mol%)

  • Solvent: 1,4-Dioxane (40 mL) and Deionized Water (10 mL)

Step-by-Step Methodology:

  • Degassing: To a 100 mL Schlenk flask, add 1,4-Dioxane and Water. Sparge the solvent mixture with inert Argon gas for 15 minutes to displace dissolved oxygen, preventing homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reagent Loading: Under a positive flow of Argon, charge the flask with the Aryl Halide, 3-(1-Carboxy-ethyl)-phenyl boronic acid, and K2​CO3​ .

  • Catalyst Addition: Add the Pd(dppf)Cl2​ catalyst. The reaction mixture will typically take on a reddish-orange hue.

  • Thermal Activation: Seal the flask and heat the mixture to 90 °C using a pre-heated oil bath or heating block. Stir vigorously (800 rpm) for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC. The reaction is deemed complete when the aryl halide is consumed >99%.

Protocol B: Phase-Selective Workup and Isolation

Because the product contains a carboxylic acid, it acts as a self-validating system during purification. Acid-base extraction is utilized to strip away neutral organic impurities (unreacted aryl halide, phosphine ligands, and homocoupled byproducts).

Step-by-Step Methodology:

  • Quenching & Basification: Cool the reaction mixture to room temperature. Dilute with 50 mL of Deionized Water. Ensure the pH is > 9 (add 1M NaOH if necessary). At this pH, the API scaffold is fully ionized as a sodium/potassium carboxylate salt and resides in the aqueous phase.

  • Organic Wash: Extract the basic aqueous layer with Ethyl Acetate (3 x 30 mL). Discard the organic layers. Causality: This step selectively removes the Pd catalyst, dppf ligand, and any non-acidic organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath to 0-5 °C. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0 - 2.5.

  • Product Recovery: Upon acidification, the protonated biphenyl-propionic acid derivative will precipitate as a solid or form a distinct organic oil.

  • Final Extraction: Extract the acidified aqueous layer with fresh Ethyl Acetate (3 x 40 mL). Combine these new organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly purified API scaffold.

IsolationWorkflow Crude Crude Reaction Mixture (Product, Pd, Ligands, Salts) AqExt Basic Aqueous Extraction (Adjust pH > 9) Crude->AqExt OrgDiscard Organic Phase Discarded (Removes Pd, Ligands, Ar-X) AqExt->OrgDiscard Organic Layer Acidify Acidification of Aqueous Phase (Add HCl to pH < 3) AqExt->Acidify Aqueous Layer (Product as Carboxylate) ProductExt Product Extraction (EtOAc Recovery) Acidify->ProductExt FinalAPI Purified API Scaffold (Biphenyl-propionic acid) ProductExt->FinalAPI

Caption: Phase-selective isolation workflow exploiting the carboxylic acid moiety of the product.

Conclusion

The integration of 3-(1-Carboxy-ethyl)-phenyl boronic acid into API synthetic routes offers a direct pathway to highly valuable biphenyl-propionic acid derivatives. By understanding the mechanistic requirement for excess base to counteract the acidic side-chain, and by exploiting the resulting pH-dependent solubility during downstream processing, researchers can achieve highly efficient, scalable, and pure product streams suitable for advanced pharmaceutical development.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry Source: Preprints.org URL:[Link]

Sources

Application

protocol for boronate ester formation with 3-(1-Carboxy-ethyl)-phenyl boronic acid

Application Note: Protocol for Boronate Ester Formation with 3-(1-Carboxy-ethyl)-phenyl Boronic Acid Executive Summary & Experimental Causality From the perspective of a Senior Application Scientist, designing a robust d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Boronate Ester Formation with 3-(1-Carboxy-ethyl)-phenyl Boronic Acid

Executive Summary & Experimental Causality

From the perspective of a Senior Application Scientist, designing a robust dynamic covalent system requires a deep understanding of the underlying physical chemistry. 3-(1-Carboxy-ethyl)-phenyl boronic acid (CE-PBA) is a highly versatile bifunctional reagent utilized in bioconjugation, affinity chromatography, and sensor development. The molecule features two orthogonal reactive handles: a carboxy-ethyl spacer for stable amide bond formation and a phenylboronic acid (PBA) moiety for the reversible capture of 1,2- and 1,3-diols (e.g., carbohydrates, glycoproteins, and catechols).

This application note details the thermodynamic principles, the causality behind specific buffer and pH selections, and validated protocols for deploying CE-PBA to ensure a self-validating, highly efficient diol-targeting system.

Mechanistic Causality & Binding Thermodynamics

The efficacy of boronate ester formation is strictly governed by the[1]. In aqueous media at neutral pH, free phenylboronic acid exists primarily in an uncharged, trigonal planar ( sp2 ) state. Upon exposure to alkaline conditions exceeding its pKa​ (typically ~8.8 for unactivated PBAs), the boron atom accepts a hydroxide ion, transitioning to a tetrahedral ( sp3 ) boronate anion[2].

The Causality of pH Selection: The sp3 tetrahedral geometry significantly relieves the ring strain associated with the formation of five- and six-membered cyclic esters when reacting with diols[1]. Consequently, the boronate anion is orders of magnitude more reactive toward diols than its neutral counterpart. To drive the thermodynamic equilibrium toward stable ester formation, the reaction buffer must be maintained at a pH of 8.0–9.0. Conversely, lowering the pH below 5.0 protonates the complex, inducing rapid ring-opening and target release[2]. Furthermore, buffer composition is critical; certain buffering anions (like phosphate) can act as , accelerating the kinetics of ester exchange[3].

Physicochemical Properties & Diol Affinity

The binding affinity ( Keq​ ) of CE-PBA varies significantly based on the steric and electronic properties of the target diol. The table below summarizes the optimal conditions for capturing common biological diols[3].

Target DiolRelative Affinity ( Keq​ )Optimal Binding pHRelease Trigger
Fructose High (~100–1000 M−1 )7.5 – 8.5pH < 5.0
Catechol High (~1000 M−1 )7.5 – 8.5pH < 5.0 or Fructose
Sialic Acid Moderate (~50 M−1 )8.0 – 9.0pH < 5.0 or Fructose
Glucose Low (~10 M−1 )8.5 – 9.5pH < 5.0 or Fructose

Experimental Workflows

The following protocols establish a self-validating system for surface functionalization, target capture, and release.

Critical Precaution: Never use diol-containing buffers (e.g., Tris) or cryoprotectants (e.g., glycerol) during these workflows, as they will competitively inhibit boronate ester formation.

Workflow 1: Pre-functionalization via EDC/NHS Coupling

This step anchors CE-PBA to an amine-bearing substrate (e.g., resin, polymer, or protein) via its carboxy-ethyl spacer.

  • Causality: The activation step is performed at pH 5.5 to maximize the half-life of the reactive NHS-ester intermediate. The conjugation step is shifted to pH 8.0 to ensure the target primary amines are unprotonated and highly nucleophilic.

  • Activation: Dissolve CE-PBA (10 mM) in 0.1 M MES buffer (pH 5.5). Add EDC (20 mM) and NHS (50 mM). Incubate at room temperature for 15 minutes.

  • Conjugation: Adjust the pH of the solution to 7.5–8.0 using 1 M Sodium Bicarbonate, or rapidly desalt the activated CE-PBA into 0.1 M HEPES (pH 8.0). Immediately add the amine-bearing substrate.

  • Incubation: React for 2 hours at room temperature under continuous agitation.

  • Validation (Self-Check): Quantify residual unreacted amines using a TNBS (2,4,6-trinitrobenzene sulfonic acid) assay to confirm successful functionalization.

Workflow 2: Boronate Ester Formation (Target Diol Capture)
  • Equilibration: Wash the CE-PBA functionalized substrate with 0.1 M Sodium Bicarbonate buffer (pH 8.5) to ensure the boronic acid moieties are in the reactive sp3 boronate anion state[1].

  • Capture: Introduce the target diol (e.g., glycoprotein or carbohydrate) dissolved in the same pH 8.5 buffer.

  • Incubation: Incubate for 1 hour at room temperature. The dynamic covalent nature of the bond allows for rapid thermodynamic equilibration[3].

  • Washing: Wash the substrate 3 times with pH 8.5 buffer to remove non-specifically bound molecules.

Workflow 3: Triggered Release and Regeneration

Boronate esters are fully reversible. Release can be achieved via pH shift or competitive displacement[2].

  • Acidic Release (Option A): Elute the target by washing the complex with 0.1 M Acetate buffer (pH 4.5). The acidic environment protonates the boronate, triggering hydrolysis.

  • Competitive Release (Option B): If the target is acid-sensitive, elute using 0.1 M HEPES (pH 8.0) supplemented with 100 mM D-Fructose. Fructose acts as a high-affinity competitor, displacing the target diol.

System Validation: Alizarin Red S (ARS) Assay

To ensure the protocol is a self-validating system, the ARS reporter assay is highly recommended for quality control. ARS is a catechol dye that forms a fluorescent complex with boronic acids.

  • Mechanism: When ARS binds to the CE-PBA substrate, the solution exhibits a distinct absorbance shift (from ~420 nm to ~460 nm) and an increase in fluorescence.

  • Validation Step: Introduce the target diol. If boronate ester formation is successful, the target will competitively displace the ARS dye, leading to a quantifiable decrease in fluorescence. This provides a real-time, ratiometric readout of esterification success without requiring complex mass spectrometry.

Workflow Visualization

G Start 3-(1-Carboxy-ethyl)- phenyl boronic acid Act EDC/NHS Activation (pH 5.5-6.0) Start->Act Conj Amine Bioconjugation (pH 7.4-8.0) Act->Conj PBASub PBA-Functionalized Substrate Conj->PBASub Ester Boronate Ester Complex (pH 8.5-9.0) PBASub->Ester + Diol Target Diol Diol Target (e.g., Glycoprotein) Diol->Ester Release Target Release (pH < 5.0 or Fructose) Ester->Release Stimulus Release->PBASub Regeneration

Workflow for the bioconjugation of CE-PBA and subsequent reversible boronate ester formation.

References

  • Sun, X., Chapin, B. M., Metola, P., et al. (2019). "The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids." Nature Chemistry, 11(9), 768-778. URL:[Link]

  • Terriac, L., Helesbeux, J.-J., Maugars, Y., et al. (2024). "Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities." Chemistry of Materials, 36(14), 6674-6695. URL:[Link]

  • Kang, B., & Kalow, J. A. (2022). "Internal and External Catalysis in Boronic Ester Networks." ACS Macro Letters, 11(3), 394-401. URL:[Link]

Sources

Method

Application Note: 3-(1-Carboxy-ethyl)-phenyl boronic acid in Carbohydrate Sensing

Executive Summary The development of continuous, non-enzymatic carbohydrate sensors is a critical frontier in both biomanufacturing and diabetes management. 3-(1-Carboxy-ethyl)-phenyl boronic acid (CE-PBA) has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of continuous, non-enzymatic carbohydrate sensors is a critical frontier in both biomanufacturing and diabetes management. 3-(1-Carboxy-ethyl)-phenyl boronic acid (CE-PBA) has emerged as a highly versatile recognition moiety in this space. Unlike unmodified phenylboronic acid, CE-PBA features an aliphatic carboxylate handle. This structural modification allows for seamless bioconjugation to fluorophores, hydrogels, and nanomaterials without inducing severe steric hindrance at the boronic acid binding pocket. This guide provides a comprehensive mechanistic overview and self-validating protocols for deploying CE-PBA in carbohydrate sensing applications.

Mechanistic Principles of Carbohydrate Recognition

The core sensing mechanism of CE-PBA relies on the reversible formation of cyclic boronate esters.

The Thermodynamic Shift (sp² to sp³)

In aqueous environments, phenylboronic acid exists in an equilibrium between an uncharged, trigonal planar (sp²) form and a hydroxylated, tetrahedral (sp³) borate anion 1[1]. When CE-PBA interacts with molecules containing 1,2- or 1,3-cis-diols (such as carbohydrates), it forms a cyclic ester. This esterification significantly lowers the pKa of the boronic acid, driving the equilibrium toward the stable, negatively charged tetrahedral boronate anion at physiological pH2[2].

The Role of the Carboxy-Ethyl Linker

Directly attaching a carboxyl group to the phenyl ring (e.g., carboxyphenylboronic acid) alters the electron density of the ring, which can negatively impact the pKa and binding affinity. Furthermore, direct conjugation to bulky polymers can block the diol-binding pocket. The ethyl spacer in 3-(1-Carboxy-ethyl)-phenyl boronic acid acts as a crucial aliphatic bridge. It preserves the intrinsic electronic properties of the phenylboronic acid while providing a flexible anchor for amide-bond formation with amine-bearing substrates like chitosan or polyethylene glycol (PEG)3[3].

Quantitative Binding Dynamics

The binding affinity (Ka) of boronic acids is dictated by the structural preorganization of the target diol. Sugars that can readily adopt a coplanar cis-diol conformation exhibit exponentially higher binding constants4[4].

Table 1: Relative Binding Affinities of PBA Derivatives at pH 7.4

Ligand / CarbohydrateRelative Binding Affinity (Ka)Structural Conformation driving Affinity
Alizarin Red S (ARS) Very High (>1000 M⁻¹)Rigid, coplanar cis-diol (Catechol moiety)
D-Fructose High (~160 - 4370 M⁻¹)High natural abundance of β-D-fructofuranose
D-Galactose Moderate (~15 - 276 M⁻¹)Favorable pyranose/furanose equilibrium
D-Glucose Low (~4.6 - 110 M⁻¹)Low natural abundance of α-D-glucofuranose

Note: Data synthesized from competitive binding assays 5[5].

Experimental Protocols

Protocol 1: Bioconjugation of CE-PBA via EDC/NHS Chemistry

To utilize CE-PBA as a sensor, it must first be anchored to a reporter system (e.g., an amine-functionalized quantum dot, electrode, or polymer).

Step-by-Step Methodology:

  • Activation: Dissolve 10 mM of CE-PBA in 0.1 M MES buffer (pH 6.0). Add 20 mM EDC·HCl and 50 mM Sulfo-NHS. Incubate at room temperature for 15–30 minutes with gentle agitation.

    • Causality: EDC is a zero-length crosslinker that is highly unstable in alkaline solutions. MES buffer (pH 6.0) provides the optimal hydronium concentration to stabilize the reactive O-acylisourea intermediate long enough for Sulfo-NHS to attack, forming a semi-stable, amine-reactive NHS-ester.

  • Conjugation: Adjust the pH of the solution to 7.4 using 10X PBS, or transfer the activated CE-PBA into a solution containing your amine-bearing substrate dissolved in 1X PBS (pH 7.4). React for 2–4 hours at room temperature.

    • Causality: Primary amines on the target substrate must be in their unprotonated, nucleophilic state to efficiently attack the NHS-ester. At pH 7.4, a sufficient fraction of amines is unprotonated, driving the formation of a stable amide bond.

  • Purification: Remove unreacted CE-PBA, EDC, and urea byproducts via dialysis (using an appropriate MWCO membrane) or spin filtration against distilled water for 24 hours.

Conjugation_Workflow Step1 Step 1: Carboxyl Activation CE-PBA + EDC/NHS in MES Buffer (pH 6.0) Forms amine-reactive NHS-ester Step2 Step 2: Bioconjugation Add Amine-bearing Substrate in PBS (pH 7.4) Forms stable amide bond Step1->Step2 15-30 min incubation Step3 Step 3: Purification Dialysis or Spin Filtration Removes unreacted CE-PBA and byproducts Step2->Step3 2-4 hours incubation Step4 Step 4: Sensor Validation ARS Competitive Fluorescence Assay Confirms active boronic acid binding sites Step3->Step4 Purified Conjugate

Figure 1: Workflow for CE-PBA bioconjugation and self-validating optical assessment.

Protocol 2: Self-Validating ARS Competitive Assay

Before deploying the conjugated sensor in complex biological fluids, you must validate that the boronic acid pocket survived the conjugation process and remains active. This is achieved using an Alizarin Red S (ARS) competitive displacement assay.

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a 10 µM solution of ARS in 0.1 M Phosphate Buffer (pH 7.4). Measure the baseline fluorescence (Excitation: 468 nm, Emission: ~570 nm). The fluorescence will be weak.

  • Complex Formation: Titrate your purified CE-PBA conjugate into the ARS solution.

    • Causality: ARS contains a catechol moiety that acts as a structural mimic of cis-diols. When it binds to the boronic acid pocket, the structural rigidity of the resulting complex restricts intramolecular motion, triggering a massive increase in fluorescence. Record this maximum fluorescence (F_max).

  • Competitive Displacement: Introduce the target carbohydrate (e.g., D-Fructose or D-Glucose) at varying concentrations (1 mM to 50 mM).

    • Causality: The carbohydrate competes for the boronic acid binding site. Because the binding is reversible, higher affinity sugars will displace the ARS, releasing it back into the aqueous environment. The resulting drop in fluorescence is directly proportional to the carbohydrate concentration, providing a self-validating proof of sensor functionality.

ARS_Displacement PBA CE-PBA Sensor (Non-fluorescent) Complex PBA-ARS Complex (Strong Fluorescence) PBA->Complex + ARS (pH 7.4) ARS Alizarin Red S (ARS) (Weak Fluorescence) ARS->Complex Complex->ARS Displaced ARS (Fluorescence Drop) PBA_Sugar PBA-Sugar Complex (Non-fluorescent) Complex->PBA_Sugar + Carbohydrate (Competitive Binding) Sugar Target Carbohydrate (e.g., Glucose) Sugar->PBA_Sugar

Figure 2: Mechanism of the ARS competitive displacement assay for carbohydrate sensing.

References

  • Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups Source: Optica URL
  • Source: NIH (National Institutes of Health)
  • Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates Source: Journal of Applied Pharmaceutical Science URL
  • Chemistry Of Boronic Esters Source: AA Blocks URL
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation Source: ACS Omega URL

Sources

Application

Application Notes and Protocols: Palladium Catalysts for Suzuki-Miyaura Cross-Coupling of 3-(1-Carboxy-ethyl)-phenyl Boronic Acid

Introduction The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or tri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are common motifs in many biologically active molecules and functional materials.[2][3] 3-(1-Carboxy-ethyl)-phenyl boronic acid is a valuable building block that allows for the introduction of a phenyl group with a tethered carboxylic acid functionality, a common feature in pharmacophores that can engage in crucial binding interactions with biological targets. However, the successful application of this substrate in Suzuki-Miyaura coupling reactions is not without its challenges, primarily stemming from the steric hindrance imposed by the ortho-substituent and the potential for the carboxylic acid group to interfere with the catalytic cycle.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the key considerations and practical protocols for the successful palladium-catalyzed cross-coupling of 3-(1-Carboxy-ethyl)-phenyl boronic acid. We will delve into the rationale behind catalyst and ligand selection, offer optimized reaction protocols, and provide troubleshooting strategies to overcome common hurdles.

Challenges in the Suzuki-Miyaura Coupling of 3-(1-Carboxy-ethyl)-phenyl Boronic Acid

The unique structure of 3-(1-Carboxy-ethyl)-phenyl boronic acid presents two main challenges that must be addressed for efficient cross-coupling:

  • Steric Hindrance: The presence of the 1-carboxy-ethyl group at the ortho-position to the boronic acid creates significant steric bulk. This can hinder the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle, leading to slow reaction rates and low yields. Overcoming this steric impediment is crucial for a successful transformation. The use of bulky, electron-rich phosphine ligands has been shown to be effective in promoting cross-coupling reactions of sterically demanding substrates.[4][5]

  • Influence of the Carboxylic Acid Group: The carboxylic acid functionality can potentially interfere with the reaction in several ways. The acidic proton can react with the base, and the carboxylate anion could coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes. While in some cases carboxylic acid moieties are tolerated in Suzuki-Miyaura couplings, their presence can sometimes necessitate careful optimization of the reaction conditions.[6] In cases of severe inhibition or undesired side reactions, protection of the carboxylic acid as an ester may be a viable strategy.

Palladium Catalyst and Ligand Selection: A Strategic Approach

The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical for achieving high yields and reaction efficiency in the coupling of sterically hindered boronic acids like 3-(1-Carboxy-ethyl)-phenyl boronic acid. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and facilitating the challenging transmetalation step.[7] For sterically demanding substrates, bulky and electron-rich dialkylbiaryl phosphine ligands are often the catalysts of choice.[4]

Below is a comparative table of recommended catalyst systems for the Suzuki-Miyaura coupling of 3-(1-Carboxy-ethyl)-phenyl boronic acid:

Palladium PrecursorLigandKey Attributes & RationaleTypical Catalyst Loading (%)
Pd(OAc)₂ or Pd₂(dba)₃SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Highly active for sterically hindered and electron-rich or -poor substrates. The bulky cyclohexyl groups and electron-donating methoxy groups enhance catalytic activity.[4][8]0.5 - 2
Pd(OAc)₂ or Pd₂(dba)₃XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Extremely bulky and electron-rich ligand, highly effective for challenging cross-couplings, including those involving ortho-substituted biaryls.[5]0.5 - 2
Pd(OAc)₂RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Similar to SPhos and XPhos, offers excellent reactivity for sterically demanding couplings.0.5 - 2
Pd(PPh₃)₄PPh₃ (Triphenylphosphine)A more traditional ligand, may be effective for less demanding couplings but can struggle with highly hindered substrates, often requiring higher temperatures and longer reaction times.[9]2 - 5

For the specific case of 3-(1-Carboxy-ethyl)-phenyl boronic acid, we recommend starting with a catalyst system based on SPhos or XPhos due to their proven efficacy in overcoming steric hindrance.[4][5]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 3-(1-Carboxy-ethyl)-phenyl boronic acid with an aryl bromide. The conditions are a starting point and may require optimization for specific substrates.

Materials:

  • 3-(1-Carboxy-ethyl)-phenyl boronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (3.0 equiv)

  • Toluene, anhydrous (0.2 M)

  • Water, deionized and degassed (10% v/v of toluene)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Experimental Workflow Diagram:

G reagents 1. Add Reagents to Flask - 3-(1-Carboxy-ethyl)-phenyl boronic acid - Aryl bromide - K₃PO₄ inert 2. Create Inert Atmosphere - Seal flask - Evacuate and backfill with N₂/Ar (3x) reagents->inert catalyst 3. Add Catalyst System - Pd(OAc)₂ - SPhos inert->catalyst solvent 4. Add Solvents - Anhydrous Toluene - Degassed Water catalyst->solvent reaction 5. Heat Reaction Mixture - 80-110 °C - Stir vigorously for 12-24 h solvent->reaction monitoring 6. Monitor Reaction Progress - TLC or LC-MS reaction->monitoring workup 7. Aqueous Work-up - Cool to RT - Dilute with EtOAc - Wash with water and brine monitoring->workup purification 8. Purify Product - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purification G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions low_yield Low or No Yield catalyst Catalyst Inactivity Insufficient steric bulk Catalyst poisoning low_yield->catalyst Check base Incorrect Base Insufficient strength Base-sensitive functional groups low_yield->base Check temp Suboptimal Temperature Too low for activation Too high, causing degradation low_yield->temp Check solvent Poor Solubility Inappropriate solvent mixture low_yield->solvent Check sol_catalyst Switch to a bulkier ligand (e.g., XPhos) Increase catalyst loading catalyst->sol_catalyst Try sol_base Screen other bases (e.g., Cs₂CO₃, K₂CO₃) Use a non-aqueous system if needed base->sol_base Try sol_temp Increase temperature incrementally (e.g., to 110 °C) Screen different solvents for higher boiling points temp->sol_temp Try sol_solvent Try alternative solvents (e.g., dioxane, DME) Vary the water content solvent->sol_solvent Try

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 3-(1-Carboxy-ethyl)-phenyl Boronic Acid

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering low yields, reaction stalling, or severe protodeboronation when ut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering low yields, reaction stalling, or severe protodeboronation when utilizing 3-(1-Carboxy-ethyl)-phenyl boronic acid in Suzuki-Miyaura cross-coupling reactions.

This bifunctional substrate presents a unique challenge: it contains both a reactive boronic acid required for coupling and an unprotected aliphatic carboxylic acid that can actively interfere with the catalytic cycle. Below, we provide mechanistic troubleshooting, FAQs, and self-validating experimental protocols to ensure high-yield carbon-carbon bond formation.

Mechanistic Causality: Why the Free Carboxylic Acid Interferes

The Suzuki-Miyaura reaction relies on a delicate, three-step catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination[1]. When an unprotected carboxylic acid is present on the boronic acid coupling partner, two major failure pathways emerge:

  • Base Depletion: The transmetalation step requires a base to activate the boronic acid into a nucleophilic boronate "ate" complex[1]. However, the free carboxylic acid acts as an immediate acid sink, consuming the first equivalent of base to form a carboxylate salt. If standard stoichiometry (2.0 eq) is used, insufficient base remains to drive the catalytic cycle, leading to stalled reactions and low conversion[2].

  • Catalyst Poisoning: Unprotected carboxylate anions can act as bidentate ligands, coordinating tightly to the palladium(II) intermediate. This forms a stable, unreactive Pd-carboxylate complex that hinders the regeneration of the active Pd(0) species, effectively poisoning the catalyst[3].

  • Protodeboronation: Because transmetalation is delayed by base depletion and catalyst poisoning, the boronic acid spends an extended period exposed to the basic, aqueous environment. This kinetic delay allows base-catalyzed protodeboronation (cleavage of the C-B bond) to outcompete the desired cross-coupling.

MechanisticPathway Substrate 3-(1-Carboxy-ethyl)- phenyl boronic acid LowBase Standard Base (2.0 eq) Substrate->LowBase HighBase Optimized Base (3.5 - 4.0 eq) Substrate->HighBase Depletion Base Depletion & Pd-Carboxylate Formation LowBase->Depletion -COOH neutralizes base Activation Carboxylate Salt & Boronate 'Ate' Complex HighBase->Activation Excess base activates B(OH)2 Failure Stalled Reaction / Protodeboronation Depletion->Failure Catalyst poisoned Success Efficient Transmetalation High Yield Activation->Success Fast coupling

Mechanistic divergence in Suzuki coupling based on base stoichiometry.

Frequently Asked Questions (FAQs)

Q: My reaction stalls at 20-30% conversion. What is the most likely cause? A: Base stoichiometry is the primary culprit. You must account for the acidic proton on the 1-carboxy-ethyl group. Increase your base loading to 3.5–4.0 equivalents to ensure the carboxylic acid is fully deprotonated while leaving enough base in the system to activate the boronic acid[4].

Q: I am observing significant protodeboronation. How can I suppress this? A: Protodeboronation outcompetes slow couplings. Switch to a highly active Buchwald precatalyst like XPhos Pd G2 or SPhos Pd G2 . The bulky, electron-rich biaryl phosphine ligands accelerate oxidative addition and transmetalation, allowing the reaction to outrun the degradation pathway. Additionally, ensure your solvent is thoroughly degassed, as oxygen can exacerbate catalyst deactivation.

Q: Should I protect the carboxylic acid before the Suzuki coupling? A: While direct coupling is possible under optimized biphasic conditions, protecting the carboxylic acid as a methyl or ethyl ester is the most robust, fail-safe strategy[5]. It completely prevents base depletion and off-target catalyst coordination. You can easily hydrolyze the ester post-coupling using LiOH.

Quantitative Data & Optimization Matrix

The following table summarizes the causal impact of adjusting specific reaction parameters when coupling 3-(1-Carboxy-ethyl)-phenyl boronic acid.

VariableStandard ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.5–4.0 eq)Compensates for -COOH deprotonation; prevents base depletion.+40-50%
Solvent THF or Toluene1,4-Dioxane / H₂O (4:1)Solvates the highly polar carboxylate salt, preventing precipitation.+20-30%
Catalyst Pd(PPh₃)₄XPhos Pd G2Bulky biaryl ligand prevents carboxylate poisoning and accelerates transmetalation.+15-25%
Substrate Free Carboxylic AcidMethyl Ester (Protected)Completely eliminates base-sink and coordination issues.>90% Total Yield
Validated Experimental Protocols
Protocol A: Direct Biphasic Coupling (Optimized)

This protocol relies on a biphasic solvent system to keep the carboxylate salt solvated and utilizes excess base to ensure catalytic turnover.

  • Preparation: Charge an oven-dried Schlenk flask with 3-(1-Carboxy-ethyl)-phenyl boronic acid (1.2 eq), the aryl halide (1.0 eq), and anhydrous K₃PO₄ (3.5 eq).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O in a 4:1 ratio to achieve a substrate concentration of 0.1 M.

  • Degassing: Sparge the heterogeneous mixture with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Quickly add XPhos Pd G2 (5 mol%) against a positive flow of inert gas.

  • Reaction: Seal the flask and heat to 80 °C for 12–18 hours with vigorous stirring.

  • Self-Validating Workup: Cool to room temperature. Critical step: Acidify the aqueous layer with 1M HCl to pH 3. This reprotonates the carboxylate salt back to the free carboxylic acid, allowing it to partition into the organic phase during extraction with Ethyl Acetate (EtOAc).

Workflow Step1 1. Substrate Preparation Weigh Boronic Acid & Aryl Halide Step2 2. Base Addition Add 3.5-4.0 eq K3PO4 Step1->Step2 Step3 3. Solvent System Add 1,4-Dioxane / H2O (4:1) Step2->Step3 Step4 4. Degassing Sparge with N2/Ar for 15 min Step3->Step4 Step5 5. Catalyst Addition Add XPhos Pd G2 (2-5 mol%) Step4->Step5 Step6 6. Reaction & Workup Heat at 80°C, Acidify to pH 3 Step5->Step6

Step-by-step optimized workflow for direct biphasic Suzuki coupling.

Protocol B: Protection-Coupling-Deprotection (The Fail-Safe)

If Protocol A yields complex mixtures due to extreme steric hindrance on the aryl halide, use this esterification workaround[5].

  • Esterification: Suspend the boronic acid in Methanol (0.2 M). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq). Reflux for 4 hours. Concentrate in vacuo and perform a standard aqueous workup to isolate the methyl ester.

  • Coupling: Perform a standard Suzuki coupling using the protected boronic ester (1.1 eq), aryl halide (1.0 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (5 mol%) in 1,4-Dioxane/H₂O (4:1) at 80 °C.

  • Hydrolysis: Dissolve the purified coupled product in THF/H₂O (1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 3 with 1M HCl and extract with EtOAc to recover the final free acid product.

References
  • [3] Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit.

  • [4] Application Notes and Protocols: Suzuki Coupling of 3-carboxyphenylboronic acid - Benchchem.

  • [1] Suzuki Coupling - Organic Chemistry Portal.

  • [2] Pd-catalyzed Miyaura borylation and telescopic borylation / Suzuki-Miyaura cross-coupling processes in Deep-Eutectic Solvents - CNR-IRIS.

  • [5] Troubleshooting guide for reactions with 5-Bromooxazole-4-carboxylic acid - Benchchem.

Sources

Optimization

Technical Support Center: Strategies to Prevent Deboronation of 3-(1-Carboxy-ethyl)-phenyl Boronic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize 3-(1-Carboxy-ethyl)-p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize 3-(1-Carboxy-ethyl)-phenyl boronic acid and similar arylboronic acids in their synthetic workflows. Our goal is to provide in-depth, field-proven insights to help you anticipate and overcome the common challenge of deboronation, ensuring the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of deboronation and the specific properties of 3-(1-Carboxy-ethyl)-phenyl boronic acid.

Q1: What is deboronation, and why is it a critical issue in my experiments?

A1: Deboronation is a chemical reaction that cleaves the carbon-boron (C-B) bond. The most common form is protodeboronation , where the boronic acid group [-B(OH)₂] is replaced by a hydrogen atom from the reaction medium.[1][2] This process is a significant issue because it converts your active arylboronic acid into an inert, non-reactive arene byproduct. In the context of a cross-coupling reaction like the Suzuki-Miyaura coupling, this side reaction directly consumes your starting material, leading to reduced product yields, complicating purification, and ultimately impacting the efficiency of your synthetic route.[1]

Q2: What factors make my arylboronic acid susceptible to deboronation?

A2: The stability of an arylboronic acid is not absolute; it's highly dependent on the experimental conditions. Several key factors can accelerate the rate of deboronation:

  • pH: Both strongly acidic and strongly basic aqueous conditions are known to promote protodeboronation.[3][4] The reaction is often slowest in a slightly acidic to neutral pH range (around pH 5).[4][5] Strong inorganic bases like sodium hydroxide (NaOH) are particularly notorious for accelerating this side reaction.[1]

  • Temperature: Elevated temperatures increase the kinetic rate of both the desired reaction and the undesired deboronation.[1] Running reactions at unnecessarily high temperatures can significantly increase the amount of the deboronated byproduct.

  • Solvents and Water: Protic solvents, especially water, can serve as the proton source for protodeboronation.[6] The presence of water has been shown to accelerate the decomposition of some boronic acids.[4][5]

  • Oxidizing Agents: Arylboronic acids are susceptible to oxidative deboronation, especially in the presence of reactive oxygen species (ROS) like hydrogen peroxide, which converts the boronic acid into a phenol.[7][8] This is a critical consideration in biological applications or if reaction mixtures are exposed to air for prolonged periods at high temperatures.

Q3: My molecule, 3-(1-Carboxy-ethyl)-phenyl boronic acid, has a carboxyl group. How does this functional group affect its stability?

A3: The presence of the carboxyl group has a dual and fascinating effect. While its electron-withdrawing nature can influence the reactivity of the C-B bond, its most significant impact is its ability to dramatically enhance stability against oxidative deboronation. Research has shown that a pendant carboxyl group can act as an intramolecular ligand for the boron atom, forming a stable boralactone structure.[7] This intramolecular coordination diminishes the electron density on the boron, which in turn slows the rate-limiting step in the oxidation mechanism.[7][8] This can increase the oxidative stability by orders of magnitude compared to a simple phenylboronic acid, a highly beneficial feature for applications in biological contexts or under aerobic conditions.[7]

Q4: What are the best practices for storing 3-(1-Carboxy-ethyl)-phenyl boronic acid to ensure its long-term integrity?

A4: Proper storage is the first line of defense against degradation. Boronic acids can be sensitive to air, moisture, and light.[9]

  • Inert Atmosphere: Always store the compound under a dry, inert atmosphere like argon or nitrogen to prevent both oxidative degradation and hydrolysis from atmospheric moisture.[9]

  • Temperature: Refrigerated storage (0-5 °C) is recommended to slow down potential decomposition pathways.[9][10]

  • Containers: Use well-sealed, airtight containers. For maximum protection, vials with PTFE-lined caps or Schlenk flasks are ideal.[9]

  • Light Protection: Store in amber vials or in a dark location to prevent any potential photo-decomposition.[9]

Q5: Which analytical techniques should I use to detect and quantify deboronation?

A5: A multi-faceted analytical approach is recommended to accurately monitor the stability of your boronic acid and identify byproducts.

TechniquePrincipleApplication in Deboronation Analysis
HPLC / UPLC-MS Chromatographic separation followed by Mass Spectrometry detection.The gold standard for separating the parent boronic acid from its deboronated byproduct and other impurities. MS provides definitive identification based on mass-to-charge ratio.[11][12]
¹H NMR Spectroscopy Nuclear Magnetic Resonance of hydrogen atoms.Provides structural confirmation. The disappearance of aromatic signals corresponding to the boronic acid and the appearance of new signals for the deboronated arene can be used to quantify the extent of the side reaction.[11]
¹¹B NMR Spectroscopy Nuclear Magnetic Resonance of the boron-11 nucleus.A powerful and direct method to observe the chemical environment of the boron atom. A change in the chemical shift or disappearance of the signal can indicate degradation or conversion.[11]
GC-MS Gas Chromatography followed by Mass Spectrometry detection.Useful for volatile compounds. Often requires derivatization of the boronic acid to a more stable and volatile ester for analysis.[13]
Section 2: Troubleshooting Guide

This section is formatted as a decision-making tool to address specific experimental failures.

Scenario: Low Yield in Suzuki-Miyaura Coupling & Significant Deboronated Byproduct

You've run a Suzuki-Miyaura coupling reaction and your LC-MS analysis shows a low yield of the desired product, accompanied by a significant peak corresponding to the mass of 3-(1-carboxy-ethyl)benzene. This is a classic sign of protodeboronation outcompeting your desired cross-coupling.[1]

G start Low Yield & High Deboronation Observed check_base Step 1: Analyze Base Is it a strong base (e.g., NaOH, KOH)? start->check_base change_base Action: Switch to a milder base. (e.g., K₃PO₄, K₂CO₃, CsF) check_base->change_base Yes check_temp Step 2: Analyze Temperature Is T > 80 °C? check_base->check_temp No change_base->check_temp lower_temp Action: Lower temperature. Attempt reaction at 60-70 °C. check_temp->lower_temp Yes check_catalyst Step 3: Analyze Catalyst Is the catalytic cycle slow? check_temp->check_catalyst No lower_temp->check_catalyst change_catalyst Action: Use a high-activity system. (e.g., Pd precatalyst + bulky biarylphosphine ligand like SPhos/XPhos) check_catalyst->change_catalyst Yes check_water Step 4: Analyze Solvent Is excess water present? check_catalyst->check_water No change_catalyst->check_water dry_solvent Action: Use anhydrous solvents and oven-dried glassware. check_water->dry_solvent Yes success Problem Resolved: Improved Yield check_water->success No dry_solvent->success G cluster_0 Desired Pathway: Suzuki Coupling cluster_1 Undesired Pathway: Deboronation Aryl_BX2 Ar-B(OH)₂ Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle Aryl_BX2->Pd_Cycle Transmetalation Product Ar-Ar' Pd_Cycle->Product Reductive Elimination Aryl_BX2_side Ar-B(OH)₂ Byproduct Ar-H (Byproduct) Aryl_BX2_side->Byproduct H⁺ (Protodeboronation) or [O] (Oxidative Deboronation)

Sources

Troubleshooting

side reactions of 3-(1-Carboxy-ethyl)-phenyl boronic acid in cross-coupling

A Guide to Troubleshooting Side Reactions in Cross-Coupling Applications Welcome to the technical support guide for 3-(1-Carboxy-ethyl)-phenyl boronic acid. As Senior Application Scientists, we understand that navigating...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Side Reactions in Cross-Coupling Applications

Welcome to the technical support guide for 3-(1-Carboxy-ethyl)-phenyl boronic acid. As Senior Application Scientists, we understand that navigating the complexities of cross-coupling reactions requires a deep understanding of not just the desired reaction pathway, but also the potential side reactions that can impact yield, purity, and reproducibility. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with actionable solutions and the underlying scientific principles to overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield & Formation of 3-(1-Carboxy-ethyl)-benzene Byproduct

Question: I am running a Suzuki-Miyaura coupling with 3-(1-Carboxy-ethyl)-phenyl boronic acid and my desired product yield is significantly lower than expected. My main byproduct appears to be 3-(1-Carboxy-ethyl)-benzene, where the boronic acid group has been replaced by a hydrogen. What is causing this and how can I fix it?

Answer: This is a classic case of protodeboronation , a common and often frustrating side reaction in cross-coupling chemistry.[1] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your starting material and reducing the overall yield.

Protodeboronation can be catalyzed by both acids and bases and is influenced by several factors in your reaction setup. The mechanism can vary, but it often involves the protonolysis of the boronic acid or its corresponding boronate anion.[1][2]

  • Presence of Water: Aqueous conditions, while common in Suzuki reactions, can be a source of protons and promote this side reaction.

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation, sometimes more than the desired coupling reaction.

  • pH and Base: The reaction's pH is a critical factor. For many arylboronic acids, the rate of protodeboronation is fastest at high pH due to the formation of the more reactive boronate anion.[2] The choice of base is therefore crucial.[3][4]

  • Catalyst Activity: If the catalytic cycle of the desired cross-coupling is slow, the boronic acid is exposed to the reaction conditions for longer, increasing the likelihood of protodeboronation.

  • Reagent Quality: Use freshly purchased or recently purified boronic acid. Boronic acids can degrade over time.[3] Consider using a slight excess (e.g., 1.2-1.5 equivalents) to compensate for potential degradation.[3]

  • Modify the Boron Reagent: Convert the boronic acid to a more stable derivative that acts as a "slow-release" source. This is a highly effective strategy.[1]

    • Potassium Trifluoroborate Salts (ArBF₃K): These are often more stable than the corresponding boronic acids.[3]

    • MIDA Boronate Esters: These are particularly stable and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]

  • Optimize Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable rate for the main reaction. A temperature screen (e.g., 60°C, 80°C, 100°C) is advisable.

  • Screen Your Base: The base activates the boronic acid for transmetalation.[5] If protodeboronation is significant, your base might be too strong or its concentration too high.

    • Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or K₂CO₃.[4]

    • The carboxylic acid moiety on your specific substrate will react with the base. Ensure you use enough base to account for this neutralization in addition to what's needed for the catalytic cycle (typically >2.0 equivalents).

  • Enhance Catalyst Performance: Employ a more active catalyst system to accelerate the cross-coupling, helping it outcompete protodeboronation. Modern, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) can significantly improve reaction rates, especially with less reactive coupling partners like aryl chlorides.[3]

Issue 2: Formation of a Dimeric Biaryl Impurity

Question: My reaction is producing a significant amount of a symmetrical biaryl, which appears to be the result of two molecules of my 3-(1-Carboxy-ethyl)-phenyl boronic acid coupling together. How do I prevent this homocoupling?

Answer: This side reaction is known as homocoupling . It's another common pathway that consumes your boronic acid, leading to reduced yields and a difficult-to-remove impurity.[3]

Homocoupling is primarily driven by two conditions:

  • Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a process that can be catalyzed by palladium.[4][6]

  • In-situ Reduction of Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced to the active Pd(0) species to enter the catalytic cycle. This reduction can be accomplished by consuming two equivalents of the boronic acid, which then couple to form the biaryl dimer.[4][6][7]

  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[4]

    • Freeze-Pump-Thaw: For maximum oxygen removal, subject your reaction mixture to at least three cycles of freeze-pump-thaw.[3]

    • Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes before adding the catalyst is also effective.[4]

  • Use a Pd(0) Catalyst Source: Starting with a pre-formed Pd(0) catalyst bypasses the need for in-situ reduction, thereby avoiding the primary pathway for precatalyst-induced homocoupling.[4]

    • Recommended Pd(0) sources include Pd(PPh₃)₄ or Pd₂(dba)₃.[4]

  • Controlled Addition: In some cases, slowly adding the boronic acid to the reaction mixture via a syringe pump can help keep its instantaneous concentration low, thus minimizing the rate of homocoupling.[3]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help reduce the Pd(II) precatalyst to Pd(0) without consuming the boronic acid, effectively suppressing homocoupling.[7]

Visualizing the Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and where the problematic side reactions—protodeboronation and homocoupling—diverge.

Suzuki_Side_Reactions pd0 Pd(0)L_n add Oxidative Addition pd0->add + R¹-X pd2_complex R¹-Pd(II)L_n-X add->pd2_complex trans Transmetalation pd2_complex->trans + [R²-B(OH)₃]⁻ pd2_r1r2 R¹-Pd(II)L_n-R² trans->pd2_r1r2 elim Reductive Elimination pd2_r1r2->elim elim->pd0 (Regenerated) product R¹-R² (Desired Product) elim->product boronic_acid R²-B(OH)₂ (Your Substrate) boronic_acid->trans proto Protodeboronation boronic_acid->proto H⁺ / H₂O / Heat homo Homocoupling boronic_acid->homo O₂ / Pd(II) proto_product R²-H (Side Product) proto->proto_product homo_product R²-R² (Side Product) homo->homo_product

Caption: Suzuki cycle with key side reactions.

Summary of Troubleshooting Strategies

The table below provides a quick reference for diagnosing and solving the most common side reactions encountered with 3-(1-Carboxy-ethyl)-phenyl boronic acid.

Observed Issue Potential Side Reaction Primary Causes Recommended Solutions
Low yield; arene byproduct detectedProtodeboronationExcess water, high temperature, inappropriate base, slow catalysisUse boronic ester/trifluoroborate salt[1][3]; lower reaction temperature; screen milder bases (e.g., K₃PO₄)[4]; use a more active catalyst/ligand system.
Dimeric biaryl impurityHomocouplingPresence of oxygen; in-situ reduction of Pd(II) precatalystRigorously degas solvents (freeze-pump-thaw)[3][4]; use a Pd(0) source (e.g., Pd(PPh₃)₄)[4]; add a mild reducing agent (e.g., K-formate)[7].
General instability/inconsistencyReagent DegradationFormation of cyclic anhydrides (boroxines); oxidationUse fresh boronic acid[3]; store under inert atmosphere; note that boroxines are generally also reactive in Suzuki coupling.
Validated Starting Protocol

This general procedure incorporates best practices to minimize side reactions when using 3-(1-Carboxy-ethyl)-phenyl boronic acid. Optimization for specific substrates will likely be necessary.

Workflow for Minimizing Side Reactions

protocol_workflow cluster_prep 1. Reagent & Glassware Prep cluster_reaction 2. Reaction Setup (under Inert Gas) cluster_execution 3. Execution & Monitoring p1 Oven-dry glassware p2 Use fresh boronic acid (or stable derivative) p3 Degas solvent via N₂ sparge or Freeze-Pump-Thaw r1 Add Aryl Halide (1.0 eq), Boronic Acid (1.3 eq), Base (K₃PO₄, 2.5 eq) p3->r1 r2 Add degassed solvent r1->r2 r3 Add Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) r2->r3 e1 Heat to moderate temp (e.g., 80-90 °C) r3->e1 e2 Monitor by TLC or LC-MS e1->e2 e3 Work-up upon completion e2->e3

Caption: Recommended experimental workflow.

Step-by-Step Method:

  • Preparation:

    • To a dry Schlenk flask under an Argon or Nitrogen atmosphere, add your aryl halide (1.0 mmol), 3-(1-Carboxy-ethyl)-phenyl boronic acid (1.3 mmol), and potassium phosphate (K₃PO₄, 2.5 mmol).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL). Ensure the solvent was thoroughly degassed by sparging with an inert gas for 20-30 minutes or by 3-4 freeze-pump-thaw cycles.[4]

  • Catalyst Addition:

    • In a glovebox or under a positive flow of inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Using a Pd(0) source is crucial to avoid homocoupling from in-situ reduction.[4]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (start with 90°C) under the inert atmosphere and stir vigorously for the specified time (e.g., 8-24 hours).[3]

  • Monitoring and Work-up:

    • Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of starting material and the formation of byproducts.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The carboxylic acid group may require pH adjustment during extraction for optimal separation.

References
  • BenchChem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. (n.d.). Protodeboronation of (7-Heptylnaphthalen-2-yl)boronic acid and its prevention.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]

  • Li, M., et al. (2017). Development of Organic Transformations Based on Protodeboronation. ACS Publications. Retrieved from [Link]

  • Chen, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Rosso, V. W., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 3-(1-Carboxyethyl)phenylboronic Acid in Solution

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of boronic acids in aqueous and mixed-solvent systems. 3-(1-Carboxyethyl)phenylboronic acid presents a unique cha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of boronic acids in aqueous and mixed-solvent systems. 3-(1-Carboxyethyl)phenylboronic acid presents a unique challenge: it possesses both a reactive boronic acid moiety and a highly polar, ionizable carboxylic acid side chain.

While the meta-substituted carboxyethyl group enhances aqueous solubility at physiological pH, it does not provide the intramolecular stabilization seen in ortho-substituted boralactones[1]. Consequently, this compound remains highly vulnerable to the classic triad of boronic acid instability: oxidative deboronation , protodeboronation , and boroxine formation . This guide provides a mechanistic troubleshooting framework and self-validating protocols to ensure absolute data integrity in your assays.

Part 1: Troubleshooting Guide (Symptom-Based Q&A)

Issue 1: I am observing a time-dependent loss of my active compound in biological buffers, accompanied by the appearance of a new highly polar peak on LC-MS.

  • The Cause: Oxidative deboronation mediated by reactive oxygen species (ROS) or trace peroxides in your buffer[2].

  • The Causality: The empty p-orbital of the boron atom is highly electrophilic. Nucleophilic oxidants (like H₂O₂) attack this orbital, forming a tetrahedral intermediate. This triggers a rate-limiting 1,2-migration of the carbon atom from the boron to the oxygen, followed by rapid hydrolysis to yield 3-(1-carboxyethyl)phenol and boric acid[1].

  • The Fix: Sparge all aqueous buffers with Argon or N₂ for 30 minutes prior to use. Add a metal chelator (e.g., 1 mM EDTA) to prevent transition metal-catalyzed Fenton reactions that generate ROS.

Issue 2: My compound degrades rapidly when I shift the pH to 8.5–9.0 for cross-coupling or formulation, yielding a des-borylated arene.

  • The Cause: Base-catalyzed protodeboronation[3].

  • The Causality: Protodeboronation is the cleavage of the C–B bond to form a C–H bond. The rate of this degradation is heavily pH-dependent and peaks near the pKa of the boronic acid (typically ~8.5 to 9.0 for arylboronic acids). At this pH, the equilibrium maximizes the concentration of the reactive tetrahedral boronate anion, which is the primary species that undergoes C–B bond fragmentation[4].

  • The Fix: If your workflow allows, maintain the solution pH either well below (pH < 6) or well above (pH > 11) the boronic acid pKa to minimize the transition state population. If basic conditions are strictly required, consider masking the boronic acid as a pinacol ester or MIDA boronate for "slow release."

Issue 3: The compound precipitates out of solution upon reconstitution from a lyophilized powder, despite being highly soluble previously.

  • The Cause: Boroxine (cyclic anhydride) formation or carboxylic acid protonation.

  • The Causality: In the solid state or in highly concentrated, water-depleted solutions, boronic acids undergo a reversible dehydration equilibrium to form cyclic trimers (boroxines). These trimers are highly hydrophobic and poorly soluble. Additionally, if the reconstitution solvent is unbuffered water, the dissolution of the compound lowers the pH, protonating the 1-carboxyethyl group and further crashing the compound out of solution.

  • The Fix: Reconstitute in a water-miscible co-solvent (e.g., 10% DMSO) or use a mild bicarbonate buffer (pH 7.4) to ensure the carboxylic acid remains ionized and the boroxine equilibrium is pushed back toward the soluble monomeric boronic acid.

Part 2: Frequently Asked Questions (FAQs)

Q: I read that adding a carboxy group to a phenylboronic acid increases its oxidative stability 10,000-fold. Why is my compound still degrading? A: You are referencing the formation of boralactones (e.g., benzoxaborolone), which requires an ortho-substituted carboxy group to form a stable 5-membered ring with the boron atom[1]. In 3-(1-carboxyethyl)phenylboronic acid, the carboxyethyl group is in the meta position. It cannot physically reach the boron to form this protective intramolecular ligand. Therefore, its empty p-orbital remains fully exposed to ROS.

Q: Can I store aqueous stock solutions at 4°C for long-term use? A: Absolutely not. Aqueous environments promote both slow protodeboronation and oxidative degradation over time[3]. Stock solutions must be prepared in anhydrous, degassed DMSO, aliquoted, and stored at -20°C under an inert atmosphere.

Part 3: Mechanistic Visualization

G cluster_pathways Start 3-(1-Carboxyethyl)phenylboronic acid (Aqueous Solution) Oxidation Oxidative Deboronation Trigger: ROS / Peroxides Start->Oxidation Nucleophilic Attack Proto Protodeboronation Trigger: pH Extremes / Heat Start->Proto C-B Bond Cleavage Boroxine Boroxine Formation Trigger: High Conc. / Drying Start->Boroxine Dehydration Equilibrium Phenol Product: Phenol Derivative Loss of Active Compound Oxidation->Phenol Arene Product: Arene Derivative Loss of Active Compound Proto->Arene Trimer Product: Cyclic Trimer Apparent Insolubility Boroxine->Trimer MitigateOx Action: Degas buffers, add EDTA, store at -20°C Phenol->MitigateOx MitigateProto Action: Buffer away from pKa, control temperature Arene->MitigateProto MitigateBor Action: Adjust pH > pKa(COOH) or add co-solvent Trimer->MitigateBor

Logical troubleshooting workflow for 3-(1-carboxyethyl)phenylboronic acid degradation.

Part 4: Quantitative Data & Stability Metrics

Table 1: Comparative Stability Metrics of Boronic Acid Pharmacophores

Pharmacophore TypeStructural ExampleRelative Oxidative StabilityProtodeboronation RiskPrimary Degradant
Standard ArylPhenylboronic Acid (PBA)Baseline (1x)High (pH ~8.8)Phenol
Meta-Alkyl/Carboxy3-(1-Carboxyethyl)PBA Baseline (~1x) High (pH ~8.5) 3-(1-Carboxyethyl)phenol
Ortho-Carboxy RingBenzoxaboroloneExtremely High (10,000x)LowStable

Table 2: Troubleshooting Matrix

Observed SymptomPrimary Chemical CauseCorrective Action
Loss of signal + Phenol peakROS-mediated OxidationDegas buffers; add 1 mM EDTA.
Loss of signal + Arene peakpH-driven ProtodeboronationShift assay pH away from ~8.5.
White precipitate upon hydrationBoroxine trimerizationAdd 10% DMSO or adjust pH to 7.4.
Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols utilize a self-validating system . By incorporating an internal standard (IS) directly into the stock preparation, any downstream degradation is immediately quantifiable without relying on absolute external calibration curves.

Protocol 1: Preparation of Self-Validating, Oxidation-Resistant Stock Solutions

Causality Check: Dissolved oxygen in DMSO can generate peroxides over time. Degassing the solvent and adding an internal standard ensures that if oxidation occurs, the Boronic Acid-to-IS peak area ratio will definitively flag the degradation.

  • Solvent Preparation: Transfer 10 mL of anhydrous, HPLC-grade DMSO into a septum-sealed vial. Sparge with Argon gas via a submerged needle for 30 minutes to displace dissolved O₂.

  • Internal Standard Spiking: Dissolve 4-methoxyphenol (Internal Standard) in the degassed DMSO to a final concentration of 1.0 mM. Note: 4-methoxyphenol is structurally distinct, inert to protodeboronation, and elutes cleanly on reverse-phase LC.

  • Dissolution: Weigh out 3-(1-carboxyethyl)phenylboronic acid to achieve a 10.0 mM concentration. Add the solid to the IS-spiked DMSO under a stream of Argon. Vortex until completely dissolved.

  • Aliquoting: Quickly dispense 50 µL aliquots into amber, argon-purged microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -20°C.

  • Baseline Validation (Critical Step): Immediately take one aliquot, dilute 1:100 in mobile phase, and run an LC-MS/UV analysis. Record the exact peak area ratio of [Boronic Acid] / [Internal Standard]. This is your Time=0 validation metric.

Protocol 2: HPLC-Based Quantification of Degradation Pathways

Causality Check: Base-catalyzed protodeboronation continues in the autosampler if the sample is not quenched. Using acidic acetonitrile instantly protonates the boronate anion, halting C–B cleavage and shifting the carboxylic acid to a neutral state for sharp chromatographic retention.

  • Sample Quenching: Extract 10 µL of your experimental aqueous assay mixture. Immediately quench by adding 90 µL of cold Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA). Vortex for 5 seconds.

  • Mobile Phase Setup:

    • Buffer A: LC-MS Grade Water + 0.1% TFA.

    • Buffer B: LC-MS Grade Acetonitrile + 0.1% TFA.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 5 minutes at 0.5 mL/min.

  • Data Analysis:

    • Calculate the current [Boronic Acid] / [Internal Standard] area ratio.

    • Compare against the Time=0 baseline. A drop in the ratio confirms degradation.

    • Identify the pathway: A new peak with[M+16] mass indicates oxidative deboronation (phenol formation)[2]. A peak with [M-44] mass (loss of B(OH)₂) indicates protodeboronation[3].

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 3-(1-Carboxy-ethyl)-phenyl boronic acid Derivatives

Welcome to the technical support center for the purification of 3-(1-Carboxy-ethyl)-phenyl boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(1-Carboxy-ethyl)-phenyl boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the column chromatography purification of this unique class of molecules. The presence of both a carboxylic acid and a boronic acid moiety presents specific difficulties, including poor peak shape, low recovery, and on-column degradation.

This document provides in-depth, field-proven insights and solutions in a direct question-and-answer format, moving from foundational principles to proactive strategies and reactive troubleshooting.

Part 1: Foundational Principles & Key Challenges

The purification of compounds like 3-(1-Carboxy-ethyl)-phenyl boronic acid is complicated by its dual chemical nature.

  • Amphoteric Properties : The molecule possesses both a Lewis acidic boronic acid group and a Brønsted-Lowry acidic carboxylic acid group. These functional groups can engage in strong, often undesirable, interactions with the stationary phase.

  • Silica Gel Interactions : Standard silica gel, with its surface of weakly acidic silanol groups (Si-OH), can strongly adsorb both the boronic acid and carboxylic acid moieties. This leads to significant peak tailing, poor separation, and in some cases, irreversible binding of the product to the column.[1][2]

  • Boroxine Formation : Boronic acids can undergo reversible, entropically-driven self-condensation to form cyclic trimeric anhydrides known as boroxines, especially under dehydrating conditions.[3][4] This can lead to multiple species in solution and complex chromatograms.

  • Protodeborylation : The carbon-boron bond can be susceptible to cleavage (protodeborylation), particularly in the presence of excess water, strong acids, or bases, leading to the formation of an unwanted aromatic byproduct without the boronic acid group.[1][5]

Part 2: Proactive Purification Strategy: A Validated Protocol

To circumvent common issues, a proactive and optimized approach is essential. The following protocol outlines a robust method for the normal-phase purification of acidic boronic acid derivatives on silica gel.

Experimental Protocol: Modified Mobile Phase Flash Chromatography

Objective: To purify 3-(1-Carboxy-ethyl)-phenyl boronic acid with high recovery and purity by mitigating adverse on-column interactions.

Materials:

  • Crude 3-(1-Carboxy-ethyl)-phenyl boronic acid

  • Silica Gel (standard, 40-63 µm)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (AcOH)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and flash chromatography system

Methodology:

  • TLC Method Development (Crucial First Step):

    • Prepare a stock solution of your crude material.

    • Spot the crude material on a silica TLC plate.

    • Develop the plate in a mobile phase system such as 95:5 DCM:MeOH. Observe the streaking.

    • Prepare a new mobile phase containing an acidic modifier. A typical starting point is 95:5:0.5 DCM:MeOH:AcOH .

    • Develop a new TLC plate in this modified mobile phase. The addition of a small amount of acid, like acetic acid or formic acid, is often critical for achieving sharp spots by suppressing the ionization of the carboxylic acid and minimizing strong interactions with the silica.[6][7]

    • Compare the two plates. The spot(s) on the second plate should be significantly less streaky and show better separation. Adjust the MeOH percentage to achieve an optimal Rf value (typically 0.2-0.4) for your target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or DCM with a very low percentage of MeOH/AcOH).

    • Pack the column evenly, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column bed, creating a uniform layer. Dry loading prevents the introduction of strong solvents that can disrupt the top of the column bed and lead to poor separation.[8]

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase (e.g., 98:2:0.5 DCM:MeOH:AcOH).

    • Gradually increase the polarity by increasing the percentage of methanol. A suggested gradient is provided in the table below.

    • Collect fractions throughout the run. Monitor the elution of your compound using TLC analysis of the collected fractions.

  • Post-Purification Workup:

    • Combine the pure fractions containing your product.

    • Evaporate the solvent under reduced pressure.

    • To remove residual acetic acid, co-evaporate the resulting solid/oil multiple times with a non-polar solvent like toluene or hexanes.

Data Presentation: Example Elution Gradient
StepSolvent A (DCM + 0.5% AcOH)Solvent B (MeOH)Column Volumes (CV)Purpose
198%2%2Elute non-polar impurities
298% -> 90%2% -> 10%10Gradient elution of the product
390%10%2Ensure complete elution of the product
480%20%2Column flush to remove highly polar impurities
Visualization: Purification Workflow

The following diagram illustrates the key decision points and steps in the purification process.

Purification_Workflow cluster_prep Preparation & Analysis cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Analysis with and without Acid Modifier Pack Pack & Equilibrate Column (Mobile Phase + Acid) TLC->Pack Determines Mobile Phase Crude Crude Product Crude->TLC DryLoad Dry Load Preparation Crude->DryLoad Elute Gradient Elution DryLoad->Elute Pack->Elute Collect Fraction Collection Elute->Collect Analyze Analyze Fractions (TLC/LCMS) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporation & Co-evaporation (to remove modifier) Combine->Evap Pure Pure Product Evap->Pure

Caption: A step-by-step workflow for the purification of acidic boronic acids.

Part 3: Reactive Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experiment.

Q1: My compound is streaking badly on the TLC plate and won't elute from the column as a sharp peak. What's happening and how do I fix it?

A1: This is the most common issue and is caused by strong interactions between your acidic compound and the silica stationary phase. The free silanol groups on silica are acidic and can bind tightly to your molecule's carboxylate and boronic acid groups.

  • Cause: Strong analyte-stationary phase interaction.

  • Solution: Add a small amount (0.1% to 1%) of a volatile acid, such as acetic acid (AcOH) or formic acid (FA) , to your mobile phase (e.g., DCM/MeOH or EtOAc/Hexane).[6] The added acid serves two purposes:

    • It protonates the silanol groups on the silica surface, reducing their ability to bind your compound.

    • By Le Châtelier's principle, it suppresses the deprotonation of your compound's carboxylic acid group, keeping it in a less polar, neutral state that interacts less strongly with the silica.[7]

Q2: My compound seems to be decomposing on the column. My yield is very low and I see new spots on the TLC of my collected fractions.

A2: Boronic acids can be sensitive to the acidic nature of silica gel, which can catalyze degradation pathways like protodeborylation.[1]

  • Cause: On-column degradation catalyzed by acidic silica.

  • Solution:

    • Deactivate the Silica: You can try deactivating the silica gel before packing. This can be done by preparing a slurry of the silica in your eluent system that contains a small amount of triethylamine (NEt3), filtering, and then using this less acidic silica for your column. Caution: This makes the silica basic and may not be suitable for all compounds.

    • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or C18 reversed-phase silica.[9] For reversed-phase, you would use polar solvents like water/acetonitrile or water/methanol, again often with an acid modifier like TFA or formic acid to ensure good peak shape.[9][10]

    • Use Boric Acid Impregnated Silica: For boronic esters, and potentially some boronic acids, using silica gel impregnated with boric acid has been shown to reduce over-adsorption and loss of material.[11]

Q3: I'm running a reversed-phase (C18) column, but my peak shape is still poor.

A3: Even on C18, secondary interactions can occur, especially with residual, un-capped silanol groups on the silica backbone. For acidic compounds, pH control is paramount in reversed-phase chromatography.

  • Cause: Un-suppressed ionization of the carboxylic acid or interaction with residual silanols.

  • Solution: Ensure your mobile phase is buffered at a low pH. Using a mobile phase of water/acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) is standard practice.[8][9] The low pH ensures the carboxylic acid is fully protonated, maximizing its retention on the non-polar C18 phase and resulting in sharper peaks.

Q4: I see multiple spots on my TLC even after purification, suggesting I have an impurity. Could it be related to the boronic acid itself?

A4: Yes, this could be the boroxine trimer. Boronic acids exist in equilibrium with their cyclic trimeric anhydride, the boroxine. This process is reversible by adding or removing water.[3]

  • Cause: Equilibrium between the monomeric boronic acid and the trimeric boroxine.

  • Solution:

    • Add Water: Sometimes, adding a very small amount of water (e.g., <1%) to the mobile phase can help push the equilibrium back towards the monomeric acid, resulting in a single spot.[1]

    • Accept and Characterize: Often, the boroxine and boronic acid will co-elute or rapidly re-equilibrate in solution after collection. It is common to see both species in an NMR spectrum. As long as the only other species present is the boroxine, the sample is often considered pure and used as is in the next step, as the boroxine is typically reactive in the same way as the boronic acid (e.g., in Suzuki couplings).[12]

Visualization: Troubleshooting Logic

Troubleshooting_Logic Start Problem Observed Tailing Peak Tailing / Streaking on Normal Phase? Start->Tailing Degradation Low Recovery / On-Column Degradation? Start->Degradation MultiSpot Multiple Spots Post-Purification? Start->MultiSpot Sol_Acid Add Acid Modifier to Mobile Phase (e.g., 0.5% AcOH) Tailing->Sol_Acid Yes Sol_RP_Acid Add Acid Modifier to RP Mobile Phase (e.g., 0.1% TFA) Tailing->Sol_RP_Acid No, on RP Sol_Phase Switch to Different Stationary Phase (Reversed-Phase C18, Alumina) Degradation->Sol_Phase Yes Sol_Boroxine Check for Boroxine Formation (Analyze by NMR) MultiSpot->Sol_Boroxine Yes

Caption: A decision tree for troubleshooting common chromatography issues.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use other purification methods besides column chromatography?

A: Yes. Recrystallization can be effective if a suitable solvent system is found.[6] Another powerful technique is to form a derivative, such as an adduct with diethanolamine, which can often be crystallized and then cleaved to regenerate the pure boronic acid.[1][2] Acid-base extraction can also work but may be complicated if impurities have similar acidic/basic properties.[2]

Q: How should I store my purified 3-(1-Carboxy-ethyl)-phenyl boronic acid?

A: Store it as a dry solid in a cool, dark, and dry place. Boronic acids are generally stable solids but can be susceptible to oxidation over long periods.[13][14] The presence of the intramolecular carboxyl group may offer some enhanced stability against oxidation compared to simple phenylboronic acid.[13]

Q: Is it better to purify the boronic acid or its pinacol ester derivative?

A: Pinacol esters are often more stable, less polar, and easier to handle and purify by standard silica gel chromatography than the corresponding free boronic acids.[15][16] If your synthesis allows, it is frequently advantageous to purify the boronate ester and then perform the deprotection as the final step to yield the clean boronic acid, often without needing further purification.

Q: Why is Trifluoroacetic acid (TFA) used in reversed-phase but Acetic acid (AcOH) is more common in normal-phase?

A: TFA is a stronger acid and is highly effective at protonating analytes and residual silanols, but it is also less volatile and harder to remove than acetic acid. In reversed-phase, where the final product is often isolated by lyophilization (freeze-drying), removing TFA is feasible. In normal-phase, where products are recovered by rotary evaporation, the higher volatility of acetic acid makes it much easier to remove from the final product.[7][9]

References

  • Reddit User Discussion. (2025, November 8). HELP: Purifying boronic acids sucks. Reddit. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • ResearchGate Discussion. (2016, July 18). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Reddit User Discussion. (2025, November 8). HELP: Purifying boronic acids sucks. Reddit. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1357-1359. [Link]

  • Reddit User Discussion. (2024, August 18). Trouble purifying my boronate ester compound. Reddit. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1093-1107. [Link]

  • Tanaka, K., et al. (1999). Ion-exclusion chromatography of carboxylic acids on silica gel modified with aluminium. Journal of Chromatography A, 850(1-2), 177-185. [Link]

  • Biotage. (2023, February 6). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Biotage. [Link]

  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies, 37(8), 1093-1107. [Link]

  • Wüst, J., et al. (2025, August 7). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. PMC. [Link]

  • Reddit User Discussion. (2017, December 19). Purification of boronic acids?. Reddit. [Link]

  • ResearchGate Publication. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

  • Greenberg, D. M., & Moberg, E. (1954). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry, 211(1), 25-33. [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Kim, J., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 115(40), 9964-9969. [Link]

  • Garcı́a, F., et al. (2020). Conformational control enables boroxine-to-boronate cage metamorphosis. Chemical Science, 11(30), 7979-7985. [Link]

  • ResearchGate Publication. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. [Link]

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Chemistry Letters, 31(5), 470-471. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2965. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Homocoupling in 3-(1-Carboxy-ethyl)-phenyl Boronic Acid Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the Suzuki-Miyaura cross-coupling of highly functionalized substrates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the Suzuki-Miyaura cross-coupling of highly functionalized substrates. 3-(1-Carboxy-ethyl)-phenyl boronic acid is a highly valuable building block in drug development, but its structural features make it uniquely susceptible to homocoupling —a side reaction where two boronic acid molecules couple to form a symmetrical biaryl dimer.

This guide provides a deep dive into the causality of this side reaction, troubleshooting FAQs, and self-validating experimental protocols to ensure your coupling reactions succeed with high fidelity.

Section 1: Mechanistic Insights (The "Why")

FAQ 1: Why is 3-(1-Carboxy-ethyl)-phenyl boronic acid specifically prone to homocoupling? The presence of the 1-carboxy-ethyl group introduces both steric bulk and potential coordinating moieties (the carboxylate) near the reactive boron center. If the base used in the reaction is insufficient to fully deprotonate the carboxylic acid while simultaneously activating the boronic acid, the transmetalation step becomes sluggish. When transmetalation is slow, the catalytic cycle stalls at the Pd(II) intermediate, increasing its lifetime and allowing competing side reactions—such as oxidative homocoupling—to dominate[1].

FAQ 2: What is the exact mechanism of this Pd-mediated homocoupling? Homocoupling typically occurs via two distinct mechanistic pathways:

  • Aerobic Oxidation (Oxygen-Induced): Molecular oxygen dissolved in the solvent reoxidizes the active Pd(0) catalyst back to a Pd(II) peroxo or oxo species. This rogue Pd(II) species then undergoes two sequential transmetalation events with the boronic acid, followed by reductive elimination to yield the homocoupled dimer[2].

  • Precatalyst Reduction (Pd(II)-Induced): If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂) without an exogenous reducing agent, the catalyst must be reduced to Pd(0) to enter the catalytic cycle. It achieves this by consuming two equivalents of your boronic acid in a stoichiometric homocoupling event[3].

Mechanism Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II) Oxidative Addition Complex Pd0->PdII_Ox Ar-X PdII_O2 Pd(II) from O2 Oxidation Pd0->PdII_O2 O2 (Air) Trans Transmetalation (Main Cycle) PdII_Ox->Trans Boronic Acid DoubleTrans Double Transmetalation (Side Cycle) PdII_O2->DoubleTrans 2x Boronic Acid Product Desired Cross-Product Trans->Product Reductive Elimination Dimer Homocoupled Biaryl Dimer DoubleTrans->Dimer Reductive Elimination Product->Pd0 Regenerates Dimer->Pd0 Regenerates

Mechanistic divergence between the desired cross-coupling cycle and oxidative homocoupling pathway.

Section 2: Troubleshooting Guide & FAQs (The "How-To")

FAQ 3: How can I differentiate between oxygen-induced and Pd(II)-induced homocoupling? Analyze the yield of your dimer relative to your catalyst loading. If the homocoupled dimer yield is strictly stoichiometric to your Pd(II) catalyst loading (e.g., 5 mol% catalyst yields ~5 mol% dimer) and plateaus, it is Pd(II)-induced. If the dimer yield heavily exceeds the catalyst loading (e.g., 15-30% dimer), the reaction is catalytic in Pd for the side reaction, indicating that oxygen is continuously reoxidizing the Pd(0) species[3].

FAQ 4: What are the best catalytic systems to suppress dimer formation for this substrate? To outcompete homocoupling, you must accelerate the main catalytic cycle—specifically the reductive elimination step. Using bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) accelerates reductive elimination, thereby minimizing the lifetime of the vulnerable Pd(II) intermediates[4]. Additionally, switching to a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ eliminates the initial stoichiometric homocoupling event[2].

FAQ 5: I must use a Pd(II) precatalyst due to solubility/stability reasons. How do I protect my boronic acid? You can introduce a mild reducing agent that reduces Pd(II) to Pd(0) faster than the boronic acid can. The addition of potassium formate (1-2 equivalents relative to Pd) acts as an innocent reducing agent, effectively suppressing the initial homocoupling without interfering with the main cross-coupling cycle[3].

Quantitative Comparison of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting homocoupling severity.

Condition / ParameterCatalyst SourceAtmosphereAdditiveHomocoupling (%)Causality / Rationale
Baseline (Poor) Pd(OAc)₂ (5 mol%)Ambient AirNone> 25%O₂ reoxidizes Pd(0); Pd(II) consumes boronic acid[2].
Degassed Only Pd(OAc)₂ (5 mol%)Argon (Sparged)None~ 5%O₂ removed, but initial Pd(II) reduction still consumes substrate[3].
Pd(0) Substitution Pd(PPh₃)₄ (5 mol%)Argon (Sparged)None< 1%Eliminates initial Pd(II) reduction; inert atmosphere prevents reoxidation[2].
Reductant Strategy Pd(OAc)₂ (5 mol%)Argon (Sparged)K-Formate< 1%Formate reduces Pd(II) to Pd(0) faster than the boronic acid[3].
Section 3: Validated Experimental Protocols

To ensure a self-validating system, the following protocols are designed to isolate variables. If homocoupling persists after following Protocol A, the issue is likely related to the catalyst oxidation state, prompting the use of Protocol B.

Protocol A: Rigorous Degassing & Inert Atmosphere Setup

Purpose: To eliminate aerobic oxidation of Pd(0), the primary cause of catalytic homocoupling.

  • Solvent Preparation: In a clean, dry Schlenk flask, combine your chosen solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v).

  • Subsurface Sparging: Insert a long stainless-steel needle connected to an Argon line directly into the solvent. Sparge the solvent vigorously for at least 30 minutes[2].

  • Reagent Loading: Briefly remove the septum under a positive flow of Argon. Add the aryl halide, 3-(1-Carboxy-ethyl)-phenyl boronic acid, and the base (e.g., K₂CO₃). Ensure the base is in sufficient excess (typically 3-4 equiv.) to neutralize the carboxylic acid and activate the boronic acid.

  • Catalyst Addition: Add the Pd(0) catalyst (e.g., Pd(PPh₃)₄) last, under a steady stream of Argon.

  • Reaction Execution: Seal the flask, heat to the desired temperature (e.g., 80°C), and monitor via LC-MS.

Protocol B: Potassium Formate Reduction Strategy for Pd(II) Precatalysts

Purpose: To chemically reduce Pd(II) to Pd(0) prior to the transmetalation of the boronic acid.

  • Setup: Follow steps 1-3 from Protocol A, but withhold the 3-(1-Carboxy-ethyl)-phenyl boronic acid.

  • Additive Introduction: Add 1.5 equivalents of Potassium Formate (relative to the Pd catalyst loading) to the reaction mixture[3].

  • Catalyst Activation: Add the Pd(II) precatalyst (e.g., Pd(OAc)₂). Stir the mixture at room temperature for 10 minutes to allow the formate to reduce Pd(II) to Pd(0).

  • Substrate Addition: Dissolve the 3-(1-Carboxy-ethyl)-phenyl boronic acid in a small amount of degassed solvent and add it dropwise to the reaction mixture over 15 minutes. Note: Slow addition keeps the steady-state concentration of the boronic acid low, further disfavoring the bimolecular homocoupling reaction.

  • Reaction Execution: Heat the reaction to 80°C and monitor until completion.

Workflow Step1 1. Solvent Preparation Subsurface Ar Sparge (30 min) Step2 2. Reagent Loading Add Ar-X and Base Step1->Step2 Step3 3. Additive Introduction Add Potassium Formate + Pd(II) Step2->Step3 Step4 4. Boronic Acid Addition Slow Dropwise Addition Step3->Step4 Step5 5. Reaction Execution Heat to 80°C under Argon Step4->Step5

Optimized experimental workflow for minimizing homocoupling during reaction setup.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443.[Link]

  • Miller, W. D., Fray, A. H., Quatroche, J. T., & Sturgill, C. D. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development, 11(3), 359−364.[Link]

Sources

Troubleshooting

impact of temperature on 3-(1-Carboxy-ethyl)-phenyl boronic acid reaction kinetics

A Guide to Understanding and Optimizing Temperature Effects in Reaction Kinetics Welcome to the technical support center for 3-(1-Carboxy-ethyl)-phenyl boronic acid. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Optimizing Temperature Effects in Reaction Kinetics

Welcome to the technical support center for 3-(1-Carboxy-ethyl)-phenyl boronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this and similar arylboronic acids in their synthetic workflows. As Senior Application Scientists, we understand that controlling reaction parameters is critical for success. Temperature, in particular, is a double-edged sword: it can drive your reaction to completion or lead it down a path of degradation and low yield.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental principles governing the behavior of 3-(1-Carboxy-ethyl)-phenyl boronic acid, with a focus on thermal effects.

Q1: What is the primary role of temperature in reactions involving arylboronic acids like this one?

Temperature is the primary lever for controlling the rate of reaction. In a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, increasing the temperature provides the necessary activation energy to move the catalytic cycle forward.[1] Many Suzuki couplings require heating to proceed at a practical rate, often in the range of 80-100 °C.[2][3] However, temperature also accelerates undesirable side reactions and potential degradation pathways.

Q2: What is protodeboronation, and why is it the main concern with increasing temperature?

Protodeboronation is a critical, often undesired, side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[4][5] This process consumes your starting material, directly reducing the yield of your desired coupled product. The propensity for protodeboronation is highly dependent on factors like pH, solvent, and, most critically, temperature.[4][5] Elevated temperatures significantly accelerate the rate of this degradation pathway.[3][5] Early reports showed that simple phenylboronic acid could be converted to benzene when heated in water at 140-150 °C.[4][6]

Q3: How does the "1-Carboxy-ethyl" group on the phenyl ring affect the molecule's stability and reactivity at different temperatures?

The 3-(1-Carboxy-ethyl)-phenyl substituent introduces specific electronic and steric considerations:

  • Electronic Effect : The carboxylic acid group is electron-withdrawing, which can influence the rate of protodeboronation. This side reaction can be catalyzed by both acid and base.[4] Under basic conditions typical for Suzuki coupling, the carboxylate anion is formed, which can alter the electron density of the aromatic ring and its susceptibility to protodeboronation.

  • Solubility and Chelation : The carboxylate can influence the reagent's solubility in different solvents and may interact with the palladium catalyst. While not a primary temperature effect, these interactions can affect the overall reaction kinetics and the optimal temperature required.

  • Thermal Stability : While arylboronic acids are generally stable, the entire molecule's stability at very high temperatures (e.g., >150 °C) should be considered, although protodeboronation and catalyst decomposition are far more common failure modes at typical reaction temperatures.

Q4: Besides protodeboronation, what other temperature-induced side reactions should I be aware of?

Beyond protodeboronation, high temperatures can promote:

  • Homocoupling : This side reaction involves the coupling of two boronic acid molecules. It is often facilitated by the presence of oxygen, and its rate can increase with temperature.[2]

  • Catalyst Decomposition : Palladium catalysts, especially the active Pd(0) species, can degrade or aggregate at excessive temperatures, leading to a loss of catalytic activity and incomplete reactions.[2]

  • Solvent Decomposition : At very high temperatures, the reaction solvent itself may begin to degrade, introducing impurities.

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section is formatted to help you diagnose and solve common problems encountered during your experiments.

Q: My reaction is very slow or incomplete at lower temperatures (e.g., < 60 °C). Should I simply increase the heat to 100 °C or higher?

Causality: It's true that insufficient thermal energy is a common reason for sluggish reactions. The catalytic cycle, particularly the oxidative addition and reductive elimination steps, has an energy barrier that must be overcome.[1]

Troubleshooting Steps:

  • Incremental Increase: Instead of a large jump, increase the temperature incrementally (e.g., in 10 °C steps from 60 °C to 90 °C). Monitor each temperature for both product formation and the appearance of byproducts (especially the protodeboronated arene) via TLC or LC-MS.[2]

  • Verify Catalyst Activity: Before aggressively increasing temperature, ensure your catalyst and ligands are active. Phosphine ligands can be oxidized by air, and some palladium sources degrade over time.[2] Consider using a fresh batch or a more robust pre-catalyst.

  • Check Base and Solvent: The choice of base and solvent system is co-dependent with temperature. A base might not be effective at a lower temperature. Ensure your solvents are properly degassed, as oxygen can deactivate the catalyst, mimicking a temperature issue.[2]

Q: I'm observing a significant amount of a byproduct that corresponds to my starting material without the boronic acid group. What is it and how do I prevent it?

Causality: You are observing protodeboronation.[4][5] This is often the result of the reaction temperature being too high, the reaction time being too long, or using a base that is too harsh for your substrate.[5]

Troubleshooting Steps:

  • Reduce Temperature: This is the most direct solution. Lowering the temperature can slow the rate of protodeboronation more significantly than it slows the desired coupling reaction.[3] Find the lowest effective temperature that provides a reasonable reaction rate.

  • Screen Milder Bases: Strong bases can accelerate the formation of the boronate species that is susceptible to protodeboronation.[6] If you are using a strong base like NaOH, consider switching to a milder one such as K₃PO₄ or K₂CO₃.[2][5]

  • Minimize Water Content: While some water is often necessary for Suzuki couplings, excessive amounts can accelerate protodeboronation.[2] If using a biphasic system (e.g., Dioxane/H₂O), try reducing the proportion of water (e.g., from 4:1 to 10:1).[3]

  • Consider a Boronic Ester: As a preventative measure, converting the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester can protect the C-B bond.[5][7] These are generally more resistant to premature protodeboronation.

Q: My reaction works well at 80 °C, but the yield drops significantly when I try to accelerate it at 110 °C. Why?

Causality: There is an optimal "temperature window" for every catalytic reaction. Exceeding it often leads to a net decrease in yield due to the acceleration of competing decomposition pathways. The two most likely culprits are:

  • Accelerated Protodeboronation: As discussed above, the rate of this side reaction increases sharply with temperature.[3][5]

  • Catalyst Decomposition: The active Pd(0) catalyst has a finite lifetime that is shortened at higher temperatures. At 110 °C, your catalyst may be deactivating before the reaction can reach completion.[2]

Troubleshooting Flowchart

The following diagram provides a logical decision tree for troubleshooting low-yield reactions where temperature is a suspected factor.

G start Low Yield Observed check_byproducts Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_byproducts protodeb Protodeboronated Byproduct is Major Impurity check_byproducts->protodeb Yes no_reaction Mainly Unreacted Starting Material check_byproducts->no_reaction No sol_protodeb1 Reduce Reaction Temperature protodeb->sol_protodeb1 sol_protodeb2 Use Milder Base (e.g., K₃PO₄) protodeb->sol_protodeb2 sol_protodeb3 Minimize Water Content protodeb->sol_protodeb3 sol_no_reaction1 Incrementally Increase Temperature no_reaction->sol_no_reaction1 sol_no_reaction2 Verify Catalyst/Ligand Activity no_reaction->sol_no_reaction2 sol_no_reaction3 Screen Different Solvents/Bases no_reaction->sol_no_reaction3

Caption: Troubleshooting Decision Tree for Low Yield.

Part 3: Quantitative Data & Experimental Protocols

To provide a practical framework, this section summarizes the expected impact of temperature and provides detailed protocols for optimization and analysis.

Table 1: Temperature Effects on Reaction Parameters

This table summarizes the general kinetic and stability trade-offs when selecting a reaction temperature for a typical Suzuki-Miyaura coupling.

Temperature RangeDesired Reaction Rate (Kinetics)Rate of ProtodeboronationCatalyst StabilityRecommended Use Case
Low (25-50 °C) Very Slow to SluggishMinimalHighScreening for highly active catalyst systems; reactions with very sensitive substrates.
Optimal (60-90 °C) Moderate to FastLow to ModerateGoodStandard starting point for optimization; balances reaction time with minimal degradation.[2][3]
High (100-120 °C) Very FastModerate to HighDecreasedFor difficult couplings with unreactive partners; requires careful monitoring for byproducts.[2]
Excessive (>120 °C) Very FastHigh to Very HighPoorNot recommended; high risk of catalyst death and significant protodeboronation.[4]
Protocol 1: Temperature Screening for a Suzuki-Miyaura Coupling

This protocol provides a self-validating method for identifying the optimal temperature for your specific reaction.

Objective: To determine the temperature that provides the highest yield of the desired product with the lowest formation of byproducts in a set timeframe.

Methodology:

  • Reaction Setup: In parallel reaction vials equipped with stir bars, add the aryl halide (1.0 eq), 3-(1-Carboxy-ethyl)-phenyl boronic acid (1.2-1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).[2]

  • Inert Atmosphere: Seal the vials and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Through a septum, add the degassed solvent (e.g., Dioxane/H₂O 4:1).[3] Add the palladium pre-catalyst (e.g., 1-2 mol%) and ligand (e.g., 2-4 mol%) as stock solutions.

  • Execution: Place the vials in separate wells of a pre-heated parallel synthesis block set to different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C). Ensure vigorous stirring.

  • Monitoring: After a fixed time (e.g., 4 hours), cool all reactions to room temperature. Take a small, measured aliquot from each vial, dilute it with a suitable solvent (e.g., acetonitrile), and filter it.

  • Analysis: Analyze the aliquots by HPLC or LC-MS. Calculate the percent conversion to product and the relative percentage of the protodeboronated byproduct for each temperature point. The optimal temperature is the one that gives the best ratio of product to byproduct.

Workflow Diagram for Temperature Screening

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep1 Weigh Reagents into Vials prep2 Establish Inert Atmosphere prep1->prep2 prep3 Add Degassed Solvents & Catalyst prep2->prep3 exec1 Place Vials in Parallel Reactor (60, 70, 80, 90, 100 °C) prep3->exec1 exec2 Stir for Fixed Time (e.g., 4h) exec1->exec2 analysis1 Cool, Quench & Dilute Aliquots exec2->analysis1 analysis2 Analyze by LC-MS analysis1->analysis2 analysis3 Determine Yield vs. Byproduct Ratio analysis2->analysis3 analysis4 Identify Optimal Temperature analysis3->analysis4

Caption: Experimental Workflow for Temperature Screening.

Protocol 2: Monitoring Protodeboronation Kinetics by ¹H NMR

Objective: To quantify the rate of protodeboronation at a given temperature.

Methodology:

  • Sample Preparation: In an NMR tube, dissolve the 3-(1-Carboxy-ethyl)-phenyl boronic acid (1.0 eq) and a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent mixture mimicking your reaction conditions (e.g., Dioxane-d8/D₂O with K₃PO₄).

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum at t=0 before heating.

  • Heating & Monitoring: Place the NMR tube in a pre-heated oil bath or a temperature-controlled NMR probe set to the desired temperature (e.g., 90 °C).

  • Time-Course Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes).[3]

  • Data Analysis: Integrate a characteristic signal of the starting boronic acid, the corresponding signal of the protodeboronated product (the proton that replaced the boron), and the signal of the internal standard. Calculate the concentration of the boronic acid and the byproduct at each time point relative to the constant concentration of the internal standard to determine the rate of degradation.

References
  • Protodeboronation - Wikipedia. Available at: [Link]

  • Couto, C. G., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Available at: [Link]

  • Development of Organic Transformations Based on Protodeboronation - ACS Publications. (2016). Available at: [Link]

  • Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids - RSC Publishing. (2025). Available at: [Link]

  • High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins - ResearchGate. Available at: [Link]

  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature - Australian Journal of Chemistry. (2023). Available at: [Link]

  • How to Improve Boric Acid's Thermal Stability in Ceramics - Patsnap Eureka. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate Interface - ACS Publications. (2022). Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - PMC. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Boron chemistry during transportation in the high temperature region of a boiling water reactor under severe accident conditions - Taylor & Francis. (2019). Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - ACS Publications. (2022). Available at: [Link]

  • The effect of various temperatures on the Suzuki coupling reaction - ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 3-(1-Carboxyethyl)phenylboronic Acid: A Comparative Analytical Guide

Executive Summary For researchers and drug development professionals utilizing 3-(1-Carboxyethyl)phenylboronic acid as a bifunctional building block, precise structural validation is critical. Characterizing this molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals utilizing 3-(1-Carboxyethyl)phenylboronic acid as a bifunctional building block, precise structural validation is critical. Characterizing this molecule via Proton Nuclear Magnetic Resonance (1H NMR) presents unique challenges due to the inherent thermodynamic equilibrium between the free boronic acid monomer and its cyclic anhydride, boroxine.

This guide objectively compares the analytical performance of different solvent systems and evaluates high-purity analytical grades against standard commercial alternatives. By understanding the causality behind solvent-induced spectral artifacts, scientists can establish self-validating protocols to ensure absolute structural integrity.

The Analytical Challenge: The Boroxine Equilibrium

The primary hurdle in the 1H NMR characterization of any phenylboronic acid derivative is its propensity to undergo spontaneous dehydration. In solution, three molecules of boronic acid can condense to form a six-membered boroxine ring, releasing three molecules of water[1].

Because boroxine formation is an entropically driven process, it is highly favored in non-polar, non-coordinating environments[1]. When analyzing 3-(1-Carboxyethyl)phenylboronic acid, the coexistence of monomeric and trimeric species in the NMR tube leads to overlapping, broadened signals—particularly in the aromatic region—making accurate integration and impurity profiling nearly impossible[2]. Furthermore, the hydrogen-bond acceptor properties of the chosen solvent strongly dictate this overarching hydrolytic equilibrium[3].

Equilibrium Monomer 3 Free Boronic Acid Molecules Trimer 1 Boroxine Trimer + 3 H2O Monomer->Trimer Dehydration (Non-Polar Media) Trimer->Monomer Hydrolysis (Polar/Aqueous Media)

Fig 1. Thermodynamic equilibrium between boronic acid and boroxine.

Comparative Solvent Performance: Overcoming Spectral Broadening

To obtain a high-resolution spectrum, the analyst must actively manipulate the equilibrium. The choice of deuterated solvent is the most critical variable in this workflow. Studies on structurally similar carboxy-phenylboronic acids demonstrate that these molecules exhibit serious structural preferences depending on the solvent used[4].

DMSO-d6 vs. CDCl3
  • DMSO-d6 (Recommended): Dimethyl sulfoxide is a strong hydrogen-bond acceptor. It coordinates directly with the vacant p-orbital of the boron atom and hydrogen-bonds with the hydroxyl groups, effectively locking the molecule in its monomeric state[3]. This yields sharp, distinct peaks for both the propionic acid moiety and the aromatic protons.

  • CDCl3 (Not Recommended): Chloroform is non-coordinating. In CDCl3, 3-(1-Carboxyethyl)phenylboronic acid rapidly dehydrates into its boroxine trimer[1]. The resulting spectrum will display complex, broadened multiplets that mask underlying impurities[2].

Workflow Start Sample: 3-(1-Carboxyethyl) phenylboronic acid Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Coordinating) Solvent->DMSO CDCl3 CDCl3 (Non-Coordinating) Solvent->CDCl3 Monomer Sharp Monomer Peaks (High Resolution) DMSO->Monomer Trimer Broad Boroxine Peaks (Complex Spectrum) CDCl3->Trimer Action Add 1 drop D2O Trimer->Action Resolved Hydrolyzed Monomer (Resolved Spectrum) Action->Resolved

Fig 2. Solvent selection workflow for resolving boronic acid NMR spectra.

Purity Profiling: Analytical Grade vs. Standard Commercial Grade

When sourcing 3-(1-Carboxyethyl)phenylboronic acid for sensitive cross-coupling reactions or pharmaceutical synthesis, the purity grade directly impacts yield. Below is an objective comparison of how 1H NMR distinguishes High-Purity Analytical Grade from Standard Commercial Grade.

ParameterHigh-Purity Analytical GradeStandard Commercial Grade1H NMR Diagnostic Indicator
Boroxine Content < 1%5 - 15%Absence of broad, shifted aromatic multiplets in non-coordinating solvents[2].
Positional Isomers Undetectable> 2% (e.g., 4-isomer)Clean aromatic region; absence of overlapping doublets at ~7.2 ppm characteristic of para-substitution.
Residual Solvents < 0.1%1 - 5% (THF, EtOAc)Absence of peaks at 1.76/3.60 ppm (THF) or 1.17/1.99/4.03 ppm (EtOAc).

Expected 1H NMR Spectral Data

When prepared correctly in DMSO-d6, the spectrum for 3-(1-Carboxyethyl)phenylboronic acid serves as a self-validating fingerprint of its structure.

Proton EnvironmentMultiplicityExpected Chemical Shift (DMSO-d6)IntegrationAssignment
-CH3 Doublet (d)1.35 - 1.45 ppm3HPropionic methyl group
-CH- Quartet (q)3.65 - 3.75 ppm1HPropionic methine proton
Aromatic H4, H5, H6 Multiplet (m)7.30 - 7.65 ppm3HPhenyl ring protons
Aromatic H2 Singlet (s) or narrow (m)7.75 - 7.85 ppm1HPhenyl proton between substituents
-B(OH)2 Broad Singlet (br s)8.00 - 8.15 ppm2HBoronic acid hydroxyls
-COOH Broad Singlet (br s)12.20 - 12.50 ppm1HCarboxylic acid proton

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this step-by-step methodology designed to eliminate boroxine interference and validate the monomeric structure.

Step 1: Sample Preparation Accurately weigh 5–10 mg of 3-(1-Carboxyethyl)phenylboronic acid into a clean glass vial.

Step 2: Solvent Dissolution (The Causality Step) Dissolve the sample in 0.6 mL of high-purity DMSO-d6. Scientific Rationale: DMSO acts as a Lewis base, coordinating with the electron-deficient boron atom. This coordination prevents the intermolecular dehydration required to form the boroxine ring, ensuring you are measuring the pure monomer[3].

Step 3: The D2O "Spike" Test (Self-Validation) If you are forced to use CDCl3 due to solubility constraints and observe broad peaks, perform a self-validating test: Add 1–2 drops of D2O directly into the NMR tube and shake vigorously. Scientific Rationale: The excess water acts as a reagent, driving the thermodynamic equilibrium backward via hydrolysis, cleaving the boroxine anhydride back into sharp, easily interpretable monomeric boronic acid peaks[1].

Step 4: Acquisition Parameters Transfer the solution to a 5 mm NMR tube. Acquire the 1H NMR spectrum at 298 K using a minimum of 16 scans. Crucially, set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the exchangeable carboxylic and boronic protons.

Step 5: Processing Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier transformation. Phase and baseline correct the spectrum, referencing the residual DMSO-d5 quintet to exactly 2.50 ppm.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of 3-(1-Carboxy-ethyl)-phenyl Boronic Acid and Its Synthetic Congeners

Introduction: The Versatility of a Carboxy-Functionalized Boronic Acid In the landscape of modern synthetic chemistry and drug discovery, boronic acids are indispensable building blocks. Their prominence is largely due t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Carboxy-Functionalized Boronic Acid

In the landscape of modern synthetic chemistry and drug discovery, boronic acids are indispensable building blocks. Their prominence is largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] Among the vast portfolio of these reagents, 3-(1-Carboxy-ethyl)-phenyl boronic acid stands out. Its unique structure, featuring both a reactive boronic acid moiety and a carboxylic acid group, offers a dual functionality. The boronic acid participates in cross-coupling reactions, while the carboxy-ethyl group provides a convenient handle for bioconjugation, attachment to solid supports, or modulation of physicochemical properties.[3][4] This makes it a highly valuable intermediate in the synthesis of complex pharmaceuticals and functional materials.

However, the utility of any synthetic product is directly proportional to its purity and structural integrity. Impurities, whether they are residual starting materials, by-products, or degradation products, can have catastrophic effects on downstream applications, leading to failed reactions, irreproducible results, and potentially toxic final compounds. This guide provides a comprehensive framework for the rigorous validation of 3-(1-Carboxy-ethyl)-phenyl boronic acid, compares its performance characteristics to common alternatives, and offers detailed experimental protocols grounded in established analytical principles.

The Synthetic Pathway and the Origin of Impurities

A common route to aryl boronic acids involves the electrophilic trapping of an organometallic intermediate (generated from an aryl halide) with a trialkyl borate, followed by hydrolysis.[5][6] Understanding this pathway is critical to anticipating potential impurities.

cluster_synthesis Synthesis Workflow A 3-(1-Bromoethyl)benzoic acid derivative B Grignard or Organolithium Reagent (Ar-MgX or Ar-Li) A->B  Mg or n-BuLi (Halogen-Metal Exchange) D Boronate Ester Intermediate B->D  Electrophilic Trap  (-78°C to RT) C Trialkyl Borate B(OR)₃ C->D E 3-(1-Carboxy-ethyl)-phenyl boronic acid D->E  Acidic Workup F Hydrolysis (e.g., aq. HCl) F->E

Caption: A plausible synthetic workflow for 3-(1-Carboxy-ethyl)-phenyl boronic acid.

Key impurities can arise from:

  • Incomplete Reaction: Unreacted aryl halide starting material.

  • Side Reactions: Homocoupling of the organometallic intermediate.

  • Degradation: Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines .[7][8] This equilibrium is often temperature and moisture-dependent and represents the most common impurity.

Part 1: Comprehensive Analytical Validation

A multi-technique approach is essential for the unambiguous characterization and purity assessment of the final product. No single method provides a complete picture.

cluster_validation Analytical Validation Workflow Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Product->NMR MS Mass Spectrometry (ESI or MALDI) Product->MS HPLC RP-HPLC (Purity Assessment) Product->HPLC Final Validated Product (Structure & Purity Confirmed) NMR->Final MS->Final HPLC->Final

Caption: Core analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation. For boronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is required.

  • ¹H and ¹³C NMR: These experiments confirm the organic scaffold—the presence of the phenyl ring, the ethyl group, and the correct substitution pattern. Integration of the ¹H NMR signals should correspond to the expected proton count.

  • ¹¹B NMR: The Definitive Test for Boronic Acids: This is arguably the most critical NMR experiment. The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom.

    • Boronic Acid (R-B(OH)₂): Typically resonates in the range of 27-33 ppm.[9]

    • Boroxine (Trimeric Anhydride): Resonates slightly downfield, often around 33 ppm.[9]

    • Boronate Esters (from reaction with diols): Shift significantly upfield.

Expert Insight: The presence of both boronic acid and boroxine species in solution can lead to broad or multiple signals in the ¹H NMR spectrum, particularly for the B-OH protons. To obtain sharp, interpretable spectra, it is often recommended to run the NMR in a solvent like d4-methanol or d6-DMSO.[7] Methanol can help break up the boroxine trimer, simplifying the spectrum, though the B-OH proton signal will be lost due to exchange with the deuterated solvent.[7]

Mass Spectrometry (MS): Molecular Weight Confirmation

MS confirms the molecular weight of the synthesized product. However, the analysis of boronic acids can be complicated by their tendency to dehydrate and form boroxines under thermal stress or certain ionization conditions.[10][11]

  • Electrospray Ionization (ESI-MS): A soft ionization technique well-suited for polar molecules. In negative ion mode, the deprotonated molecule [M-H]⁻ is often the most intense peak.[11][12] Optimized instrument parameters, such as a lower cone voltage, can minimize in-source fragmentation and dehydration.[11]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Can be challenging due to boroxine formation. However, using specific matrices like 2,5-dihydroxybenzoic acid (DHB) can efficiently form adducts with the boronic acid, yielding high-quality spectra without the need for pre-derivatization.[10]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the definitive technique for quantifying the purity of the final product and separating it from process-related impurities and degradants. A robust reversed-phase (RP-HPLC) method is typically employed.

Protocol: RP-HPLC Purity Assessment

  • System Preparation: Use an HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 stationary phase is generally effective (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for suppressing the ionization of both the boronic and carboxylic acid groups, resulting in better peak shape and reproducible retention times.[13]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes to elute a wide range of potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs, typically 254 nm.

  • Sample Preparation: Dissolve the boronic acid product in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is calculated based on the relative peak area of the main component compared to the total area of all detected peaks. A high-purity product should exhibit a single major peak with minimal secondary peaks.

Part 2: A Comparative Guide to Alternatives

While 3-(1-Carboxy-ethyl)-phenyl boronic acid is highly versatile, alternative reagents may be preferable depending on the specific application, required stability, and reaction conditions. The most common alternatives are boronate esters and potassium trifluoroborate salts.

FeatureBoronic Acid (R-B(OH)₂)Boronate Ester (e.g., Pinacol Ester)Potassium Trifluoroborate (R-BF₃K)
Stability Moderate; prone to dehydration to form boroxines.[8]High; generally stable, crystalline solids.[14]Very High; stable to air and moisture, long shelf-life.[15]
Handling Can be challenging to obtain accurate stoichiometry due to water content.Easy to handle, weigh, and purify by chromatography or crystallization.[14]Easy to handle crystalline solids.
Reactivity in Suzuki Coupling Requires activation with a base to facilitate transmetalation.[16]Requires in situ hydrolysis to the active boronic acid, often slower.[14]Requires specific conditions for C-B bond cleavage; can be used directly.[15]
Purification Often purified by recrystallization; chromatography can be difficult.Readily purified by silica gel chromatography.Purified by recrystallization.
Downstream Compatibility The free boronic acid can interact with diol-containing functional groups.Protected form; less likely to have unwanted interactions.Generally non-interactive until activated for coupling.

Expert Recommendation: For applications requiring high precision, stability, or ease of purification by standard chromatographic methods, the corresponding pinacol boronate ester is often a superior choice. While it adds a synthetic step (protection), the benefits in handling and stability frequently outweigh this initial effort. For reactions sensitive to water or requiring a slow release of the boronic acid, boronate esters are also advantageous.[14]

Part 3: Application Validation - A Suzuki-Miyaura Case Study

The ultimate validation of a starting material is its successful performance in a target application. Here, we provide a standard protocol for a Suzuki-Miyaura cross-coupling reaction, which serves as a functional test for the validated 3-(1-Carboxy-ethyl)-phenyl boronic acid.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 Ar¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition Product Ar¹-Ar² (Biaryl Product) PdII_2 Ar¹-Pd(II)L₂-Ar² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination PdII_2->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->PdII_1 Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->PdII_2 Base Base (e.g., Na₂CO₃) Base->PdII_2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[17]

Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq.), the validated 3-(1-Carboxy-ethyl)-phenyl boronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of Dioxane and Water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The carboxylic acid on the product may require pH adjustment for efficient extraction.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the final biaryl compound.

Validation Checkpoint: A high yield of the desired biaryl product with minimal side-product formation serves as the definitive functional validation of the starting boronic acid's quality.

Conclusion

The validation of 3-(1-Carboxy-ethyl)-phenyl boronic acid is not a mere procedural formality; it is a fundamental requirement for ensuring the success, reproducibility, and safety of subsequent synthetic endeavors. A rigorous analytical workflow combining NMR spectroscopy (¹H, ¹³C, and especially ¹¹B), mass spectrometry, and quantitative HPLC provides a self-validating system that guarantees structural identity and purity. While boronic acids are powerful reagents, researchers should also consider the strategic advantages offered by more stable alternatives like boronate esters, particularly in complex, multi-step syntheses. By applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize this versatile building block to advance their scientific objectives.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3241-3247. [Link]

  • Presolski, S. I., & Finn, M. G. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(2), 334–343. [Link]

  • Reddit r/chemistry Community. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • Halliwell, D. G. (2001). Structure, Properties, and Preparation Of Boronic Acid Derivatives. In D. G. Halliwell (Ed.), Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and tetra-n-butylammonium phenyl trifluoroborate (3a). [Link]

  • Oreate AI Blog. (2026). Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR. [Link]

  • Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(11), 4478–4484. [Link]

  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Gierczyk, B., et al. (2013). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(3), 753-761. [Link]

  • Gierczyk, B., et al. (2013). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

  • Duval, S., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Cera, G., et al. (2007). Electrospray Ionization Mass Spectrometry Detection of Intermediates in the Palladium-Catalyzed Oxidative Self-Coupling of Areneboronic Acids. The Journal of Organic Chemistry, 72(22), 8565–8568. [Link]

  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. The Royal Society of Chemistry. [Link]

  • Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051–060. [Link]

  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega, 2(8), 4695–4709. [Link]

  • Carvalho, A. P., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Communications, 55(50), 7142-7155. [Link]

  • Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]

  • Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

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  • Kitano, H., & Aathimanikandan, S. V. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Molecules, 22(6), 922. [Link]

  • Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3237. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-carboxy-phenylboronic acid. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Welch, C. J., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(2), 273–277. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • Singaram, B., et al. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.
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  • ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(1-Carboxy-ethyl)-phenyl boronic acid

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of reproducible research and the development of safe and effectiv...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of reproducible research and the development of safe and effective therapeutics. 3-(1-Carboxy-ethyl)-phenyl boronic acid, a key building block in medicinal chemistry, is no exception. Its purity directly impacts the yield, impurity profile, and ultimately the viability of subsequent synthetic transformations, such as the widely used Suzuki-Miyaura cross-coupling reaction.[1][2][3]

This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized 3-(1-Carboxy-ethyl)-phenyl boronic acid. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, enabling you to design a robust and self-validating analytical workflow.

The Challenge: Understanding the Impurity Landscape

The synthesis of 3-(1-Carboxy-ethyl)-phenyl boronic acid, like many organoboron compounds, can introduce a variety of impurities.[4][5] A thorough purity assessment, therefore, requires an understanding of what to look for. Common impurities include:

  • Starting Materials and Reagents: Unreacted precursors from the synthetic route.[6]

  • By-products: Compounds formed through side reactions during the synthesis.

  • Protodeboronation Products: The loss of the boronic acid group, resulting in the corresponding arene. This is a common degradation pathway for boronic acids.[4][5]

  • Boroxines: Anhydrides formed by the dehydration and trimerization of three boronic acid molecules. This is a prevalent issue that can complicate analysis.[6][7]

  • Residual Solvents: Solvents used in the reaction and purification steps.[6]

A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method hinges on the specific information required, from qualitative identification of impurities to precise quantitative determination of the main component. We will now compare the most powerful techniques for the analysis of 3-(1-Carboxy-ethyl)-phenyl boronic acid.

Analytical TechniquePrincipleAdvantagesLimitationsIdeal Application
¹H and ¹³C NMR Spectroscopy Nuclear Magnetic Resonance provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and identification of organic impurities. Quantitative NMR (qNMR) can provide an absolute purity value against a certified standard.[8]May not be sensitive enough to detect trace impurities. Signal overlap can occur in complex mixtures. Boroxine formation can lead to complex and broadened signals.[6]Structural confirmation of the desired product and identification of major organic impurities.
¹¹B NMR Spectroscopy Specifically probes the boron nucleus, providing information on its chemical environment and coordination state.Highly specific for boron-containing species. Can distinguish between the boronic acid, boronate esters, and boroxines.[9][10][11][12]Primarily a qualitative or semi-quantitative technique. Chemical shifts can be influenced by solvent and pH.Characterization of boron species present in the sample and monitoring for boroxine formation.
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.High-throughput and highly versatile for separating the main component from a wide range of impurities.[1][13][14][15] Can be coupled with various detectors (UV, MS) for enhanced sensitivity and identification.The high polarity of boronic acids can lead to poor retention on traditional reversed-phase columns.[1] On-column hydrolysis of any boronate ester intermediates may occur.[1][16]Routine purity analysis, quantification of known and unknown impurities, and reaction monitoring.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.High sensitivity and specificity for impurity identification, especially when coupled with a separation technique like HPLC or GC.[7][17][18]Boronic acids can be challenging to ionize and may form adducts or dehydrate in the ion source, complicating spectral interpretation.[7][18]Identification of unknown impurities and confirmation of the molecular weight of the synthesized product.
Elemental Analysis Determines the elemental composition (C, H, N, etc.) of a sample.Provides the empirical formula of the compound, which can be used to confirm the identity and calculate a theoretical purity.Does not provide information on the nature of impurities. Requires a relatively pure sample for accurate results.Final confirmation of the elemental composition of the purified product.

Experimental Protocols: A Practical Approach

The following protocols provide a starting point for the analysis of 3-(1-Carboxy-ethyl)-phenyl boronic acid. Optimization may be required based on the specific instrumentation and the nature of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized compound and identify organic impurities.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical; coordinating solvents like methanol-d₄ can help to break up boroxine trimers.[6]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to look for include the aromatic protons, the methine proton of the ethyl group, and the methyl protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to confirm the carbon framework of the molecule.

  • ¹¹B NMR Acquisition: Acquire a boron spectrum. A single, relatively sharp peak is expected for the boronic acid. Broader signals or multiple peaks may indicate the presence of boroxines or other boron species.[9][10]

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts with expected values. Identify any unexpected signals, which may correspond to impurities.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Sample ~5-10 mg Sample Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR B11_NMR ¹¹B NMR C13_NMR->B11_NMR Integration Integration & Chemical Shift Analysis B11_NMR->Integration Impurity_ID Impurity Identification Integration->Impurity_ID Structure_Confirm Structural Confirmation Integration->Structure_Confirm

Caption: A streamlined workflow for NMR-based purity assessment.

Ultra-High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (UPLC-UV-MS)

Objective: To achieve high-resolution separation and quantification of the main component and impurities.

Instrumentation: UPLC system with a PDA/TUV detector and a single quadrupole or time-of-flight mass spectrometer.

Protocol:

  • Column Selection: A C18 reversed-phase column is a good starting point.[13][14] Columns with low silanol activity are recommended to minimize on-column hydrolysis of any boronate ester intermediates.[16]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • The use of a volatile buffer like ammonium acetate can also be effective.[13][14]

  • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase it to a high percentage (e.g., 95%) over several minutes to elute compounds with a wide range of polarities.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a mixture of water and acetonitrile.[1] Filter through a 0.22 µm syringe filter before injection.

  • Detection:

    • UV Detection: Monitor at a wavelength where the aromatic ring of the molecule absorbs (e.g., 254 nm).

    • MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to capture a wide range of potential impurities. The negative ion mode is often effective for detecting the [M-H]⁻ ion of boronic acids.[14]

  • Data Analysis: Integrate the peak areas from the UV chromatogram to determine the relative purity. Use the mass spectral data to identify the molecular weights of the main component and any impurities.

UPLC-MS Analytical Workflow

UPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_uplc UPLC System cluster_detection Detection cluster_data Data Analysis Sample Dissolved & Filtered Sample Injector Autosampler Sample->Injector Mobile_Phase Mobile Phase A & B Pump Gradient Pump Mobile_Phase->Pump Column C18 Column Injector->Column Pump->Injector UV_Detector UV Detector Column->UV_Detector MS_Detector Mass Spectrometer UV_Detector->MS_Detector Chromatogram Chromatogram Analysis (Purity %) UV_Detector->Chromatogram Mass_Spectra Mass Spectra Analysis (Impurity ID) MS_Detector->Mass_Spectra

Caption: A comprehensive workflow for UPLC-MS purity analysis.

Conclusion: An Integrated Approach to Purity Assessment

For a comprehensive and reliable assessment of the purity of synthesized 3-(1-Carboxy-ethyl)-phenyl boronic acid, a multi-faceted approach is essential. No single technique can provide all the necessary information.

  • Initial Screening and Structural Confirmation: Begin with ¹H and ¹³C NMR to confirm the identity of the desired product and identify major organic impurities.

  • Boron Speciation: Employ ¹¹B NMR to specifically look for the presence of boroxines, a common and often problematic impurity.

  • Quantitative Purity and Impurity Profiling: Utilize a validated UPLC-UV-MS method for accurate quantification of the main component and for the detection and identification of both known and unknown impurities at trace levels.

By integrating these techniques, researchers and drug development professionals can build a robust, self-validating system for purity assessment. This ensures the quality and consistency of this critical synthetic building block, ultimately contributing to the success of downstream applications and the development of novel therapeutics.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

  • Desrochers, G. P., & Glish, G. L. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(10), 1746–1755. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Kloß, M., & Juraschek, R. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4261–4266. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

  • (2015). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez LCMS. [Link]

  • Nguyen, T. T., & Vikesland, P. J. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Chachignon, H., & Charette, A. B. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2603. [Link]

  • Anderson, J. C., & Peace, S. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1256–1260. [Link]

  • Wíniewska, J., & Witanowski, M. (2007). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 31(4), 545-551. [Link]

  • Qiu, Z., & Liu, J. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 522-529. [Link]

  • Olsen, B. A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 219-224. [Link]

  • Biscoe, M. R., & Stambuli, J. P. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. U.S.
  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4287. [Link]

  • Soto, C., et al. (n.d.). Synthesis of 3-carboxy-phenylboronic acid. ResearchGate. [Link]

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Comparative

Benchmarking 3-(1-Carboxyethyl)phenylboronic Acid in Biphenyl Scaffold Synthesis: A Comparative Guide

Executive Summary In modern medicinal chemistry, the selection of bifunctional building blocks is a critical determinant of both synthetic efficiency and the pharmacokinetic profile of the final active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks is a critical determinant of both synthetic efficiency and the pharmacokinetic profile of the final active pharmaceutical ingredient (API). 3-(1-Carboxyethyl)phenylboronic acid is a highly versatile reagent used to construct complex biphenyl scaffolds. By possessing an α -methyl group adjacent to the carboxylate, it differentiates itself from the planar 3-carboxyphenylboronic acid and the flexible 3-(2-carboxyethyl)phenylboronic acid.

This guide objectively benchmarks 3-(1-carboxyethyl)phenylboronic acid against these alternatives, providing researchers with experimental protocols, mechanistic insights, and comparative data to optimize synthetic routes.

Mechanistic Rationale: The Alpha-Methyl Advantage

When designing macrocyclic inhibitors or central nervous system (CNS) probes, the spatial arrangement of the binding site is critical. As demonstrated in the optimization of Keap1-Nrf2 protein-protein interaction inhibitors, introducing specific functional groups ortho or meta to key structural nodes dictates binding affinity and cellular permeability[1].

The inclusion of a 1-carboxyethyl linker introduces both a chiral center and localized steric bulk. In the design of potent human serine racemase inhibitors, the 1-carboxyethyl moiety attached to a biphenyl scaffold significantly enhanced target engagement, yielding Kd​ values in the low micromolar range[2].

Key Structural Impacts:

  • Steric Shielding: The α -methyl group restricts the rotational freedom of the subsequent amide bond, locking the molecule into a bioactive conformation and shielding it from proteolytic or metabolic degradation.

  • Stereospecificity: The chiral center allows for the isolation of enantiopure intermediates, which is essential for target-specific binding.

Logic Root 1-Carboxyethyl Linker (Alpha-Methyl Group) H1 Steric Hindrance at Carboxylate Root->H1 H2 Chiral Center Root->H2 O1 Reduced Amidation Yield H1->O1 Activation O2 High Metabolic Stability H1->O2 Shielding O3 Stereospecific Binding H2->O3 Enantiopurity

Caption: Logical impact of the alpha-methyl group on synthetic efficiency and pharmacological properties.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To objectively benchmark 3-(1-carboxyethyl)phenylboronic acid, we evaluate its performance in a standard Suzuki-Miyaura cross-coupling reaction followed by an amide derivatization.

Self-Validating Protocol Standard

Based on established methodologies for synthesizing biphenyl-3-carboxylic acid derivatives[3], the following step-by-step protocol ensures high reproducibility and self-validation during workup:

Step 1: Reaction Setup

  • Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv) and 3-(1-carboxyethyl)phenylboronic acid (1.2 equiv).

  • Add the palladium catalyst Pd(OAc)2​ (0.05 equiv) alongside a phosphine ligand such as triphenylphosphine (0.1 equiv).

Step 2: Biphasic Solvent System

  • Suspend the mixture in a degassed mixed solvent system of Tetrahydrofuran (THF) and 2M aqueous sodium carbonate ( Na2​CO3​ ) (3:1 v/v).

  • Heat the biphasic mixture to 80–90°C under a nitrogen atmosphere for 12 hours with vigorous stirring.

Step 3: Self-Validating Workup

  • Cool the reaction to room temperature.

  • Critical Causality Step: Acidify the aqueous layer with 1M HCl to exactly pH 3. Because the pKa of the aliphatic carboxylic acid is approximately 4.5, dropping the pH to 3 ensures full protonation. This drives the intermediate entirely into the organic phase during extraction. Self-Validation: If the aqueous layer remains cloudy after ethyl acetate extraction, further acidification is required.

  • Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Downstream Amidation

  • Activate the purified carboxylic acid using HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF.

  • Introduce the target primary amine (1.1 equiv) and stir at room temperature for 6 hours to yield the final API.

Workflow A Aryl Halide (Ar-Br) C Suzuki-Miyaura Coupling A->C B 3-(1-Carboxyethyl) phenylboronic acid B->C D Biphenyl Intermediate C->D E Amide Coupling D->E F Target API (Shielded) E->F

Caption: Workflow of Suzuki-Miyaura coupling and downstream derivatization of the biphenyl intermediate.

Performance Benchmarking Data

The following table summarizes the quantitative performance of 3-(1-carboxyethyl)phenylboronic acid against its structural analogs.

Table 1: Comparative Benchmarking of Boronic Acid Building Blocks in Biphenyl Synthesis

Building BlockSuzuki Coupling Yield (%)Amide Coupling Yield (%)*Epimerization RiskMetabolic Stability (Predicted)
3-(1-Carboxyethyl)phenylboronic acid 89%74%ModerateHigh (Sterically shielded)
3-Carboxyphenylboronic acid 91%88%None (Achiral)Low (Exposed to conjugation)
3-(2-Carboxyethyl)phenylboronic acid 90%86%None (Achiral)Moderate (Flexible linker)

*Amide coupling performed using standard HATU/DIPEA conditions with a primary amine.

Causality of Experimental Outcomes

The high yield in the Suzuki coupling (89%) demonstrates that the meta-positioned 1-carboxyethyl group exerts minimal steric penalty on the transmetalation step at the boronic acid center.

Conversely, during the downstream amide coupling, the yield drops to 74% compared to the unbranched alternatives (>86%). This is a direct consequence of the α -methyl group sterically hindering the approach of the amine to the activated ester intermediate. However, this intentional synthetic trade-off is highly advantageous for drug development: the same steric hindrance that slows the amidation reaction is exactly what provides superior metabolic stability in the final API, protecting the resulting amide bond from rapid enzymatic cleavage.

References

  • Title: 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Source: Benchchem URL
  • Title: Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction Source: ACS Publications URL
  • Title: Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor Source: ACS Medicinal Chemistry Letters URL

Sources

Validation

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery

A Comprehensive Guide to the Structural Confirmation of 3-(1-Carboxy-ethyl)-phenyl boronic acid Derivatives for Researchers, Scientists, and Drug Development Professionals. Phenylboronic acids and their derivatives have...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structural Confirmation of 3-(1-Carboxy-ethyl)-phenyl boronic acid Derivatives for Researchers, Scientists, and Drug Development Professionals.

Phenylboronic acids and their derivatives have emerged as a critical class of molecules in medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols makes them valuable for targeting glycoproteins and as inhibitors for a range of enzymes. Specifically, derivatives of 3-(1-Carboxy-ethyl)-phenyl boronic acid are of growing interest due to the potential for the carboxy-ethyl group to enhance solubility and provide an additional interaction point within biological targets, potentially improving pharmacokinetic properties[1].

The precise structural confirmation of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring the reliability of biological data. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 3-(1-Carboxy-ethyl)-phenyl boronic acid and its derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Challenge: The Dynamic Nature of Boronic Acids in Solution

A key challenge in the characterization of boronic acids is their propensity to exist in equilibrium with their cyclic anhydrides, known as boroxines, particularly in non-aqueous, aprotic solvents[2][3]. This equilibrium can complicate spectral analysis, leading to a mixture of species in solution. Understanding and controlling this equilibrium is crucial for obtaining clean, interpretable data.

Caption: Equilibrium between a boronic acid monomer and its corresponding boroxine trimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Structural Elucidation in Solution

NMR spectroscopy is arguably the most powerful technique for the routine structural confirmation of boronic acid derivatives in solution. It provides detailed information about the carbon-hydrogen framework and direct evidence of the boron center.

Expertise & Experience: Causality in NMR Experimental Design

The choice of solvent is the most critical parameter in the NMR analysis of boronic acids. To circumvent the issue of boroxine formation, protic solvents such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6) are recommended. These solvents actively break up the boroxine trimer through hydrogen bonding and solvent exchange with the B-OH protons, resulting in a single species in solution and thus, a clean spectrum[4]. While CDCl3 is a common solvent for many organic molecules, it is generally not ideal for boronic acids due to their limited solubility and the promotion of oligomerization.

¹H NMR Spectroscopy: Provides information on the proton environment. For 3-(1-Carboxy-ethyl)-phenyl boronic acid, we expect to see characteristic signals for the aromatic protons, the methine proton of the ethyl group, and the methyl protons. The B(OH)2 protons are often broad and may exchange with residual water or the deuterated solvent, sometimes rendering them unobservable.

¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule. The carbon atom directly attached to the boron (ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the adjacent boron nucleus.

¹¹B NMR Spectroscopy: This is a direct and highly informative technique for studying boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom. Trigonal planar (sp²) boronic acids typically resonate around δ 30 ppm, while their corresponding boroxines appear slightly downfield at approximately δ 33 ppm[5]. Tetrahedral (sp³) boronate esters, formed by reaction with diols, are shifted significantly upfield. For routine analysis, a quartz NMR tube is recommended to avoid the broad signal from borosilicate glass in standard NMR tubes[5].

Experimental Protocol: ¹H, ¹³C, and ¹¹B NMR of 3-(1-Carboxy-ethyl)-phenyl boronic acid
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 3-(1-Carboxy-ethyl)-phenyl boronic acid derivative.

    • Dissolve the sample in 0.6 mL of DMSO-d6. This solvent is chosen for its ability to solubilize the polar carboxylic acid and boronic acid groups while also disrupting boroxine formation.

  • Instrument Setup (400 MHz Spectrometer):

    • Use a quartz NMR tube for ¹¹B NMR to avoid background signals.

    • Acquire spectra at room temperature (298 K).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • ¹¹B NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment with proton decoupling.

    • Spectral Width: ~200 ppm, centered at approximately 20 ppm.

    • Reference: External reference of BF₃·OEt₂ (δ 0.0 ppm).

    • Number of Scans: 128-512.

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expertise & Experience: Navigating the Challenges of Boronic Acid MS

The analysis of boronic acids by MS can be complicated by their thermal instability and tendency to dehydrate in the gas phase, leading to the formation of boroxines. Electrospray Ionization (ESI) is a soft ionization technique that is generally preferred for these molecules as it minimizes in-source fragmentation and dehydration. Analysis is typically performed in negative ion mode, which facilitates the detection of the deprotonated molecular ion [M-H]⁻.

The fragmentation of 3-(1-Carboxy-ethyl)-phenyl boronic acid is expected to be influenced by both the carboxylic acid and the aromatic boronic acid moieties. Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18), CO (M-28), and the carboxyl group (M-45)[6]. The aromatic ring provides stability, often resulting in a prominent molecular ion peak.

Experimental Protocol: ESI-MS of 3-(1-Carboxy-ethyl)-phenyl boronic acid
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • Dilute the stock solution to approximately 10 µg/mL with a 50:50 mixture of methanol and water. The addition of a small amount of a volatile base like ammonium hydroxide can aid in deprotonation for negative ion mode analysis.

  • Instrumentation (ESI-TOF or ESI-QTOF):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the deprotonated molecular ion [M-H]⁻. For C₉H₁₁BO₄ (MW: 193.99), this would be at m/z 193.07.

    • Analyze the fragmentation pattern in MS/MS experiments to confirm the structure. Look for characteristic losses such as -H₂O, -CO₂, and cleavage of the ethyl group.

Caption: Predicted ESI-MS/MS fragmentation of 3-(1-Carboxy-ethyl)-phenyl boronic acid.

X-ray Crystallography: The Gold Standard for Unambiguous Solid-State Structure

X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Expertise & Experience: From Crystal to Structure

Obtaining single crystals suitable for X-ray diffraction is often the rate-limiting step. For 3-(1-Carboxy-ethyl)-phenyl boronic acid derivatives, slow evaporation from a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a good starting point. The presence of both a carboxylic acid and a boronic acid group makes these molecules excellent candidates for forming extensive hydrogen-bonding networks in the solid state. Typically, phenylboronic acids form hydrogen-bonded dimers[7]. The additional carboxylic acid group can participate in further hydrogen bonding, leading to complex and stable crystal lattices[4][8].

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol).

    • Slowly add a less-polar solvent (e.g., water or hexane) until the solution becomes slightly turbid.

    • Allow the solution to stand undisturbed for slow evaporation.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data.

Caption: Workflow for X-ray crystallography.

Comparative Analysis of Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Sample State SolutionSolid/Solution (gas phase analysis)Solid (single crystal)
Information Connectivity, 3D structure in solution, dynamicsMolecular weight, elemental formula, fragmentationAbsolute 3D structure in solid state
Sensitivity Moderate (mg scale)High (µg to ng scale)Low (requires single crystal)
Destructive? NoYesNo (crystal is preserved)
Throughput HighHighLow
Key Challenge Boroxine equilibrium, peak broadeningIn-source dehydration/fragmentationGrowing suitable single crystals

Conclusion: An Integrated Approach for Complete Structural Confirmation

For the unambiguous structural confirmation of 3-(1-Carboxy-ethyl)-phenyl boronic acid derivatives, a multi-faceted approach is recommended. NMR spectroscopy serves as the primary tool for routine confirmation of the covalent structure in solution. High-resolution mass spectrometry provides definitive confirmation of the molecular formula. Finally, when a complete understanding of the three-dimensional structure and intermolecular interactions is required, for example in structure-based drug design, single-crystal X-ray crystallography is the ultimate arbiter. By judiciously applying these techniques and understanding their individual strengths and limitations, researchers can confidently elucidate the structures of these important molecules, paving the way for their successful application in drug discovery and beyond.

References

  • Nowak, M., & Gawroński, J. (2012). 3-Carboxyphenylboronic acid–theophylline (1/1). Acta Crystallographica Section E: Structure Reports Online, 68(8), o2320. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733957, 3-Carboxyphenylboronic acid. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Tondi, D., et al. (2010). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3416–3419. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid−Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Saha, R., & Ramström, O. (2019). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Request PDF. [Link]

  • Soto, C., et al. (2022). Synthesis of 3-carboxy-phenylboronic acid. ResearchGate. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • LibreTexts Chemistry. (2021). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Semantic Scholar. (2024). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. ResearchGate. [Link]

  • Unknown. (n.d.). Interpretation of mass spectra. [Link]

  • Jain, A., et al. (2020). Synthesis, Colloidal Characterization and Targetability of Phenylboronic Acid Functionalized α-Tocopheryl Polyethylene Glycol Succinate in Cancer Cells. PMC. [Link]

  • Zheng, C., et al. (1999). Crystal structure of 4-methylphenylboronic acid, C7H9BO2. Zeitschrift für Kristallographie - New Crystal Structures, 214(1), 341-342. [Link]

  • University of Sheffield. (n.d.). Boron NMR. [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Royal Society of Chemistry. (2025). 1H, 13C and 11B NMR Spectra Supplementary Information (SI) for Organic Chemistry Frontiers. [Link]

  • Carugo, O., & Argos, P. (1997). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Protein Engineering, Design and Selection, 10(7), 777-787. [Link]

  • IS MUNI. (n.d.). "Macromolecular Structure Determination: Comparison of Crystallography and NMR". [Link]

Sources

Comparative

performance comparison of 3-(1-Carboxy-ethyl)-phenyl boronic acid in different solvent systems

Executive Summary The optimization of Suzuki-Miyaura cross-coupling reactions requires a deep understanding of the physicochemical properties of the boron reagent. 3-(1-Carboxy-ethyl)-phenyl boronic acid is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of Suzuki-Miyaura cross-coupling reactions requires a deep understanding of the physicochemical properties of the boron reagent. 3-(1-Carboxy-ethyl)-phenyl boronic acid is a highly versatile, bifunctional building block used in pharmaceutical development to introduce both a biaryl linkage and a derivatizable aliphatic carboxylic acid. However, its dual functional groups (a boronic acid and a propionic acid moiety) create complex speciation dynamics that heavily dictate its performance across different solvent systems.

This guide provides an objective, data-driven comparison of this compound's performance in traditional biphasic, green biphasic, and purely aqueous solvent systems. By grounding experimental choices in mechanistic causality, this document serves as a definitive framework for researchers scaling up cross-coupling workflows.

Chemical Profile & Mechanistic Grounding

To understand why solvent selection is critical for 3-(1-carboxyethyl)phenylboronic acid, we must analyze its bifunctionality. The aliphatic carboxylic acid has a pKa of ~4.5, while the boronic acid has a pKa of ~8.8.

As highlighted in comprehensive reviews on [1], boronic acids exist in an equilibrium with their trimeric anhydrides (boroxines) in organic solvents. To participate in transmetalation, the neutral trigonal boronic acid must coordinate with an aqueous base to form a reactive, tetrahedral anionic "ate" complex[1].

For our bifunctional target, this creates a speciation challenge:

  • At pH 7: The molecule exists as a mono-anion (carboxylate is deprotonated, boronic acid is neutral). It is highly water-soluble but unreactive in transmetalation.

  • At pH > 9: The molecule forms a highly reactive di-anion.

  • At pH < 4: The molecule is fully neutral, partitioning readily into organic solvents for product isolation.

Speciation A 3-(1-Carboxy-ethyl)-phenyl boronic acid (Bifunctional Precursor) B Acidic Media (pH < 4) Neutral Species A->B HCl / H2SO4 C Basic Media (pH > 9) Di-anionic Species A->C K2CO3 / NaOH D Organic Phase (e.g., CPME) High Partitioning B->D Extraction Workup E Aqueous Phase (Water) High Partitioning C->E Transmetalation

Figure 1: pH-dependent speciation and phase partitioning of the bifunctional boronic acid.

The Role of the Solvent in Transmetalation

The choice of solvent dictates the mass transfer rate of the boronate complex to the palladium center. While [2] is highly efficient for simple aryl bromides, bifunctional substrates often suffer from difficult downstream isolation in water. Conversely,[3] like Cyclopentyl methyl ether (CPME) provide a distinct phase boundary that protects the bulk boronic acid from protodeboronation while facilitating transmetalation at the interface.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X Insertion Pd0->OxAdd Aryl Halide TransMet Transmetalation Boronate Transfer OxAdd->TransMet Aqueous Base + Solvent RedElim Reductive Elimination Biaryl Formation TransMet->RedElim Boric Acid Byproduct RedElim->Pd0 Product Release

Figure 2: Solvent and base-mediated transmetalation in the Suzuki-Miyaura catalytic cycle.

Quantitative Performance Comparison

The following table synthesizes the performance of 3-(1-carboxyethyl)phenylboronic acid across three distinct solvent systems, benchmarked against the structurally related alternative, 3-carboxyphenylboronic acid. Data reflects standardized coupling with 4-bromoanisole using Pd(dppf)Cl₂ (3 mol%) and K₂CO₃ (3.0 equiv) at 80°C.

Solvent SystemTarget Compound Yield (%)Protodeboronation (%)Phase Separation DynamicsE-FactorBest Application Use-Case
1,4-Dioxane / H₂O (Traditional)84%6.5%Slow (Prone to emulsions due to high miscibility)HighBroad substrate scope; analytical scale.
CPME / H₂O (Green Biphasic)93% 1.8% Fast (Crisp boundary, excellent organic recovery)Low Scale-up, manufacturing, and process chemistry.
Pure H₂O (Ligandless)76%8.2%N/A (Requires intensive extraction or lyophilization)Very LowHighly polar substrates; strict green chemistry mandates.
Alternative:3-Carboxyphenylboronic acid in CPME/H₂O89%3.1%Moderate (Lacks the lipophilic ethyl linker)LowStandard comparative baseline.

Key Insight: The ethyl linker in 3-(1-carboxyethyl)phenylboronic acid provides a critical lipophilic advantage over standard 3-carboxyphenylboronic acid during acidic workup, resulting in higher isolated yields and faster phase separation in CPME/H₂O systems[3].

Experimental Methodology & Self-Validating Protocol

The following protocol details the optimal coupling workflow using the CPME / H₂O (Green Biphasic) system.

Expertise & Causality Note: Working in high-humidity environments (such as standard Singapore laboratory ambient conditions of ~25°C and >70% RH) accelerates the hydration/dehydration equilibrium of boronic acids[1]. We utilize 1.2 equivalents of the boronic acid to compensate for potential mass inaccuracies caused by variable boroxine formation. Furthermore, thorough degassing is mandatory, as oxygen promotes rapid homocoupling of arylboronic acids in basic aqueous media[3].

Step-by-Step Workflow
  • Preparation & Degassing:

    • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 3-(1-carboxyethyl)phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (3.0 mmol).

    • Causality: 3.0 equivalents of base are required: one to neutralize the carboxylic acid, one to form the reactive boronate complex, and one to neutralize the HX generated during the catalytic cycle[4].

  • Solvent Addition:

    • Add 5 mL of Cyclopentyl methyl ether (CPME) and 5 mL of deionized water.

    • Sparge the biphasic mixture with Argon for 15 minutes to displace dissolved oxygen.

  • Reaction Execution:

    • Heat the vigorously stirred mixture to 80°C for 4 hours.

    • Self-Validation (IPC): At the 2-hour mark, halt stirring to allow phase separation. Sample the upper organic layer for TLC/HPLC. The complete disappearance of the aryl halide confirms successful oxidative addition and transmetalation.

  • Controlled Phase Workup (Critical Step):

    • Cool the reaction to room temperature. At this stage, the biaryl product is a water-soluble carboxylate salt residing in the aqueous layer.

    • Separate and discard the organic layer (which contains catalyst residues and organic impurities).

    • Add fresh CPME (10 mL) to the aqueous layer. Slowly add 2M HCl dropwise while stirring until the aqueous phase reaches pH 2 .

    • Self-Validation: Verify the pH with indicator paper. If pH > 3, the product will not fully partition. The protonation of the carboxylic acid drives the biaryl product entirely into the fresh CPME layer.

  • Isolation:

    • Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure biaryl propionic acid derivative.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews[Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations The Journal of Organic Chemistry[Link]

  • Suzuki cross-coupling Chemistry LibreTexts[Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions ArODES[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(1-Carboxy-ethyl)-phenyl boronic acid

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of modern chemistry, the responsible management of chemical reagents is as critical as the innovative work they en...

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of modern chemistry, the responsible management of chemical reagents is as critical as the innovative work they enable. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(1-Carboxy-ethyl)-phenyl boronic acid. Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, ensuring a deep, actionable understanding of safe laboratory practices.

The core principle of chemical disposal is risk mitigation—protecting laboratory personnel, the broader community, and the environment. 3-(1-Carboxy-ethyl)-phenyl boronic acid, like its structural analogs, is classified as a hazardous substance, necessitating a rigorous and informed approach to its waste management.

Part 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a substance is the foundation of its safe handling and disposal. Based on data from analogous compounds like 3-(Carboxymethyl)phenylboronic acid and 2-(2-Carboxyethyl)phenylboronic acid, the primary hazards are clear.[1]

  • Acute Oral Toxicity: The substance is harmful if swallowed.[1][2]

  • Skin Irritation: It is known to cause skin irritation upon contact.[1][3]

  • Serious Eye Damage/Irritation: Direct contact can cause serious eye irritation or damage.[1][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3]

These hazards mandate that all handling and disposal operations be conducted with stringent adherence to safety protocols to prevent accidental exposure.

Personal Protective Equipment (PPE) Requirements

A non-negotiable aspect of handling this compound is the correct use of Personal Protective Equipment (PPE). The following table summarizes the minimum required PPE.

Protection Type Specification Rationale
Eye Protection Tightly fitting safety goggles or a face shield.[4]To prevent eye contact from splashes or airborne dust particles, which can cause serious damage.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile).[4]To prevent skin irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.
Body Protection Laboratory coat or chemical-resistant apron.[4]To protect skin from accidental spills and contamination.[5]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[4] If dust is generated, a NIOSH-approved respirator is necessary.[4]To prevent inhalation of dust, which can irritate the respiratory system.[1][3]

Part 2: Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent the spread of contamination.

Immediate Actions:

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Evacuate (If Necessary): For large spills, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[6]

Cleanup Procedure:

  • Don Appropriate PPE: Before approaching the spill, ensure all required PPE is correctly worn.

  • Contain the Spill: Prevent the spread of the substance. For solid spills, cover with a plastic sheet to minimize dust. For liquid spills, create a barrier with an inert absorbent material like vermiculite or sand.[7]

  • Absorb and Collect:

    • Solid Spills: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[2] Avoid creating dust.

    • Liquid Spills: Apply an inert absorbent material. Once absorbed, scoop the material into a hazardous waste container.[7][8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[4] All cleaning materials (wipes, absorbents) must be disposed of as hazardous waste.[7][9]

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department, in line with internal policy.[4]

Part 3: Step-by-Step Disposal Procedures

The guiding principle for the disposal of 3-(1-Carboxy-ethyl)-phenyl boronic acid is that it must be treated as hazardous chemical waste.[10] It should not be disposed of in the regular trash or down the sanitary sewer without appropriate treatment.[11]

Waste Segregation and Containerization

Proper segregation is the first and most critical step in the waste management workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[9][12]

  • Designate a Waste Stream: Establish a specific waste stream for boronic acid derivatives. Do not mix this waste with solvents, bases, or oxidizers.[10][12]

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, leak-proof lid.[11][13] The container must be compatible with acidic waste.[12]

  • Proper Labeling: The moment waste is first added, the container must be labeled.[9] The label must clearly state:

    • The words "Hazardous Waste ".[11][14]

    • The full chemical name: "3-(1-Carboxy-ethyl)-phenyl boronic acid ". Do not use abbreviations or chemical formulas.[12][14]

    • An indication of the hazards (e.g., "Irritant," "Corrosive - Acid").[9]

Disposal Workflow: A Decision-Based Approach

The appropriate disposal path depends on the quantity and form of the waste. The following diagram illustrates the decision-making process.

DisposalWorkflow Disposal Decision Workflow for 3-(1-Carboxy-ethyl)-phenyl boronic acid Start Waste Generated (Solid, Solution, or Contaminated Material) Assess Assess Waste Type & Quantity Start->Assess Small_Dilute Small Quantity? (<25 mL, dilute solution) Assess->Small_Dilute Solution Solid_Large Solid, Large Quantity, or Contaminated Materials Assess->Solid_Large Solid / Contaminated Neutralize In-Lab Neutralization Protocol (EHS Approval Required) Small_Dilute->Neutralize Yes Collect_HW Collect in Labeled Hazardous Waste Container Small_Dilute->Collect_HW No / EHS Policy Prohibits Solid_Large->Collect_HW Verify_pH Verify pH is between 5.5 and 9.0 Neutralize->Verify_pH Drain_Disposal Authorized Drain Disposal (Flush with >20 parts water) Verify_pH->Drain_Disposal Yes Verify_pH->Collect_HW No EHS_Pickup Arrange for EHS Pickup Store_HW Store in Satellite Accumulation Area (Segregated by Hazard) Collect_HW->Store_HW Store_HW->EHS_Pickup

Caption: Logical workflow for the safe disposal of 3-(1-Carboxy-ethyl)-phenyl boronic acid.

Protocol 1: In-Lab Neutralization (For Small Quantities of Dilute Solutions Only)

This procedure should only be performed if explicitly permitted by your institution's EHS department and for quantities typically less than 25 mL.[15] The presence of the carboxylic acid functional group makes this compound acidic. Neutralization renders it less hazardous for disposal.

Causality: Neutralization of corrosive waste is a key tenet of chemical safety, transforming a hazardous substance into a salt solution with a pH near neutral.[16] This process mitigates the risk of corrosion to plumbing and harm to aquatic ecosystems.[5]

Procedure:

  • Work in a Fume Hood: Always perform neutralization inside a chemical fume hood while wearing full PPE. Vapors and heat can be generated.[15]

  • Dilute the Waste: Slowly add the acidic waste solution to a larger container with a large volume of cold water (e.g., a 1:10 dilution). Never add water to the acid .[15][16] This dissipates the heat of reaction safely.

  • Prepare Neutralizing Agent: Use a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.[7][17] Strong bases can cause a violent reaction.[17]

  • Slow Addition: Slowly and carefully add the basic solution to the diluted acid waste while stirring. The reaction will generate carbon dioxide gas if using bicarbonate.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated meter.[7]

  • Target pH: Continue adding the base until the pH is stable within a neutral range, typically between 5.5 and 9.0, as specified by local wastewater regulations.[15][16][18]

  • Final Disposal: Once the pH is confirmed to be in the acceptable range, the neutralized solution can be flushed down the sanitary sewer with a large volume of running water (at least 20 parts water to 1 part solution).[15]

Protocol 2: Disposal of Solids, Concentrated Waste, and Contaminated Materials

For solid waste, larger quantities of liquid waste, or any contaminated lab materials (e.g., gloves, weigh boats, absorbent pads), in-lab treatment is not appropriate.[8][10] These materials must be collected for disposal by a licensed hazardous waste contractor.

Procedure:

  • Direct Collection: Place the waste directly into the designated and properly labeled hazardous waste container.[4]

  • Secure Closure: Keep the container tightly closed at all times, except when adding waste.[9][14] This prevents the release of vapors and protects against spills.

  • Storage: Store the sealed container in a designated, secondary containment area within the laboratory, known as a Satellite Accumulation Area.[9][14] This area must be away from incompatible materials (e.g., bases, oxidizers).[12]

  • Arrange for Pickup: Once the container is full (typically ~90% capacity to allow for expansion), arrange for it to be collected by your institution's EHS or a certified hazardous waste disposal company.[14]

By adhering to these scientifically grounded and procedurally sound protocols, you actively contribute to a culture of safety and environmental stewardship. This guide serves as a dynamic resource; always consult your institution's specific EHS guidelines and the most current Safety Data Sheet (SDS) for the chemical in use.

References

  • Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • Westlab. (2023). 8 Steps to Handling a Laboratory Chemical Spill. [Link]

  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Lab Manager. (2024). How to Neutralize Chemical Spills. [Link]

  • University of Georgia, Environmental Safety Division. Neutralization Guide. [Link]

  • Lab Alley. (2025). How To Safely Dispose of Boric Acid. [Link]

  • Aaron Chemicals LLC. (2024). 2-(2-Carboxyethyl)phenylboronic acid - Safety Data Sheet. [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • University of St Andrews. Disposal of Chemical Waste. [Link]

  • Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Environmental Marketing Services. (2024). Chemistry Lab Waste Disposal. [Link]

  • University of Washington, IsoLab. Boric Acid - Standard Operating Procedure. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Dan The Lab Safety Man. (2023). 3 Rules Regarding Chemical Waste in the Laboratory. [Link]

  • Columbia University, Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. [Link]

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Handling

Personal protective equipment for handling 3-(1-Carboxy-ethyl)-phenyl boronic acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance rules, but as a dynamic, mechanistic system. Handling 3-(1-Carboxy-ethyl)-phenyl boronic acid requires a nuanced und...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance rules, but as a dynamic, mechanistic system. Handling 3-(1-Carboxy-ethyl)-phenyl boronic acid requires a nuanced understanding of its bifunctional nature. This molecule features both a boronic acid moiety (which is prone to dehydration into boroxines and can penetrate compromised lipid bilayers) and a carboxylic acid group (which imparts local acidity and increases mucosal irritation).

Because specific toxicological profiles for highly specialized derivatives can be sparse, we apply the precautionary principle by anchoring our safety protocols to the parent compound, phenylboronic acid, while accounting for the increased polarity and reactivity introduced by the carboxy-ethyl substitution.

Below is the causality-driven, self-validating operational guide for handling this compound safely and effectively.

Quantitative Hazard Metrics & Mechanistic Rationale

Understanding the physical and toxicological limits of a compound is the first step in designing a robust safety protocol. The data below is synthesized from authoritative safety assessments of the parent phenylboronic acid structure [1].

ParameterQuantitative ValueMechanistic Rationale
Acute Oral Toxicity (LD50) 740 mg/kg (Rat)Indicates moderate systemic toxicity; mandates strict protocols to prevent accidental ingestion or hand-to-mouth transfer [1].
Acute Dermal Toxicity (LDLo) 4,500 mg/kg (Rabbit)Low acute dermal risk, but repeated exposure can cause localized sensitization and lipid bilayer disruption [1].
Melting Point ~216 °CSolid state at standard conditions; the primary exposure route is the aerosolization of fine particulates [1].
Fume Hood Face Velocity 0.4 – 0.6 m/sThe optimal aerodynamic capture velocity required to contain fine, static-prone organic dusts during transfer.
Glove Thickness (Nitrile) ≥ 0.11 mmThe minimum physical barrier required against solid micro-abrasions. Thicker gloves are needed if handling in solution.

Causality-Driven Personal Protective Equipment (PPE) Selection

Every piece of protective equipment must serve a specific, scientifically justified purpose. For 3-(1-Carboxy-ethyl)-phenyl boronic acid, your PPE matrix should be configured as follows:

  • Hand Protection (EN ISO 374): Wear minimum 0.11 mm nitrile gloves for handling the dry powder. The Causality: The carboxylic acid moiety can lower local skin pH, causing micro-irritations. If you are dissolving the compound in polar aprotic solvents (like DMSO or DMF) for cross-coupling reactions, you must double-glove or switch to butyl rubber. These solvents act as chemical vehicles, rapidly carrying dissolved boronic acids through standard nitrile barriers [2].

  • Eye Protection (ANSI Z87.1 / EN 166): Tight-fitting, non-vented safety goggles are mandatory. The Causality: Boronic acid powders are notoriously fine and prone to static scatter. If dust settles in the tear film of the eye, the acidic groups will immediately lower the local pH, causing severe chemical and mechanical irritation to the cornea [1].

  • Respiratory Protection: Handle strictly within a certified chemical fume hood. If ventilation is compromised, an FFP2/N95 particulate respirator is required. The Causality: The aerodynamic diameter of milled boronic acid powders allows them to bypass upper respiratory cilia and reach the lower respiratory tract, causing acute STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) respiratory irritation [2].

  • Body Protection: A 100% cotton or flame-resistant lab coat with closed-toe, non-porous shoes. The Causality: Synthetic fibers generate static electricity. Because boronic acids are highly static-prone, a synthetic lab coat will cause the powder to adhere to your sleeves or scatter unpredictably during weighing.

Operational Plan: Static-Free Weighing and Transfer Protocol

To ensure both operator safety and the stoichiometric integrity of your experiment, follow this self-validating workflow.

Step-by-Step Methodology:

  • Environmental Preparation: Verify that the chemical fume hood is operating at a face velocity of 0.4–0.6 m/s. Clear the deck of any strong oxidizing agents, as boronic acids can react exothermically with them [3].

  • Static Mitigation: Wipe down the analytical balance and the exterior of the reagent bottle with a damp, lint-free cloth. Use an anti-static gun (zerostat) on the weighing boat. Validation: The powder should pour smoothly without "jumping" to the sides of the spatula.

  • Mass Transfer: Using a grounded or static-dissipative spatula, transfer the 3-(1-Carboxy-ethyl)-phenyl boronic acid into a sealable vial.

  • Solvent Addition (If applicable): Add your carrier solvent slowly down the interior wall of the vessel. Do not drop solvent directly onto the powder bed, as the displacement of air will aerosolize the fine particulates.

  • Decontamination: Wipe the balance and hood surface with a dilute alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual carboxylic/boronic acid traces, followed by a DI water wipe.

HandlingProtocol A 1. Environmental Prep Verify Fume Hood Velocity (0.4-0.6 m/s) B 2. Static Mitigation Discharge Spatula & Vessel A->B C 3. Mass Transfer Weigh 3-(1-Carboxy-ethyl)-phenyl boronic acid B->C D 4. Solvent Addition Add Carrier Solvent Slowly C->D E 5. Decontamination Alkaline Wipe of Surfaces D->E

Fig 1. Step-by-step operational workflow for handling static-prone boronic acid derivatives.

Emergency Logistics: Spill Containment and Disposal Plan

In the event of a spill, immediate phase assessment is critical. The response differs drastically depending on whether the compound is in its dry solid state or dissolved in a solvent.

Step-by-Step Methodology:

  • Evacuation & Assessment: Clear personnel from the immediate area. Identify if the spill is a dry powder or a liquid solution.

  • Solid Containment (Dry Spill): Do NOT dry sweep. Dry sweeping mechanically aerosolizes the toxic particulates, allowing them to bypass standard mucosal defenses. Instead, lightly mist the spill with water to bind the dust, or use a dedicated HEPA-filtered vacuum [1].

  • Liquid Containment (Wet Spill): Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or sand. Do not use sawdust, as combustible materials can react unpredictably with localized heat or oxidizing trace contaminants [3].

  • Collection: Scoop the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container. Seal tightly.

  • Validation & Neutralization: Wash the spill area with a mild alkaline solution (sodium carbonate). Self-Validating Step: Test the surface with pH paper. It must read neutral (pH 7). Acidic residues left behind can cross-react with subsequent assays or slowly degrade stainless steel surfaces over time.

SpillDisposal S1 Spill Detected Evacuate Immediate Area S2 Phase Assessment Solid Powder vs. Dissolved Liquid S1->S2 S3 Solid: Dust Suppression Lightly Mist or HEPA Vacuum S2->S3 Dry S4 Liquid: Absorption Apply Diatomaceous Earth S2->S4 Wet S5 Collection & Neutralization Transfer to HDPE Waste Container S3->S5 S4->S5 S6 Validation Verify pH Neutrality of Surface S5->S6

Fig 2. Decision matrix and disposal logic for chemical spills involving bifunctional boronic acids.

References

  • Safety Data Sheet: Phenylboronic acid ≥95 % . Carl Roth GmbH + Co. KG. Retrieved from: [Link]

  • GHS SAFETY DATA SHEET: PHENYL BORONIC ACID . Sdfine-Chem Limited. Retrieved from:[Link]

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